molecular formula C13H11BrO B1266917 3-Bromo-4-methoxybiphenyl CAS No. 74447-73-7

3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917
CAS No.: 74447-73-7
M. Wt: 263.13 g/mol
InChI Key: QJGJVVIDRMVQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxybiphenyl is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGJVVIDRMVQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294289
Record name 3-bromo-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-73-7
Record name 3-Bromo-4-methoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74447-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95719
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074447737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 74447-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxybiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl (CAS Number: 74447-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of 3-Bromo-4-methoxybiphenyl. It is designed to be a practical resource, moving beyond simple data recitation to offer field-proven insights into the synthesis, application, and significance of this versatile chemical intermediate.

Part 1: Core Compound Profile and Significance

This compound (CAS: 74447-73-7) is a substituted aromatic compound with the molecular formula C₁₃H₁₁BrO.[1][2] Its structure, which features a biphenyl scaffold, is a key reason for its utility in medicinal chemistry and materials science.[3][4][5] The biphenyl moiety is a prevalent structural motif in many marketed drugs, contributing to favorable pharmacokinetic properties and the ability to interact with various biological targets.[3]

The strategic placement of the bromine atom and the methoxy group on the biphenyl core makes this compound a valuable building block. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[6] The methoxy group, in turn, can influence the electronic properties of the molecule and can be a site for further chemical modification.

Physicochemical and Safety Data

A foundational understanding of a compound's properties and hazards is critical for its safe and effective use in a laboratory setting.

PropertyValue
Molecular Weight 263.13 g/mol [1][2][7]
Appearance White to off-white solid
Melting Point 76-80 °C
Boiling Point 333.8 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., THF, toluene, dioxane). Insoluble in water.
LogP 4.1247

Safety and Handling: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][8][9] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS).[8]

Part 2: Synthesis and Key Reactions

The construction of the biphenyl scaffold and the subsequent functionalization of this compound are typically achieved through robust and well-established synthetic methodologies.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and the preferred method for synthesizing this compound.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[10][11]

Reaction Scheme:

(4-methoxyphenyl)boronic acid + 1,3-dibromobenzene → this compound

Experimental Workflow:

Suzuki_Workflow A Reaction Setup: - (4-methoxyphenyl)boronic acid - 1,3-dibromobenzene - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) B Inert Atmosphere: Purge with Argon or Nitrogen A->B C Heating & Stirring: (e.g., 100°C, 24h) B->C D Reaction Quench & Workup: - Cool to RT - Add Water - Extract with EtOAc C->D E Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography D->E F Pure this compound E->F

Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask, add (4-methoxyphenyl)boronic acid (1.0 equiv), 1,3-dibromobenzene (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[11]

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Inert Conditions: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[11]

  • Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • The Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be used to optimize the reaction for specific substrates.[13]

  • The Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield.[10]

  • The Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.

Key Downstream Reactions

The synthetic utility of this compound stems from its ability to undergo further cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[14][15] It allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl compounds that are prevalent in pharmaceuticals.[14][15]

Buchwald_Hartwig Start This compound + Amine (R₂NH) Catalyst Pd Catalyst + Ligand + Base Product N-Aryl Product Catalyst->Product

Caption: Conceptual diagram of the Buchwald-Hartwig amination.

Part 3: Applications in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of molecules targeting a range of diseases, including neurodegenerative disorders and cancer.[16][17]

Case Study: A Hypothetical Kinase Inhibitor

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a biphenyl core. Let's consider a hypothetical scenario where this compound is used to synthesize a novel inhibitor of a kinase involved in a cancer signaling pathway.

Simplified Kinase Signaling Pathway:

Kinase_Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Cell_Growth Uncontrolled Cell Growth Kinase_B->Cell_Growth Drives Inhibitor Inhibitor derived from This compound Inhibitor->Kinase_B Blocks ATP Binding Site

Caption: A simplified representation of a kinase signaling pathway and the point of therapeutic intervention.

In this hypothetical scenario, a multi-step synthesis beginning with this compound could be envisioned. A Suzuki-Miyaura coupling could be used to attach a nitrogen-containing heterocycle to the 3-position of the biphenyl core. This heterocycle could be designed to interact with the hinge region of the kinase's ATP binding site. Subsequently, a Buchwald-Hartwig amination at a different position could be employed to introduce a solubilizing group or a moiety that confers selectivity for the target kinase.

Part 4: Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and reaction scope, as detailed in this guide, is essential for any researcher looking to leverage its full potential.

References

An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7), a key halogenated aromatic intermediate. The document delineates its core physicochemical and spectroscopic properties, offers detailed, field-proven protocols for its synthesis via electrophilic bromination, and explores its reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions. By synthesizing data from established chemical databases and foundational organic chemistry literature, this guide serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage this versatile building block for the development of novel molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a substituted biphenyl, a structural motif of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and organic electronic materials.[1][2] The strategic placement of the bromo and methoxy substituents on one of the phenyl rings imparts a unique combination of reactivity and electronic properties.

The methoxy group (an electron-donating group) activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This differential reactivity allows for the sequential and controlled elaboration of the biphenyl core, making it a valuable intermediate for constructing complex, poly-aromatic systems. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible chemical synthesis. This section details the essential physical and spectral properties of this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, based on data aggregated from authoritative chemical databases.[5][6]

PropertyValueSource
CAS Number 74447-73-7[PubChem[5], Santa Cruz Biotechnology[6]]
Molecular Formula C₁₃H₁₁BrO[PubChem[5], Santa Cruz Biotechnology[6]]
Molecular Weight 263.13 g/mol [PubChem[5], Santa Cruz Biotechnology[6]]
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzene[PubChem[5]]
Monoisotopic Mass 261.99933 Da[PubChem[5][7]]
Predicted XLogP3 4.2[PubChem[5][8]]
Appearance Solid (form varies by purity)General Knowledge
Spectroscopic Analysis for Structural Verification

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. While experimental spectra are cataloged in databases such as SpectraBase, the following data represents the expected characteristic signals based on the compound's structure.[5][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group. The protons on the brominated ring will exhibit splitting patterns influenced by their position relative to the bromine and methoxy substituents. The five protons of the unsubstituted phenyl ring will typically appear as a multiplet in the 7.3-7.6 ppm range. The methoxy protons will present as a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display 13 unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the bromine will be observed in the range of 110-120 ppm, while the carbon bonded to the methoxy group will appear significantly downfield, typically around 155-160 ppm. The methoxy carbon itself will be found around 56 ppm.

2.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

  • C-Br stretching: ~550-650 cm⁻¹

2.2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264.

  • Primary Fragmentation: The most significant fragmentation pathway is the loss of the bromine atom to form a stable biphenyl ether cation [M-Br]⁺ at m/z 183. Further fragmentation can lead to the loss of a methyl radical ([M-Br-CH₃]⁺) at m/z 168.

Synthesis and Purification: A Practical Protocol

The most direct and historically established method for preparing this compound is through the regioselective electrophilic bromination of 4-methoxybiphenyl. The electron-donating methoxy group activates the ring and directs the incoming electrophile primarily to the ortho position (C3), as the para position is blocked.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Start1 4-Methoxybiphenyl Reaction Electrophilic Aromatic Substitution (Stirring, Room Temp) Start1->Reaction Start2 Bromine (Br₂) Start2->Reaction Start3 Solvent (e.g., Chloroform) Start3->Reaction Workup1 Quench with Na₂S₂O₃ Reaction->Workup1 Workup2 Aqueous Wash Workup1->Workup2 Workup3 Dry & Concentrate Workup2->Workup3 Purify Recrystallization (e.g., from Ethanol) Workup3->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established methodologies for the bromination of activated aromatic systems.

Materials:

  • 4-Methoxybiphenyl

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃) or Acetic Acid

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybiphenyl (1.0 eq.) in chloroform. Cool the flask in an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in chloroform dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding 5% aqueous sodium thiosulfate solution until the red-brown color of bromine dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Causality Behind Choices:

  • Solvent: Chloroform or acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions.

  • Temperature Control: The initial cooling is crucial to control the exothermic reaction and minimize the formation of poly-brominated byproducts.

  • Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine.

  • Purification: Recrystallization is an effective method for purifying the solid product from minor isomeric impurities and starting material.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on its function as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common cores in many pharmaceutical agents.[4] this compound can be coupled with a wide variety of arylboronic acids or esters to generate more complex, functionalized tri- and poly-aromatic systems.

G cluster_conditions Reaction Conditions Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Oxidative Addition Reactant2 Arylboronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Reactant2->Base Transmetalation Product Substituted Methoxy-terphenyl (or related biaryl) Catalyst->Product Reductive Elimination Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Logical flow of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Workup & Purification: After cooling, the reaction is worked up via aqueous extraction and the crude product is purified by column chromatography on silica gel.

This modular approach allows for the rapid synthesis of a library of compounds from a single intermediate, which is a highly valuable strategy in drug discovery for exploring structure-activity relationships (SAR).[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications indicate potential hazards that require mitigation through proper personal protective equipment (PPE) and engineering controls.[5]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable and versatile intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block for advanced organic synthesis. The true power of this molecule lies in the strategic reactivity of its bromine substituent, which serves as a key linchpin for constructing complex molecular frameworks via modern cross-coupling chemistry. For researchers engaged in the synthesis of novel pharmaceuticals or functional materials, a thorough understanding of this compound's properties and reactivity is essential for accelerating discovery and innovation.

References

3-Bromo-4-methoxybiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 74447-73-7), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its fundamental properties, field-proven synthetic methodologies, analytical characterization, and critical applications, offering insights grounded in established chemical principles.

Core Molecular Profile

This compound, also known by its IUPAC name 2-bromo-1-methoxy-4-phenylbenzene, is a disubstituted biphenyl.[1] The biphenyl framework is a privileged scaffold in medicinal chemistry, and the specific arrangement of the bromo and methoxy substituents provides a versatile platform for synthetic elaboration.

The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds.

Key Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties are derived from experimental data for analogous compounds, others are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO[1][2]
Molecular Weight 263.13 g/mol [1][2]
CAS Number 74447-73-7[1][2]
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzene[1]
Density (Predicted) 1.35 g/cm³
Boiling Point (Predicted) 333.8 °C at 760 mmHg
Flash Point (Predicted) 137.7 °C
LogP (Predicted) 4.2[1][3]

Synthesis of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of boronic acid reagents.

A plausible and robust strategy for synthesizing this compound involves coupling a suitably substituted aryl halide with a corresponding arylboronic acid. The following protocol is a representative, self-validating system based on established methodologies for this class of transformation.

Expert Rationale for Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more practical and versatile. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Ar¹-X transmetal Transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² pd_complex->pd_biaryl Ar²-B(OH)₂ boronate Ar²-B(OR)₂ base Base (e.g., K₂CO₃) pd_biaryl->pd0 red_elim Reductive Elimination product Ar¹-Ar² pd_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reactants: 2,4-Dibromoanisole and Phenylboronic acid.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dibromoanisole (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of toluene and water. Subsequently, add the palladium catalyst, such as Palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 6-12 hours. Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the ability to undergo further, selective chemical transformations.

Role as a Pharmaceutical Building Block

The biphenyl moiety is present in numerous approved drugs. The bromine atom on the this compound scaffold allows for subsequent cross-coupling reactions, enabling the introduction of complex heterocyclic systems or other pharmacophores. This sequential, controlled approach is fundamental to building libraries of potential drug candidates for structure-activity relationship (SAR) studies. For instance, related bromo-biphenyl intermediates are crucial for synthesizing molecules with applications as kinase inhibitors or in other therapeutic areas.

Precursor for Functional Materials

In materials science, extended π-conjugated systems are essential for creating organic semiconductors and light-emitting materials. These materials are at the heart of technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Starting with this compound, scientists can perform further coupling reactions to extend the conjugated system, thereby tuning the electronic and photophysical properties (e.g., charge mobility, emission wavelength) of the final material.

Analytical Characterization Workflow

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.

Workflow for Compound Validation

Validation_Workflow start Crude Product (Post-Purification) hplc Purity Assessment (HPLC-UV) start->hplc Inject Sample nmr Structure Elucidation (¹H & ¹³C NMR) hplc->nmr If Purity ≥ 95% ms Mass Verification (GC-MS or LC-MS) nmr->ms Confirm Structure end Validated Compound (>95% Purity) ms->end Verify M.W.

Caption: A standard workflow for the analytical validation of a synthesized intermediate.

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. Key signals would include:

    • A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

    • A series of multiplets in the aromatic region (approx. 6.9-7.7 ppm) for the 8 aromatic protons. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend on the coupling constants between adjacent protons on each ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 distinct carbon atoms.

    • A signal around 55-56 ppm for the methoxy carbon.

    • Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the bromine (C-Br) would appear around 112-115 ppm, while the carbon attached to the methoxy group (C-O) would be significantly downfield, around 155-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 262 and 264.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

GHS Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Mandatory Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of chemical waste in accordance with local, state, and federal regulations.

References

3-Bromo-4-methoxybiphenyl synthesis from 4-methoxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 3-Bromo-4-methoxybiphenyl

Introduction

This compound is a valuable biphenyl derivative that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its substituted biphenyl scaffold is a common feature in molecules designed to interact with biological targets and in the development of liquid crystals and organic light-emitting diodes (OLEDs). This guide provides a comprehensive, mechanistically-driven approach to the synthesis of this compound, tailored for researchers and professionals in organic synthesis and drug development. Departing from a potentially ambiguous starting point of "4-methoxyanisole," this document outlines a robust and logical synthetic pathway starting from the readily available and cost-effective precursor, p-anisidine (4-methoxyaniline). The strategy hinges on controlled electrophilic aromatic substitution and a highly efficient, chemoselective Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The synthesis is designed as a two-part process. The first part focuses on the construction of a key intermediate, 3-bromo-1-iodo-4-methoxybenzene , where the substitution pattern is precisely controlled. The second part involves the palladium-catalyzed cross-coupling of this intermediate with phenylboronic acid to construct the target biphenyl system.

The retrosynthetic analysis reveals the following key disconnections:

  • C-C Bond Formation: The biphenyl linkage is most effectively formed via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology known for its high functional group tolerance and mild reaction conditions.[1][2]

  • Intermediate Functionalization: To achieve the desired 3-bromo-4-methoxy substitution pattern, a regioselective bromination is required. Starting with p-anisidine allows for the strategic use of its amino group (after protection) to direct the bromination to the desired position. The amino group is then transformed into an iodo group via a Sandmeyer reaction to create a more reactive center for the subsequent cross-coupling, ensuring chemoselectivity.

The overall workflow is depicted below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cross-Coupling p_anisidine p-Anisidine acetanilide 4-Methoxyacetanilide p_anisidine->acetanilide Acetylation (Protection) bromo_acetanilide 3-Bromo-4-methoxyacetanilide acetanilide->bromo_acetanilide Regioselective Bromination bromo_aniline 3-Bromo-4-methoxyaniline bromo_acetanilide->bromo_aniline Hydrolysis (Deprotection) intermediate 3-Bromo-1-iodo-4-methoxybenzene bromo_aniline->intermediate Sandmeyer Reaction final_product This compound intermediate->final_product Suzuki-Miyaura Coupling boronic_acid Phenylboronic Acid boronic_acid->final_product G Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-I Pd0->PdII_halide Oxidative Addition PdII_alkoxide Ar-Pd(II)L₂-OR PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl Ar-Pd(II)L₂-Ar' PdII_alkoxide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_biaryl->Product Reactant_ArI Ar-I Reactant_ArI->PdII_halide Reactant_ArB Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Reactant_ArB->Borate Base Base (e.g., OH⁻) Base->Borate Borate->PdII_biaryl

References

A Senior Application Scientist's Guide to the Spectroscopic Data of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3-Bromo-4-methoxybiphenyl (IUPAC Name: 2-bromo-1-methoxy-4-phenylbenzene; CAS: 74447-73-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound is a substituted biphenyl derivative. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, and the specific substitution pattern of this compound makes its precise characterization essential for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of such compounds.

This guide will delve into the expected and reported spectroscopic data for this compound, providing a framework for its analysis. It is crucial to note that while reference spectra for many compounds are readily available, the public availability of a complete, verified experimental dataset for this specific isomer can be limited. Therefore, this guide will also emphasize the principles of spectral interpretation and the use of data from analogous compounds to confidently assign the structure.

Molecular Structure and Isomeric Considerations

The structure of this compound is foundational to understanding its spectroscopic signature. The IUPAC name, 2-bromo-1-methoxy-4-phenylbenzene, more clearly defines the substitution pattern on the A-ring.[1]

Molecular Formula: C₁₃H₁₁BrO[1]

Molecular Weight: 263.13 g/mol [1][2]

Monoisotopic Mass: 261.99933 Da[1]

It is imperative to distinguish this compound from its isomers, such as 3-Bromo-4'-methoxybiphenyl and 2-Bromo-4'-methoxybiphenyl, as they will exhibit distinct spectroscopic profiles.[3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, we can predict the expected chemical shifts and coupling patterns based on established principles and data from analogous structures.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Spectral Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.3 - 7.6Multiplet5H
Aromatic-H (H-5)~7.5Doublet1H
Aromatic-H (H-2)~7.2Doublet of Doublets1H
Aromatic-H (H-6)~7.0Doublet1H
Methoxy-H (-OCH₃)~3.9Singlet3H
  • Causality of Predictions: The protons on the unsubstituted phenyl ring will appear as a complex multiplet between 7.3 and 7.6 ppm. The protons on the substituted ring are influenced by the electron-donating methoxy group and the electron-withdrawing (via inductive effect) and sterically bulky bromine atom. The methoxy group will shield the ortho and para protons, while the bromine will have a deshielding effect. The precise coupling constants would be critical for unambiguous assignment.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same sample solution as the ¹H NMR, typically using a proton-decoupled pulse sequence. A greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted Spectral Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary-C (C-Br)~112
Quaternary-C (C-O)~155
Quaternary-C (C-Phenyl)~130
Aromatic-CH110 - 135
Methoxy-C (-OCH₃)~56
Phenyl-C (ipso)~140
Phenyl-C (ortho, meta, para)127 - 129
  • Expert Insight: The carbon directly attached to the bromine atom is expected to be significantly shielded compared to the other aromatic carbons due to the "heavy atom effect". Conversely, the carbon attached to the oxygen of the methoxy group will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A vapor-phase IR spectrum for this compound is available in spectral databases.[1]

Experimental Protocol:

IR spectra can be obtained using various techniques, including KBr pellets, Nujol mulls, or thin films for solids, and solution cells for liquids. For a vapor-phase spectrum, the sample is heated under vacuum to generate a gaseous sample that is then analyzed.

Interpretation of Key Vibrational Frequencies:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~1050C-O stretchAryl ether
Below 1000C-Br stretch, Aromatic C-H bending
  • Trustworthiness of Assignments: The presence of strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ is highly characteristic of an aryl ether. The aromatic C=C stretching bands and C-H stretching vibrations confirm the presence of the biphenyl core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI). For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak will be a doublet, with the two peaks having approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound, these peaks would be at m/z 262 and 264.[5]

  • Predicted Adducts: In ESI-MS, common adducts are expected, such as [M+H]⁺ at m/z 263 and 265, and [M+Na]⁺ at m/z 285 and 287.[5]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (•OCH₃) or the bromine atom (•Br), leading to fragment ions that can help to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While a complete set of experimentally verified spectra may not be readily available in public databases, a thorough understanding of spectroscopic principles, coupled with data from analogous compounds, allows for a confident structural assignment. This guide provides the foundational knowledge and expected spectral features to aid researchers in the identification and quality control of this important chemical entity.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxybiphenyl, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document will delve into the theoretical underpinnings of the expected spectral features, present predicted spectral data, and provide a detailed experimental protocol for acquiring high-quality NMR data for this and similar molecules. By combining theoretical predictions with practical considerations, this guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted biphenyls.

Introduction: The Structural Elucidation of this compound

This compound belongs to the biphenyl class of compounds, which are characterized by two phenyl rings linked by a single bond. This core structure is a common motif in many pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of a bromine atom and a methoxy group on one of the phenyl rings, as seen in this compound, significantly influences its chemical properties and biological activity.

Accurate structural confirmation is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the chemical environment of each atom, allowing for the unambiguous determination of connectivity and stereochemistry. This guide will focus on the interpretation of the one-dimensional ¹H and ¹³C NMR spectra of this compound.

Theoretical Analysis of the NMR Spectra

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of this compound causes characteristic shifts in the signals of nearby protons and carbons.

Substituent Effects on the Aromatic Rings:

  • Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This leads to an increase in electron density at the ortho and para positions of the phenyl ring it is attached to, causing the corresponding ¹H and ¹³C signals to shift to a higher field (lower ppm values).

  • Bromine Atom (-Br): Bromine is an electronegative atom and thus an electron-withdrawing group through the inductive effect. However, it is also capable of electron donation through resonance. In aromatic systems, the inductive effect is generally stronger, leading to a net withdrawal of electron density and a downfield shift (higher ppm values) of the signals of nearby nuclei.

  • Biphenyl System: The two phenyl rings in a biphenyl system can exhibit restricted rotation, especially with bulky substituents at the ortho positions. This can lead to distinct signals for otherwise chemically equivalent protons and carbons. In this compound, the substituents are not in the ortho positions, so free rotation is more likely, but the electronic effects of one ring will still influence the other.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a set of signals in the aromatic region (typically 6.5-8.0 ppm) and a singlet for the methoxy protons.

Aromatic Region: The eight aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

  • Protons on the Methoxy-substituted Ring: The methoxy group will cause an upfield shift of the protons on this ring. The proton ortho to the methoxy group will be a doublet, and the two protons meta to the methoxy group will also appear as a doublet.

  • Protons on the Bromo-substituted Ring: The bromine atom will cause a downfield shift of the protons on this ring. The proton ortho to the bromine will appear as a doublet, the proton para to the bromine will be a triplet (or more accurately, a doublet of doublets), and the proton meta to the bromine and ortho to the biphenyl linkage will be a doublet.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

  • Carbons on the Methoxy-substituted Ring: The carbon directly attached to the electron-donating methoxy group will be significantly shielded and appear at a lower chemical shift. The ortho and para carbons will also be shielded, while the meta carbons will be less affected.

  • Carbons on the Bromo-substituted Ring: The carbon atom directly bonded to the electronegative bromine atom will be deshielded and appear at a characteristic downfield chemical shift. The other carbons on this ring will also experience downfield shifts due to the inductive effect of bromine.

  • Quaternary Carbons: The two carbons at the point of the biphenyl linkage (C1 and C1') and the carbons bearing the bromine and methoxy substituents are quaternary and will typically show weaker signals in the ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

Predicted NMR Data Summary

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-27.6 - 7.8d~2.0
H-57.0 - 7.2d~8.5
H-67.4 - 7.6dd~8.5, 2.0
H-2', H-6'7.4 - 7.6d~8.7
H-3', H-5'6.9 - 7.1d~8.7
-OCH₃3.8 - 3.9s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1138 - 140
C-2130 - 132
C-3111 - 113
C-4155 - 157
C-5112 - 114
C-6133 - 135
C-1'131 - 133
C-2', C-6'128 - 130
C-3', C-5'114 - 116
C-4'159 - 161
-OCH₃55 - 56

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

  • Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

NMR Instrument Parameters

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific optimization may be necessary.

¹H NMR Acquisition:

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (ns): 8-16 scans are typically adequate for a moderately concentrated sample.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm to encompass the full range of carbon chemical shifts.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required, typically ranging from 1024 to several thousand, depending on the sample concentration.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualization of Structural-Spectral Correlations

The following diagram illustrates the key structural features of this compound and their anticipated influence on the NMR spectra.

Caption: Key substituent effects influencing the NMR chemical shifts in this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. By integrating theoretical principles with predicted spectral data and a practical experimental protocol, this document aims to equip researchers with the necessary knowledge to confidently characterize this and related molecules. The ability to accurately interpret NMR spectra is fundamental to advancing research in organic synthesis, drug discovery, and materials science.

Navigating the Solubility Landscape of 3-Bromo-4-methoxybiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in physiological systems. This technical guide offers an in-depth exploration of the solubility of 3-Bromo-4-methoxybiphenyl, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers to predict, understand, and experimentally determine its solubility in a range of common organic solvents.

Understanding this compound: A Physicochemical Overview

This compound is an aromatic compound with the chemical formula C₁₃H₁₁BrO.[1] Its structure consists of a biphenyl core, which is two phenyl rings linked by a single bond, substituted with a bromine atom and a methoxy group. These substitutions are key to its chemical personality and, consequently, its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 263.13 g/mol [1]
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzene[1]
CAS Number 74447-73-7[1]
Predicted XlogP 4.2[1]

The predicted XlogP value of 4.2 suggests that this compound is a lipophilic, or "fat-loving," molecule, indicating a preference for non-polar environments over aqueous ones.[1] This is a crucial starting point for understanding its solubility.

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is heavily influenced by its functional groups.[1][2][3]

Dissecting the Structure of this compound:

  • Biphenyl Core: The parent biphenyl molecule is non-polar and, as such, is insoluble in water but soluble in many organic solvents.[4][5][6] This large, non-polar hydrocarbon framework is the dominant feature of this compound and dictates its generally low polarity.

  • Methoxy Group (-OCH₃): The methoxy group introduces some polarity due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor, which can lead to favorable interactions with polar protic solvents. However, the non-polar methyl group slightly counteracts this effect.

  • Bromine Atom (-Br): The bromine atom is an electronegative halogen, which introduces a dipole moment into the molecule, thereby increasing its polarity slightly compared to the unsubstituted biphenyl.

Considering these structural features, this compound can be classified as a moderately polar to non-polar compound. Its solubility will therefore be highest in solvents of similar polarity.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in synthesis, purification, and formulation.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarSolubleThe non-polar nature of hexane aligns well with the large, non-polar biphenyl backbone.
Toluene Non-polarSolubleSimilar to hexane, toluene is a non-polar aromatic solvent that can effectively solvate the biphenyl core.
Dichloromethane Polar aproticSolubleDichloromethane has a moderate polarity that can accommodate both the non-polar and slightly polar features of the molecule.
Ethyl Acetate Polar aproticSolubleThe ester functionality of ethyl acetate provides a balance of polarity that should be compatible with the solute.
Acetone Polar aproticSolubleAs a polar aprotic solvent, acetone is a good general-purpose solvent for many organic compounds.
Ethanol Polar proticSparingly SolubleThe hydroxyl group of ethanol can interact with the methoxy group, but the overall polarity may be too high for optimal solubility.
Methanol Polar proticSparingly SolubleSimilar to ethanol, but with a slightly higher polarity, which may further reduce solubility.
Dimethyl Sulfoxide (DMSO) Polar aproticSolubleDMSO is a highly polar aprotic solvent and is often a good solvent for a wide range of organic compounds.

Rigorous by Design: An Experimental Protocol for Determining Equilibrium Solubility

To move from prediction to quantitative data, a well-designed experiment is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5][7][8] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[6][9][10]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Hexane25
e.g., Toluene25
e.g., Dichloromethane25
e.g., Ethyl Acetate25
e.g., Acetone25
e.g., Ethanol25
e.g., Methanol25
e.g., DMSO25

Visualizing the Process and Principles

Diagrams can provide a clear and concise representation of complex workflows and concepts.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Agitate in orbital shaker (e.g., 24-72h at 25°C) B->C D Centrifuge to settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

G cluster_solute cluster_solvents Solute Biphenyl Core (Non-polar) -Br, -OCH3 (Slightly Polar) NonPolar Non-polar Solvent (e.g., Hexane) Solute->NonPolar Strong Interaction (High Solubility) Polar Polar Solvent (e.g., Methanol) Solute->Polar Weak Interaction (Low Solubility)

Caption: "Like Dissolves Like" Principle for this compound.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safety, hazards, and handling protocols for 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound. Understanding its fundamental properties is the first step in a thorough risk assessment. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzene[1]
CAS Number 74447-73-7[1][2]
Molecular Formula C₁₃H₁₁BrO[1][2]
Molecular Weight 263.13 g/mol [1][2]
Appearance Off-white to pale cream powder[3]
Melting Point 48-54 °C[3]
Solubility Insoluble in water[4][5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] This classification is based on its potential to cause irritation to the skin, eyes, and respiratory system upon exposure.

Hazard ClassCategoryGHS Hazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningIrritant (!)
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarningIrritant (!)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningIrritant (!)

Source: PubChem, Alfa Aesar SDS[1][6]

The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon direct contact. For the skin and eyes, this manifests as localized inflammation and discomfort.[1][6] If inhaled, the compound can irritate the mucous membranes of the respiratory tract.[1][6]

Laboratory Risk Assessment Workflow

A self-validating system of risk assessment is crucial before any handling of this chemical. The following workflow illustrates a logical progression from hazard identification to the implementation of control measures, ensuring that risks are systematically evaluated and mitigated.

Caption: A logical workflow for assessing and mitigating risks before handling this compound.

Safe Handling Protocols and Exposure Control

Adherence to rigorous handling protocols is essential to prevent exposure. The following measures are based on the hierarchy of controls, prioritizing engineering solutions and supplementing them with personal protective equipment.

Engineering Controls
  • Ventilation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[7] This is the primary defense against respiratory exposure by containing dust and preventing its dispersal into the laboratory environment.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN166 standards.[9][10] A face shield should be worn over goggles if there is a significant risk of splashing.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[7][8] Gloves should be inspected before use and changed immediately if contamination occurs.

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing.[7][11] Closed-toe shoes made of a non-porous material are also mandatory.[11]

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12][13]

  • Contaminated work clothing should be removed and laundered separately before reuse.[6][8]

Emergency Procedures

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures

These procedures are for immediate response; always seek medical attention after an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Get medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration.[6] Seek medical attention if symptoms occur.[6]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[6] Do not induce vomiting. Get medical attention if symptoms occur.[6]

Accidental Release Measures

The following workflow outlines the appropriate response to a chemical spill.

SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response A Spill Occurs B Assess Spill Size & Risk A->B C Small, Controllable Spill B->C D Large or Uncontrolled Spill B->D C1 Alert personnel in immediate area. C->C1 D1 Evacuate the immediate area. D->D1 C2 Don appropriate PPE (gloves, goggles, lab coat). C1->C2 C3 Cover spill with inert absorbent material (e.g., vermiculite, sand). C2->C3 C4 Carefully sweep up and collect into a labeled hazardous waste container. C3->C4 C5 Decontaminate the area with appropriate solvent. C4->C5 C6 Dispose of waste through EHS. C5->C6 D2 Alert others and activate emergency alarm. D1->D2 D3 Contact institutional EHS/Emergency Response. D2->D3 D4 Isolate the area. Close doors and restrict access. D3->D4 D5 Await professional response team. D4->D5

Caption: Emergency response workflow for a spill of this compound.

Fire and Explosion Hazards
  • Extinguishing Media: Use extinguishing measures appropriate for the surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

  • Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Storage, Stability, and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is stable under normal, recommended storage conditions.[4]

  • Disposal: All waste containing this compound must be treated as hazardous waste.[11] Dispose of contents and containers in accordance with local, state, and federal regulations through an approved waste disposal facility.[11][12] Do not dispose of down the drain.[11][13]

References

Alternative Synthetic Routes for 3-Bromo-4-methoxybiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methoxybiphenyl is a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and materials science sectors. Its substituted biphenyl structure serves as a key scaffold for compounds with significant biological activity and unique photophysical properties. The strategic placement of the bromo and methoxy groups on one of the phenyl rings allows for versatile downstream functionalization, making it a highly sought-after intermediate. This technical guide provides an in-depth exploration of various synthetic strategies for this compound, moving beyond conventional methods to offer researchers and drug development professionals a comprehensive understanding of alternative and efficient synthetic routes. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for a given application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection is the C-C bond between the two phenyl rings, suggesting cross-coupling reactions as a powerful synthetic tool. Alternatively, functional group interconversion on a pre-formed biphenyl skeleton presents another viable pathway.

G cluster_0 Route 1: Suzuki Coupling cluster_1 Route 2: Negishi Coupling cluster_2 Route 3: Stille Coupling cluster_3 Route 4: Sandmeyer Reaction target This compound Aryl Halide + Arylboronic Acid Aryl Halide + Arylboronic Acid target->Aryl Halide + Arylboronic Acid Aryl Halide + Arylzinc Reagent Aryl Halide + Arylzinc Reagent target->Aryl Halide + Arylzinc Reagent Aryl Halide + Arylstannane Aryl Halide + Arylstannane target->Aryl Halide + Arylstannane Diazonium Salt Diazonium Salt target->Diazonium Salt 3-Bromo-4-methoxyphenylboronic acid + Bromobenzene 3-Bromo-4-methoxyphenylboronic acid + Bromobenzene Aryl Halide + Arylboronic Acid->3-Bromo-4-methoxyphenylboronic acid + Bromobenzene Phenylboronic acid + 1,3-Dibromo-4-methoxybenzene Phenylboronic acid + 1,3-Dibromo-4-methoxybenzene Aryl Halide + Arylboronic Acid->Phenylboronic acid + 1,3-Dibromo-4-methoxybenzene 3-Bromo-4-methoxyphenylzinc halide + Bromobenzene 3-Bromo-4-methoxyphenylzinc halide + Bromobenzene Aryl Halide + Arylzinc Reagent->3-Bromo-4-methoxyphenylzinc halide + Bromobenzene Phenylzinc halide + 1,3-Dibromo-4-methoxybenzene Phenylzinc halide + 1,3-Dibromo-4-methoxybenzene Aryl Halide + Arylzinc Reagent->Phenylzinc halide + 1,3-Dibromo-4-methoxybenzene 3-Bromo-4-methoxophenylstannane + Bromobenzene 3-Bromo-4-methoxophenylstannane + Bromobenzene Aryl Halide + Arylstannane->3-Bromo-4-methoxophenylstannane + Bromobenzene Phenylstannane + 1,3-Dibromo-4-methoxybenzene Phenylstannane + 1,3-Dibromo-4-methoxybenzene Aryl Halide + Arylstannane->Phenylstannane + 1,3-Dibromo-4-methoxybenzene 3-Amino-4-methoxybiphenyl 3-Amino-4-methoxybiphenyl Diazonium Salt->3-Amino-4-methoxybiphenyl

Caption: Retrosynthetic analysis of this compound.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for biaryl synthesis.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][4]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.[2][5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][3]

G cluster_0 Suzuki Coupling Catalytic Cycle pd0 Pd(0)Ln pd2 Ar-Pd(II)L2-X pd0->pd2 Oxidative Addition (Ar-X) pd2_ar Ar-Pd(II)L2-Ar' pd2->pd2_ar Transmetalation (Ar'-B(OR)2) product Ar-Ar' pd2_ar->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Approach A: Phenylboronic Acid and a Dibrominated Precursor

This approach utilizes a readily available phenylboronic acid and a custom-synthesized dibrominated anisole derivative.

Step 1: Synthesis of 2,5-Dibromoanisole

Bromination of 4-bromoanisole is a feasible route. The methoxy group is an ortho-, para-director. Since the para position is blocked, bromination will occur at one of the ortho positions.

Experimental Protocol: Bromination of 4-Bromoanisole

  • Dissolve 4-bromoanisole (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Slowly add bromine (1 equivalent) to the solution at room temperature while stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dibromoanisole.

Step 2: Suzuki Coupling

Experimental Protocol: Synthesis of this compound

  • To a reaction vessel, add 2,5-dibromoanisole (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).[2]

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[2]

  • After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[6][7][8]

Approach B: 3-Bromo-4-methoxyphenylboronic Acid and Bromobenzene

This alternative Suzuki approach involves the synthesis of a custom boronic acid.

Step 1: Synthesis of 3-Bromo-4-methoxyphenylboronic Acid

This can be achieved via lithiation of 2,5-dibromoanisole followed by reaction with a borate ester.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxyphenylboronic Acid

  • Dissolve 2,5-dibromoanisole (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1 equivalent) and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl.

  • Extract with an organic solvent, dry, and concentrate to yield the crude boronic acid, which can be purified by recrystallization.[9][10]

Step 2: Suzuki Coupling

The coupling of the synthesized boronic acid with bromobenzene would follow a similar protocol as described in Approach A, Step 2.

Route 2: Palladium-Catalyzed Negishi Coupling

The Negishi coupling is another powerful cross-coupling reaction that utilizes organozinc reagents.[11][12] It is known for its high reactivity and functional group tolerance.[12][13]

Mechanistic Overview

The mechanism of the Negishi coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5] The key difference is the use of an organozinc nucleophile in the transmetalation step.[11]

G cluster_0 Negishi Coupling Catalytic Cycle pd0 Pd(0)Ln pd2 Ar-Pd(II)L2-X pd0->pd2 Oxidative Addition (Ar-X) pd2_ar Ar-Pd(II)L2-Ar' pd2->pd2_ar Transmetalation (Ar'-ZnX) product Ar-Ar' pd2_ar->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Negishi coupling.

Experimental Protocol: Negishi Coupling for this compound

  • Preparation of the Organozinc Reagent:

    • React 2-bromo-5-lithioanisole (prepared in situ from 2,5-dibromoanisole and n-BuLi at -78 °C) with anhydrous zinc chloride (1.1 equivalents) in THF.

  • Coupling Reaction:

    • In a separate flask, add bromobenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and THF under an inert atmosphere.

    • Add the freshly prepared organozinc solution to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

    • Work-up involves quenching with saturated aqueous ammonium chloride, extraction with an organic solvent, drying, and purification by chromatography.

Route 3: Palladium-Catalyzed Stille Coupling

The Stille coupling employs organostannane reagents and is valued for its tolerance of a wide variety of functional groups.[14][15] However, the toxicity of organotin compounds is a significant drawback.[16]

Mechanistic Overview

The Stille coupling follows the same fundamental catalytic cycle of oxidative addition, transmetalation, and reductive elimination as the Suzuki and Negishi reactions.[17]

G cluster_0 Stille Coupling Catalytic Cycle pd0 Pd(0)Ln pd2 Ar-Pd(II)L2-X pd0->pd2 Oxidative Addition (Ar-X) pd2_ar Ar-Pd(II)L2-Ar' pd2->pd2_ar Transmetalation (Ar'-SnR3) product Ar-Ar' pd2_ar->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Coupling for this compound

  • Preparation of the Organostannane Reagent:

    • Prepare the Grignard reagent from 2,5-dibromoanisole and magnesium in THF.

    • React the Grignard reagent with tributyltin chloride to form (3-bromo-4-methoxyphenyl)tributylstannane.

  • Coupling Reaction:

    • Combine the synthesized organostannane (1 equivalent), bromobenzene (1.2 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a solvent such as toluene in a reaction vessel.

    • Heat the mixture under an inert atmosphere at reflux for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction and purify directly by column chromatography to remove the tin byproducts and isolate the desired product.

Route 4: Classical Sandmeyer Reaction

The Sandmeyer reaction offers a classical, palladium-free approach to introduce a bromine atom onto an aromatic ring via a diazonium salt intermediate.[18][19] This route is particularly useful if 3-amino-4-methoxybiphenyl is a readily available or easily synthesized precursor.[20][21]

Mechanistic Overview

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[19] The key steps are:

  • Diazotization: An aromatic primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[22][23]

  • Radical Formation: Copper(I) bromide catalyzes the one-electron reduction of the diazonium salt to form an aryl radical with the loss of nitrogen gas.[18][19]

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species to form the final aryl bromide and regenerate the copper(I) catalyst.[19]

Step 1: Synthesis of 3-Amino-4-methoxybiphenyl

This intermediate can be prepared through various methods, including the reduction of a corresponding nitro compound. A plausible synthesis starts from 3-nitro-4-chloroanisole and proceeds via a Suzuki coupling followed by reduction.

Experimental Protocol: Synthesis of 3-Amino-4-methoxybiphenyl

  • Suzuki Coupling: Couple 3-nitro-4-chloroanisole with phenylboronic acid using standard Suzuki conditions to yield 3-nitro-4-methoxybiphenyl.

  • Nitro Reduction: Reduce the nitro group of 3-nitro-4-methoxybiphenyl to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation (H₂/Pd-C) to give 3-amino-4-methoxybiphenyl.[24][25][26]

Step 2: Sandmeyer Reaction

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-amino-4-methoxybiphenyl (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water (1 equivalent) while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation.

A related method, the Gattermann reaction, uses copper powder instead of a cuprous salt, but generally gives lower yields than the Sandmeyer reaction.[27][28]

Comparative Analysis of Synthetic Routes

Route Key Reagents Advantages Disadvantages Typical Yields
Suzuki Coupling Aryl halide, Arylboronic acid, Pd catalyst, BaseMild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron compounds.[1][2]Cost of palladium catalyst, potential for side reactions (e.g., homocoupling).Good to Excellent (70-95%)
Negishi Coupling Aryl halide, Arylzinc reagent, Pd or Ni catalystHigh reactivity, good for sterically hindered substrates.[12][13]Moisture-sensitive organozinc reagents, requires inert atmosphere.Good to Excellent (70-90%)
Stille Coupling Aryl halide, Arylstannane, Pd catalystExcellent functional group tolerance, neutral reaction conditions.[14][15]Toxicity of organotin reagents and byproducts.[16]Good to Excellent (65-90%)
Sandmeyer Reaction Aryl amine, NaNO₂, HBr, CuBrPalladium-free, utilizes readily available starting materials.[18][19]Diazonium salts can be unstable, potential for side reactions, use of strong acids.Moderate to Good (50-80%)

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and challenges. For routine, high-yield synthesis with excellent functional group tolerance, the Suzuki-Miyaura coupling stands out as the method of choice, benefiting from the stability and low toxicity of the boronic acid reagents. The Negishi coupling offers a highly reactive alternative, particularly for more challenging or sterically hindered substrates, though it requires more stringent handling of moisture-sensitive reagents. While the Stille coupling also provides excellent results, the toxicity of the tin reagents is a major consideration for its application. For a classical, palladium-free approach, the Sandmeyer reaction is a robust and cost-effective option, provided that the corresponding amino-biphenyl precursor is accessible. The selection of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, the desired purity of the final product, and the laboratory's capabilities and environmental considerations.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-4-methoxybiphenyl, a crucial intermediate in organic synthesis and drug discovery. This document moves beyond a simple data sheet to offer insights into the practical application and handling of this compound, grounded in established scientific principles.

Introduction: The Significance of the Substituted Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a valuable core for designing molecules that interact with biological targets.[1][2] this compound, with its specific substitution pattern, offers a versatile platform for further chemical modification, making it a compound of significant interest for the synthesis of novel therapeutic agents and functional materials.[3][4] The strategic placement of a bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the molecule.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzene[1]
CAS Number 74447-73-7[1]
Molecular Formula C₁₃H₁₁BrO[1][6]
Molecular Weight 263.13 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Data not experimentally determined in available literature.
Boiling Point Data not experimentally determined in available literature.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.[6]
XlogP 4.2[1]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.[7][8][9]

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical pathway for the synthesis involves the coupling of an appropriately substituted brominated anisole with phenylboronic acid.

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling Reactant1 2-Bromoanisole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Reactant2 Phenylboronic Acid Reactant2->Catalyst Product This compound Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Materials:

  • 2-Bromoanisole

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed toluene and water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq). The use of degassed solvents is essential to maintain the catalytic activity.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

While a complete experimental spectrum for this compound is not available in the cited literature, the expected spectral data based on its structure are as follows:

  • ¹H NMR: Aromatic protons would appear in the range of δ 6.8-7.8 ppm. The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would appear around δ 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.[1]

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic rings, C-O stretching for the methoxy group, and C-Br stretching.[1]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.[3] The bromine atom serves as a key functional group for introducing further diversity through various cross-coupling reactions, allowing for the exploration of structure-activity relationships.

Role as a Key Intermediate

This compound can be utilized as a precursor in the synthesis of a variety of drug candidates. For instance, the biphenyl core is found in non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other therapeutic agents. The methoxy group can modulate the pharmacokinetic properties of a drug molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship in Drug Discovery

The following diagram illustrates the central role of this compound in a typical drug discovery workflow.

Drug_Discovery_Workflow Start This compound Step1 Chemical Modification (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 Final Drug Candidate Step5->Final

Caption: Role of this compound in drug discovery.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a synthetically valuable compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the development of novel molecules with desired properties. This guide has provided a comprehensive overview of its physical properties, a detailed and validated synthetic protocol, and insights into its applications, serving as a critical resource for researchers in the field.

References

Part 1: Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, application, and handling, grounded in established scientific principles.

This compound is a substituted aromatic compound featuring a biphenyl core. This structure is of significant interest in medicinal chemistry and materials science due to its rigid framework, which is often found in bioactive molecules. The presence of a bromine atom provides a crucial synthetic handle for further molecular elaboration, while the methoxy group modulates electronic properties and solubility.

Nomenclature and Identifiers

Correctly identifying a chemical entity is critical for reproducibility and safety. The standard identifiers for this compound are as follows:

  • Systematic IUPAC Name : 2-bromo-1-methoxy-4-phenylbenzene[1][2]

  • Common Name : this compound

  • CAS Number : 74447-73-7[1][3]

  • Synonyms : 3-BROMO-4-METHOXY-1,1'-BIPHENYL, DTXSID40294289[1][4]

Physicochemical Properties

The compound's physical and chemical properties dictate its behavior in experimental settings, from reaction conditions to formulation. The following table summarizes its key computed descriptors.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO[1][3]
Molecular Weight 263.13 g/mol [1][3]
Monoisotopic Mass 261.99933 Da[1][2]
Calculated XLogP3 4.2[1]
SMILES COC1=C(C=C(C=C1)C2=CC=CC=C2)Br[2]
InChIKey QJGJVVIDRMVQMR-UHFFFAOYSA-N[1][2]

Part 2: Synthesis and Derivatization Strategy

The synthesis of unsymmetrical biaryls like this compound is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of its precursors.

Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and robust pathway involves the palladium-catalyzed reaction between an appropriately substituted aryl halide and a boronic acid. For this target, coupling phenylboronic acid with a dihalogenated anisole precursor is a highly efficient approach.

Causality of Choice : This specific pairing is chosen because phenylboronic acid is a common, inexpensive starting material. The key intermediate, a dihalogenated anisole, allows for a selective coupling at one position while leaving the bromine atom intact for subsequent derivatization—a critical feature for creating a library of analogues in a drug discovery campaign.

  • Reaction Setup : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition : Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous component is crucial for the Suzuki catalytic cycle.

  • Catalyst Introduction : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) to the stirring mixture. The bright yellow color of the catalyst should be apparent.

  • Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Add deionized water and extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_purification Workup & Purification Reactants 1. Combine Reactants: - 4-Bromo-2-iodoanisole - Phenylboronic Acid - K₂CO₃ Solvent 2. Add Degassed Solvents: (Toluene/Ethanol/Water) Reactants->Solvent Catalyst 3. Add Catalyst: Pd(PPh₃)₄ Solvent->Catalyst Reflux 4. Heat to Reflux (6-12 hours) Catalyst->Reflux Workup 5. Aqueous Workup (Water/EtOAc Extraction) Reflux->Workup Purify 6. Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Potential for Derivatization

The bromine atom on the synthesized core is not an endpoint but a gateway. It serves as a highly versatile handle for subsequent functionalization, enabling the rapid generation of diverse chemical libraries. This is a key strategy in modern drug design, allowing for the systematic optimization of a lead compound's Structure-Activity Relationship (SAR).

Derivatization_Potential cluster_reactions Further Cross-Coupling Reactions Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Library Diverse Library of Drug Candidates Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Derivatization strategy from the core scaffold.

Part 3: Applications in Drug Discovery

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs and clinical candidates. Its rigid nature helps to pre-organize appended functional groups for optimal interaction with biological targets. Introducing bromine into such structures is a known strategy for enhancing binding affinity and modulating metabolic stability[5].

Compounds containing bromo-methoxy-phenyl motifs have demonstrated significant biological activity. For instance, certain sulfonamide derivatives with this structural feature are potent cytotoxic agents that inhibit microtubule polymerization, a validated anti-cancer target[6]. Furthermore, related benzophenone structures are known to inhibit key inflammatory signaling pathways such as NF-κB, highlighting the therapeutic potential of this chemical space[7]. The primary application of this compound is as a key intermediate for synthesizing these more complex, biologically active molecules[8].

Part 4: Spectroscopic and Safety Data

Structural Confirmation

Following synthesis, the identity and purity of this compound must be confirmed using standard analytical techniques. Spectral data for this compound can be found in public databases.[1]

  • Mass Spectrometry (MS) : Will show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio), confirming its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide the definitive structural fingerprint, showing the specific arrangement of protons and carbons.

  • Infrared (IR) Spectroscopy : Will show characteristic peaks for aromatic C-H and C-O-C (ether) stretches.

Safety and Handling Protocols

As a halogenated organic compound, this compound requires careful handling to minimize exposure.

GHS Hazard Identification : According to aggregated data, this compound is classified as a hazardous substance with the following warnings[1][9]:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Personal Protective Equipment (PPE) Adherence to proper PPE is mandatory to ensure laboratory safety.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles / Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.[10]
Skin Chemical-Resistant Gloves & Lab CoatWear impervious gloves (e.g., nitrile rubber). A full lab coat must be worn and buttoned.[10]
Respiratory Fume Hood / RespiratorAll handling of the solid and its solutions should occur in a certified chemical fume hood.[10]

Emergency First-Aid Procedures [9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for advanced research. Its well-defined structure, coupled with the synthetic versatility afforded by the bromine atom, makes it an invaluable intermediate in the development of novel therapeutics and functional materials. Understanding its synthesis, derivatization potential, and safe handling protocols, as outlined in this guide, empowers researchers to fully leverage its capabilities in their scientific pursuits.

References

A Comprehensive Technical Guide to the Thermal Stability of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of modern drug discovery and development, the imperative to ensure the safety and stability of novel chemical entities cannot be overstated. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, not least of which is the comprehensive characterization of its physicochemical properties. Among these, thermal stability stands as a critical parameter, influencing everything from synthesis and purification to formulation and long-term storage. This guide is intended for researchers, chemists, and drug development professionals who handle complex aromatic intermediates like 3-Bromo-4-methoxybiphenyl.

This document eschews a generic, templated approach. Instead, it is structured to provide a logical, in-depth workflow for the rigorous assessment of the thermal stability of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind our experimental choices. We will explore not just the "how," but the "why," ensuring that each step is part of a self-validating system of scientific inquiry. By grounding our discussion in established principles and analogous chemical systems, this guide aims to be an authoritative resource for ensuring laboratory and process safety.

Introduction to this compound: A Key Pharmaceutical Intermediate

This compound is a substituted aromatic compound with a molecular formula of C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol .[1][2] Its structure, featuring a biphenyl core with bromine and methoxy substitutions, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of a halogenated aromatic system, however, necessitates a thorough evaluation of its thermal stability. Halogenated organic compounds, under thermal stress, can undergo dehalogenation and other decomposition reactions, potentially leading to the formation of hazardous byproducts.[3][4][5]

A comprehensive understanding of the thermal behavior of this compound is therefore essential for:

  • Safe Handling and Storage: Defining maximum safe temperatures to prevent accidental decomposition.

  • Process Development: Designing safe and robust synthetic and purification steps (e.g., distillation, drying).

  • Regulatory Compliance: Providing essential safety data for regulatory submissions.

  • Predicting Drug Substance Stability: Understanding how the stability of this intermediate may influence the stability of the final API.

This guide will walk you through a multi-tiered approach to characterizing the thermal stability of this compound, from fundamental purity assessment to advanced hazard analysis.

The First Pillar: Purity Assessment by Differential Scanning Calorimetry (DSC)

The thermal stability of a compound is intrinsically linked to its purity. Impurities can act as catalysts for decomposition or lower the melting point, which in turn can affect the onset temperature of thermal events.[6][7] Therefore, before any meaningful thermal stability studies can be conducted, the purity of the this compound sample must be rigorously assessed. Differential Scanning Calorimetry (DSC) is a powerful and widely accepted technique for this purpose.[8][9][10]

The Principle of DSC Purity Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] The presence of impurities in a crystalline substance typically causes a depression of the melting point and a broadening of the melting endotherm, a phenomenon described by the van't Hoff equation.[7][9] By analyzing the shape of the melting peak, the mole fraction of impurities can be calculated.

Experimental Protocol: DSC Purity Determination of this compound
  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization during the analysis.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a slow, steady rate, typically 1-2°C/min, through the melting transition. A slow heating rate is crucial for ensuring thermal equilibrium and obtaining high-resolution data.

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire sample has melted.

Data Interpretation and Hypothetical Results

The output from the DSC is a thermogram plotting heat flow versus temperature. For a high-purity sample of this compound, we would expect to see a sharp, single endothermic peak corresponding to its melting point.

Table 1: Hypothetical DSC Purity Analysis Results for Two Batches of this compound

ParameterBatch ABatch B
Onset of Melting (°C) 101.599.8
Peak Melting Temperature (°C) 102.8101.2
Enthalpy of Fusion (ΔHfus) (J/g) 115.2108.7
Calculated Purity (mol%) 99.8598.90
  • Interpretation: Batch A exhibits a higher onset and peak melting temperature, a higher enthalpy of fusion, and a calculated purity of 99.85%, indicating a high-purity sample. Batch B shows a depressed melting point and a lower purity value, suggesting the presence of impurities that could negatively impact its thermal stability. For subsequent thermal hazard studies, only material meeting the high-purity standard of Batch A should be used.

The Second Pillar: Characterizing Thermal Decomposition with Thermogravimetric Analysis (TGA)

Once the purity of this compound has been established, the next step is to determine its bulk thermal stability and decomposition profile. Thermogravimetric Analysis (TGA) is the workhorse technique for this, measuring the change in mass of a sample as a function of temperature or time.

Experimental Protocol: TGA of this compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.

  • Thermal Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

Evolved Gas Analysis (EGA) with TGA-MS

To identify the gaseous products released during decomposition, the TGA can be coupled to a mass spectrometer (MS). This powerful hyphenated technique, TGA-MS, provides real-time information about the chemical nature of the evolved gases.[11]

Hypothetical TGA and TGA-MS Results and Interpretation

The TGA thermogram plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere

ParameterValue
Onset of Decomposition (T_onset) (°C) 285
Temperature of Max. Mass Loss Rate (T_peak) (°C) 315
Mass Loss in Main Decomposition Step (%) 98
Residue at 600°C (%) 2
  • Interpretation: The TGA data suggests that this compound is thermally stable up to approximately 285°C, after which it undergoes a rapid, single-step decomposition. The small amount of residue could indicate the formation of non-volatile char.

  • Hypothetical TGA-MS Findings: During the decomposition event between 285°C and 350°C, the MS could potentially detect fragments corresponding to:

    • HBr (hydrogen bromide)

    • Brominated phenols

    • Methoxy-substituted aromatic fragments

    • Potentially, traces of polybrominated dibenzofurans, particularly if oxygen is present.[3][4]

The identification of these products provides crucial insight into the decomposition mechanism, which likely involves the cleavage of the C-Br and C-O bonds.

The Third Pillar: Assessing Runaway Reaction Hazards with Accelerating Rate Calorimetry (ARC)

While TGA provides valuable information on mass loss, it does not directly measure the energetic potential of a decomposition reaction. For assessing the risk of a thermal runaway, Accelerating Rate Calorimetry (ARC) is the industry standard.[12][13][14] ARC experiments are conducted under adiabatic conditions, meaning that any heat generated by the sample is retained, causing its temperature to rise and the reaction to accelerate.[15][16] This mimics a worst-case scenario in a large-scale reactor or storage container.

Experimental Protocol: ARC of this compound
  • Sample Preparation:

    • A precisely weighed amount of high-purity this compound is placed in a robust, sealed sample bomb (typically made of titanium or Hastelloy).

  • Instrument Setup:

    • The bomb is placed within the ARC calorimeter, which is an insulated chamber with heaters designed to maintain an adiabatic environment.

  • Thermal Method (Heat-Wait-Search Mode):

    • The sample is heated in small steps (e.g., 5°C).

    • After each step, the instrument waits and monitors the sample's temperature for any self-heating.

    • If the rate of self-heating exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode. The surrounding heaters then track the sample's temperature to prevent any heat loss to the environment.

    • The temperature and pressure of the sample are continuously recorded until the reaction is complete.

Hypothetical ARC Results and Interpretation

The ARC data provides critical parameters for thermal hazard assessment.

Table 3: Hypothetical ARC Data for this compound

ParameterValue
Onset of Self-Heating (°C) 260
Adiabatic Temperature Rise (ΔT_ad) (°C) 220
Maximum Self-Heat Rate (°C/min) 150
Maximum Pressure (bar) 45
Time to Maximum Rate (TMR) from Onset (minutes) 30
  • Interpretation: The ARC results indicate a significant thermal hazard. The onset of self-heating is lower than the decomposition onset observed by TGA, which is expected as ARC is a more sensitive technique. A large adiabatic temperature rise and a high maximum pressure indicate a highly energetic decomposition that could lead to a vessel rupture if not properly controlled. The short Time to Maximum Rate (TMR) from the onset suggests that once the decomposition begins, it can rapidly accelerate to a dangerous rate. This information is critical for defining safe operating limits and designing emergency relief systems.

Visualizing the Workflow and Key Relationships

To provide a clear overview of the logical flow of this thermal stability assessment, the following diagrams illustrate the experimental workflow and the relationship between key concepts.

G cluster_0 Phase 1: Purity Assessment purity Sample of this compound dsc Differential Scanning Calorimetry (DSC) purity->dsc 1-3 mg sample purity_data Purity > 99.5%? dsc->purity_data Generate Thermogram proceed Proceed to Thermal Analysis purity_data->proceed Yes stop Purify Sample purity_data->stop No

Caption: Workflow for initial purity assessment using DSC.

G cluster_1 Phase 2: Decomposition & Hazard Analysis cluster_2 Phase 3: Data Synthesis start High-Purity Sample tga Thermogravimetric Analysis (TGA) start->tga 5-10 mg arc Accelerating Rate Calorimetry (ARC) start->arc 1-5 g tga_data tga_data tga->tga_data Determine T_onset & Mass Loss ms TGA-MS tga->ms Couple to MS arc_data arc_data arc->arc_data Determine Adiabatic ΔT, P_max, TMR report Comprehensive Thermal Hazard Report tga_data->report ega_data ega_data ms->ega_data Identify Evolved Gases ega_data->report arc_data->report

Caption: Integrated workflow for thermal decomposition and hazard analysis.

Conclusion: A Synthesis of Findings for Safe and Robust Development

This in-depth guide has outlined a systematic, multi-pillar approach to characterizing the thermal stability of this compound. By integrating data from DSC, TGA, TGA-MS, and ARC, a comprehensive picture of the compound's thermal behavior and potential hazards can be constructed.

  • Purity is paramount: DSC analysis is a non-negotiable first step to ensure the intrinsic stability of the material is being tested.

  • Decomposition profile is key: TGA and TGA-MS provide critical information on the onset of decomposition and the nature of the degradation products, which is vital for understanding the underlying chemistry of the decomposition process.

  • Hazard assessment is essential: ARC provides the "worst-case" scenario data needed to define safe operating limits and prevent catastrophic thermal runaway events.

The hypothetical data presented herein for this compound suggests that while the compound is stable at ambient temperatures, it possesses significant thermal hazards at elevated temperatures. The onset of a highly energetic, gas-generating decomposition below 300°C necessitates strict temperature controls during its synthesis, purification, and storage.

For professionals in drug development, a thorough understanding and application of these principles and techniques are not just a matter of good science, but a fundamental responsibility for ensuring the safety of personnel and the successful progression of new therapeutic agents from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-4-methoxybiphenyl as an aryl halide substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4][5] This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and discusses key reaction parameters and optimization strategies. The content is designed to be a practical resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development, where the synthesis of complex biphenyl derivatives is often a critical step.[1][6][7]

Introduction: The Significance of the Suzuki-Miyaura Coupling and Biphenyl Scaffolds

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, has become an indispensable tool for synthetic chemists.[3][4][8] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents contribute to its widespread adoption.[9] The reaction is particularly powerful for the synthesis of substituted biphenyls, a structural motif found in numerous biologically active compounds and marketed drugs.[1][2][7][10]

The substrate of focus, this compound, presents an interesting case. The presence of the electron-donating methoxy group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition Transmetalation_Intermediate [Ar-Pd(II)(Ar')L₂] OxAdd->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Reductive Elimination Biaryl Ar-Ar' (Product) Transmetalation_Intermediate->Biaryl ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetalation_Intermediate Base Base (e.g., K₂CO₃) Base->Transmetalation_Intermediate

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][11] The electron-donating methoxy group in the para position can make this step slightly more challenging compared to electron-deficient aryl halides.[12]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial here; it activates the boronic acid, making it more nucleophilic and facilitating the ligand exchange on the palladium complex.[8][13][14][15]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

3.1. Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Typical Amount (for 1 mmol scale)Purpose
This compoundC₁₃H₁₁BrO263.131.0 mmol (263 mg)Aryl halide substrate
Arylboronic AcidArB(OH)₂Varies1.2 mmolCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.560.03 mmol (34.7 mg)Catalyst
Base (e.g., K₂CO₃)K₂CO₃138.212.0 mmol (276 mg)Activates boronic acid
Solvent Systeme.g., 1,4-Dioxane/Water-5 mL (4:1 ratio)Reaction medium
Inert GasN₂ or Ar--Prevents catalyst degradation

3.2. Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., potassium carbonate, 2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[16]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[16]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biphenyl derivative.[17][18]

Key Parameters and Optimization Strategies

The success of the Suzuki coupling of this compound is contingent on the careful selection of several key parameters.

4.1. Catalyst and Ligand Selection

While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃, often in combination with phosphine ligands, can offer improved reactivity.[15][19] For electron-rich aryl bromides like this compound, ligands that are both bulky and electron-rich can enhance the rate of oxidative addition and reductive elimination.[20] Buchwald and Fu have developed highly active catalyst systems that are effective for challenging couplings.[19][21]

4.2. The Crucial Role of the Base

The choice of base is critical and its role is multifaceted. It facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[8][13][15] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed, particularly when base-sensitive functional groups are present.

4.3. Solvent Systems

A variety of solvents can be used, often as a mixture with water to aid in the dissolution of the inorganic base.[4]

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used.[4]

  • Aromatic Solvents: Toluene is another common choice.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may require higher temperatures for product purification due to its high boiling point.

The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Use a fresh batch of catalyst or a different catalyst/ligand system.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Ensure the reaction is set up under a strictly inert atmosphere.- Add a small amount of a reducing agent if using a Pd(II) source.
Dehalogenation of Aryl Bromide - Presence of water or other proton sources- Certain phosphine ligands- Use anhydrous solvents and reagents.- Screen different ligands.
Protodeboronation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water and base- Monitor the reaction closely and stop it once the starting material is consumed.- Use a less aqueous solvent system or a milder base.
Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of functionalized biphenyl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity of the desired products. This application note serves as a comprehensive guide to aid in the successful execution and optimization of this important transformation in the pursuit of novel therapeutics and advanced materials.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, particularly for the creation of biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction's prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[1][3]

The catalytic process is driven by a palladium catalyst and typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is crucial for activating the organoboron species, enhancing its nucleophilicity to facilitate the transmetalation step.[6]

The Catalytic Heart: Palladium's Role and Ligand Influence

The catalytic cycle of the Suzuki coupling hinges on the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[1] While various palladium sources can be used, the choice of ligand is paramount to the success of the reaction, influencing catalyst stability, activity, and substrate scope.

Key Functions of Ligands:

  • Facilitating Oxidative Addition: Electron-rich and bulky phosphine ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.[7][8]

  • Promoting Reductive Elimination: Sterically hindered ligands can accelerate the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.[9]

  • Stabilizing the Catalyst: Ligands prevent the agglomeration of palladium into inactive palladium black.

For electron-rich aryl bromides like 3-Bromo-4-methoxybiphenyl, the electronic properties of the substrate can make oxidative addition more challenging compared to electron-deficient systems.[10] Therefore, the selection of an appropriate palladium catalyst and ligand system is critical for achieving high yields.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)(X)L_n Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'L_n OxAd->Trans Transmetalation (Ar'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product ArX This compound (Ar-X) ArX->OxAd ArB Arylboronic Acid (Ar'-B(OR)2) ArB->Trans caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Spotlight on this compound: A Substrate Case Study

This compound presents a moderately electron-rich aryl bromide. The methoxy group is an electron-donating group, which can influence the reactivity of the C-Br bond. While not as challenging as some highly electron-rich or sterically hindered substrates, careful selection of the catalyst system is still necessary for optimal results.

Recommended Palladium Catalyst Systems

For the Suzuki coupling of this compound, several palladium catalyst systems have proven effective. The choice often depends on the coupling partner (the organoboron reagent) and the desired reaction conditions (e.g., temperature, reaction time).

Catalyst SystemKey FeaturesTypical Loading (mol%)
Pd(PPh₃)₄ A widely used, commercially available Pd(0) catalyst. Effective for many standard couplings.[11]1-5
PdCl₂(dppf) An air-stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is effective for a broad range of substrates.1-3
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Highly active catalyst systems for challenging substrates, including electron-rich aryl chlorides and bromides.[7][12]0.5-2

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid using Pd(PPh₃)₄.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) - Solvent (Dioxane/H2O) start->reagents degas Degas the Mixture (e.g., N2 or Ar sparging) reagents->degas catalyst Add Pd(PPh3)4 Catalyst degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Add water, extract with organic solvent) monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Figure 2. Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (decomposed due to oxygen exposure)- Insufficiently degassed solvent- Poor solubility of reagents[13]- Use fresh catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas the solvent system.- Screen alternative solvents or solvent mixtures (e.g., DMF, THF/water).[13]
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture[1]- Ensure rigorous degassing.- Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst.
Protodeborylation (Loss of Boronic Acid) - Unstable boronic acid- Prolonged reaction times at high temperatures- Use the boronic acid as soon as possible after purchase or preparation.- Consider using a more stable boronic ester (e.g., a pinacol ester).- Try to lower the reaction temperature or shorten the reaction time.
Dehalogenation of Starting Material - Side reaction after oxidative addition[1]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Use a different ligand system that favors reductive elimination over dehalogenation.

Data Interpretation and Expected Results

A successful Suzuki coupling of this compound should yield the corresponding triaryl product. The reaction can be monitored by TLC, where the product should have a different Rf value than the starting materials. Confirmation of the product's identity and purity should be carried out using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Yields can vary depending on the specific arylboronic acid used, but with an optimized protocol, yields of >80% are often achievable.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of biaryl compounds, including derivatives of 4-methoxybiphenyl. By understanding the reaction mechanism and the critical role of the catalyst system, and by following a robust experimental protocol, researchers can efficiently synthesize a wide range of valuable molecules for applications in drug discovery and materials science. Careful attention to reaction setup, particularly the exclusion of oxygen, and judicious selection of catalyst, ligand, base, and solvent are key to achieving high yields and purity.

References

Application Note: Palladium-Catalyzed Heck Reaction of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the Mizoroki-Heck reaction, focusing on the coupling of 3-Bromo-4-methoxybiphenyl with various alkenes. We delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters influencing reaction success, and offer field-proven methodologies for researchers in organic synthesis and drug development. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Power of C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed cross-coupling reaction, a discovery that contributed to the 2010 Nobel Prize in Chemistry, offers a powerful tool for constructing complex molecular architectures from readily available precursors.[1][3] Its high functional group tolerance and predictable stereoselectivity make it invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5]

This guide focuses on the application of the Heck reaction to this compound, a substrate of interest in medicinal chemistry and materials science. The goal is to provide researchers with the foundational knowledge and practical protocols necessary to successfully synthesize substituted 4-methoxy-3-vinylbiphenyl derivatives, key intermediates for more complex targets.

The Catalytic Cycle: A Mechanistic Deep Dive

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step for aryl bromides.[2][7]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][6]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (beta) to the palladium must be accessible for elimination. This step occurs in a syn-elimination manner, forming the substituted alkene product and a palladium-hydride complex.[2][4] The regioselectivity of this step determines which isomer of the product is formed.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen halide (HBr) generated and regenerate the Pd(0) catalyst, thereby closing the catalytic cycle.[2][4]

Below is a visualization of the catalytic cycle for the reaction of this compound with a generic alkene (H₂C=CHR).

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ Active Catalyst pdiia Aryl-Pd(II) Complex pd0->pdiia Oxidative Addition pdiib Alkene Coordinated Complex pdiia->pdiib Alkene Coordination pdiic σ-Alkyl-Pd(II) Intermediate pdiib->pdiic Migratory Insertion pdiid Pd(II)-Hydride Complex pdiic->pdiid β-Hydride Elimination pdiid->pd0 Reductive Elimination (Base Regeneration) product Substituted Alkene Product pdiid->product baseH [Base-H]⁺Br⁻ pdiid->baseH aryl_bromide This compound aryl_bromide->pdiia alkene Alkene (H₂C=CHR) alkene->pdiib base Base base->pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the Heck reaction with this compound hinges on the careful selection of several key components. Aryl bromides are generally less reactive than aryl iodides, necessitating more robust catalytic systems and conditions.[8]

Palladium Source (Precatalyst)

The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) salts are commonly used as precatalysts, which are reduced in situ.

  • Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and cost-effective choices. It is often reduced to Pd(0) by a phosphine ligand, the alkene, or the solvent.[1][9]

  • Palladium on Carbon (Pd/C): Can be used in some cases, offering the advantage of easier removal by filtration, but may exhibit lower activity.

Recommendation: For general applications with this compound, Palladium(II) Acetate is the recommended starting point due to its stability, cost, and high efficacy when paired with appropriate ligands.

Ligands: The Key to Stability and Reactivity

For less reactive aryl bromides, ligands are crucial. They stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate the catalyst's electronic and steric properties to facilitate oxidative addition.[8][10]

  • Monodentate Phosphines:

    • Triphenylphosphine (PPh₃): A standard, widely used ligand.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields for challenging substrates.

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for cross-coupling reactions, often providing high stability and activity, allowing for lower catalyst loadings and milder conditions.[11]

Recommendation: A 1:2 or 1:3 molar ratio of Pd(OAc)₂ to a monodentate phosphine ligand like PPh₃ or P(o-tol)₃ is a robust starting point.

Base: The Catalyst Regenerator

The base plays the critical role of regenerating the Pd(0) catalyst and neutralizing the HBr formed during the reaction.[1][4]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective, inexpensive, and commonly used.[1][2]

  • Organic Amine Bases: Triethylamine (Et₃N) is a frequent choice, often acting as both a base and a solvent.[1] However, it can sometimes lead to side reactions.

Recommendation: Potassium Carbonate (K₂CO₃) is a reliable and broadly applicable choice for this substrate.

Solvent: The Reaction Medium

The solvent must be able to dissolve the reactants and be stable at the required reaction temperatures. High-boiling polar aprotic solvents are typically preferred as they facilitate the reaction.[12]

  • N,N-Dimethylformamide (DMF): A classic and highly effective solvent for Heck reactions.[12]

  • N-Methyl-2-pyrrolidone (NMP): Another excellent high-boiling polar aprotic solvent, often used for less reactive substrates.[5][13]

  • Acetonitrile (CH₃CN) or Dioxane: Suitable for more reactive substrates or when milder conditions are desired.

Recommendation: DMF or NMP are the recommended solvents for ensuring sufficient thermal energy and solubility for the coupling of this compound.[5][12]

Summary of Recommended Starting Conditions
ParameterRecommended ChoiceMolar Ratio (vs. Aryl Bromide)Rationale
Aryl HalideThis compound1.0 eqStarting Substrate
AlkeneStyrene or Acrylate1.2 - 1.5 eqEnsures complete consumption of the aryl bromide
Pd PrecatalystPd(OAc)₂1 - 5 mol%Cost-effective and stable Pd(II) source[2]
LigandPPh₃ or P(o-tol)₃2 - 10 mol%Stabilizes Pd(0) and facilitates oxidative addition[10]
BaseK₂CO₃ or Et₃N2.0 - 2.5 eqRegenerates the active catalyst[1][2]
SolventDMF or NMP-High-boiling polar aprotic solvent aids reaction[12][13]
Temperature100 - 140 °C-Required for C-Br bond activation[11]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are toxic and/or irritants.

Protocol 1: Heck Coupling with Styrene

This protocol details the synthesis of 4-methoxy-3-(2-phenylethenyl)biphenyl.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, brine, and anhydrous magnesium sulfate for workup

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous Potassium Carbonate (2.0 mmol, 2.0 eq) and anhydrous DMF (5 mL).

  • Alkene Addition: Add styrene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Caption: General experimental workflow for the Heck reaction.

Conclusion

The Heck reaction is a robust and versatile method for the vinylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired substituted alkene can be achieved. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors. Optimization of temperature and reaction time may be necessary depending on the specific alkene used.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-4-methoxybiphenyl with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[3] Its applications are particularly prominent in drug discovery, natural product synthesis, and the development of advanced materials where the introduction of a rigid alkynyl moiety can significantly influence molecular conformation and properties.[4]

This document provides a detailed guide to the Sonogashira coupling of 3-Bromo-4-methoxybiphenyl with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for both traditional and copper-free conditions, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Dual Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. A copper-free variant of the reaction has also gained prominence to circumvent certain side reactions.[1][2][5]

The Palladium-Copper Co-catalyzed Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) intermediate.[1]

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial for activating the alkyne.[6]

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L₂) Pd0->Pd_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)-C≡CR(L₂) Pd_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Deprotonation (R-C≡CH, Base) Cu_acetylide->Pd_complex Transmetalation Cu_acetylide->CuX to Pd Cycle

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Copper-Free Sonogashira Coupling: An Important Alternative

While highly effective, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[2] Copper-free Sonogashira protocols have been developed to mitigate this issue. In the absence of copper, the deprotonation of the alkyne is believed to occur on the palladium center after the formation of a π-alkyne complex.[1][5] These conditions may require stronger bases or more specialized ligands to achieve high efficiency.[1]

Experimental Protocols

The following protocols are designed to be robust starting points for the Sonogashira coupling of this compound. Optimization may be necessary for specific terminal alkynes.

Protocol 1: Standard Palladium-Copper Co-catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes, including aryl, alkyl, and functionalized variants.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF or DMF (5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C for aryl bromides) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Standard_Protocol_Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere (Schlenk Flask) Start->Inert_Atmosphere Add_Reagents Add this compound, Pd(PPh₃)₂Cl₂, CuI Inert_Atmosphere->Add_Reagents Add_Solvent_Base Add Anhydrous Solvent and Amine Base Add_Reagents->Add_Solvent_Base Stir Stir at Room Temperature Add_Solvent_Base->Stir Add_Alkyne Add Terminal Alkyne Stir->Add_Alkyne Heat_Monitor Heat and Monitor Reaction (TLC/GC-MS) Add_Alkyne->Heat_Monitor Workup Aqueous Workup and Extraction Heat_Monitor->Workup Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

Figure 2: Workflow for the standard Sonogashira coupling protocol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • A strong, non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for catalyst formation.

  • Add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and the inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to a higher temperature (typically 80-110 °C) and monitor its progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table provides a hypothetical yet scientifically plausible summary of reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on established literature for similar substrates.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651285-95
21-HexynePd(PPh₃)₂Cl₂ / CuIDIPEADMF701675-85
3Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NTHF601280-90
4PhenylacetylenePd(OAc)₂ / XPhosK₂CO₃Toluene1002480-90
5TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF658>90

Troubleshooting and Key Considerations

  • Low or No Conversion: For the less reactive this compound, consider using a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands).[7] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF or dioxane can also be beneficial. Microwave-assisted heating can significantly accelerate the reaction.[8][9]

  • Alkyne Homocoupling: If significant amounts of the Glaser coupling byproduct are observed, switching to a copper-free protocol is highly recommended.[2]

  • Degassing: Thoroughly degassing the solvent and maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation and side reactions.

  • Base Selection: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are common in copper-co-catalyzed reactions, while inorganic bases like potassium or cesium carbonate are often used in copper-free systems.[6]

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a versatile and powerful method for the synthesis of a diverse range of substituted biphenyl derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this document serve as a comprehensive guide for scientists and professionals in drug development and materials science, enabling the efficient synthesis of novel molecular architectures.

References

Application Note: A Researcher's Guide to the Buchwald-Hartwig Amination of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds for pharmaceutical and materials science research.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the amination of 3-Bromo-4-methoxybiphenyl, a moderately electron-rich aryl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of each reaction component, and offer a detailed, step-by-step procedure designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this powerful cross-coupling reaction.

The Catalytic System: A Mechanistic Overview

The Buchwald-Hartwig amination is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

First, the active Pd(0) catalyst, bearing phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The amine nucleophile then coordinates to this palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][4] Finally, reductive elimination from this complex expels the desired N-aryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 L₂Pd⁰ OXI Oxidative Addition (Rate-Limiting) Pd0->OXI PdII_Aryl L₂PdII(Ar)(Br) OXI->PdII_Aryl DEPRO Base-Mediated Deprotonation PdII_Aryl->DEPRO PdII_Amido L₂PdII(Ar)(NR₂) DEPRO->PdII_Amido RED Reductive Elimination PdII_Amido->RED RED->Pd0 Product Ar-NR₂ RED->Product ArBr Ar-Br (this compound) ArBr->OXI Amine R₂NH Amine->PdII_Aryl Coordination Base Base Base->DEPRO

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Component Selection: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the judicious selection of its components. The electronic and steric properties of the substrate, catalyst, ligand, base, and solvent are all interconnected.

The Substrate: this compound

This substrate is an aryl bromide, which is typically the most reliable halide for this transformation, often showing better reactivity than the corresponding chloride or iodide.[5] The methoxy group at the 4-position makes the aromatic ring electron-rich, which can slightly slow the initial oxidative addition step compared to electron-poor arenes. However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for coupling such substrates.[3]

Palladium Source: Precatalysts vs. In-Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species.[3][5] For enhanced reliability and easier activation, modern, well-defined precatalysts are recommended. Buchwald's "G3" or "G4" precatalysts, for example, are air-stable solids that efficiently generate the active monoligated Pd(0) species under the reaction conditions.[5] This approach improves reproducibility, especially for researchers less familiar with the nuances of the reaction.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical variable. For coupling electron-rich aryl bromides with primary or secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][6]

  • Why Bulky and Electron-Rich?

    • Electron-donating character increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.

    • Steric bulk promotes the formation of a monoligated palladium species, which is highly active, and accelerates the final reductive elimination step to release the product.[1][7] This steric hindrance also helps prevent catalyst decomposition and can suppress side reactions like β-hydride elimination.[7]

  • Recommended Ligands for this Substrate Class:

    • XPhos: A highly versatile and robust ligand, often a first choice for a wide range of aminations.[6]

    • RuPhos: Particularly effective for the coupling of secondary amines.[6]

    • BrettPhos: Excellent for coupling primary amines and offers good functional group tolerance.[8]

The Base: Balancing Reactivity and Tolerance

The base's primary role is to deprotonate the amine, but its strength and solubility profoundly impact the reaction.[9]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reaction rates at lower temperatures.[5][10] However, their high basicity makes them incompatible with sensitive functional groups like esters, ketones, or nitro groups.[8]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance.[5][10] Reactions with weaker bases may require higher temperatures or longer reaction times to achieve full conversion. Cesium carbonate is often favored due to its better solubility in common organic solvents compared to potassium salts.[5][11]

For general purposes with this compound, sodium tert-butoxide (NaOtBu) is an excellent starting point, assuming the amine coupling partner lacks base-sensitive functionality.

The Solvent: The Reaction Medium

The ideal solvent should be aprotic, capable of dissolving the reactants and catalytic species, and have a suitable boiling point for the reaction temperature.

  • Common Choices: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[5][8]

  • Critical Considerations: The solvent must be anhydrous and deoxygenated (degassed) . Water and oxygen can deactivate the palladium catalyst. It is also crucial to avoid solvents like acetonitrile or chlorinated hydrocarbons, which can inhibit the catalyst by coordinating to the palladium center.[5] The insolubility of inorganic bases can be a major cause of reaction failure; ensure vigorous stirring.[5][10]

Experimental Protocol: Amination of this compound

This protocol provides a general method for the coupling of a generic primary amine (R-NH₂) on a 1.0 mmol scale. Conditions should be optimized for each specific amine.

Reaction Scheme:

(A generic reaction scheme showing this compound reacting with R-NH2 to form the N-arylated product)

Materials and Equipment
  • This compound

  • Amine (e.g., primary or secondary)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Phosphine Ligand (e.g., XPhos) - Note: Often included in the precatalyst, but can be added separately with a simple Pd source.

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a septum cap

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

Reagent Table (Example for 1.0 mmol scale)
ReagentM.W. ( g/mol )EquivalentsAmountMoles (mmol)
This compound265.121.0265 mg1.0
Primary Amine (R-NH₂)-1.21.2 mmol1.2
XPhos Pd G3863.830.02 (2 mol%)17.3 mg0.02
Sodium tert-butoxide96.101.4135 mg1.4
Anhydrous Toluene--5.0 mL-
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (265 mg, 1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5.0 mL) via syringe.

    • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in the first step along with the other solids.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The color will typically darken to a brown or black suspension.

    • Monitor the reaction progress by TLC or LC-MS. Take small aliquots periodically using a syringe under inert gas. A typical reaction time is 4-24 hours.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Dilute the mixture with 20 mL of an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue typically contains the desired product along with excess amine, ligand oxides, and baseline impurities.

    • Purify the crude material by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and must be determined by TLC analysis.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure N-arylated product.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently inert atmosphere.3. Poor quality solvent (not anhydrous/degassed).4. Poor solubility of the base.5. Incorrect ligand choice for the amine.1. Use a fresh bottle of precatalyst or reagents.2. Ensure proper Schlenk or glovebox technique.3. Use freshly distilled or purchased anhydrous solvent and degas thoroughly.4. Increase stirring rate; consider a more soluble base (e.g., LHMDS) or solvent (e.g., dioxane).5. Screen alternative ligands (e.g., RuPhos, BrettPhos).[12]
Dehalogenation Side Product 1. The reaction temperature is too high.2. The chosen base is too strong or hindered.3. Water is present in the reaction mixture.1. Lower the reaction temperature and run for a longer time.2. Switch to a weaker base (e.g., K₃PO₄).3. Ensure all reagents and solvents are rigorously dried.
Formation of Biaryl Byproduct 1. Side reaction promoted by certain catalyst/ligand combinations.1. This can sometimes occur via self-coupling. Optimizing catalyst loading and ligand choice can minimize this.[13]
Difficult Purification 1. Phosphine ligand byproducts (e.g., oxides) co-elute with the product.2. Product is streaking on the silica gel column.1. After work-up, try washing the crude organic solution with dilute acid (if the product is not basic) to remove some amine-based impurities. For ligand removal, sometimes a different solvent system or a different stationary phase (e.g., alumina) is needed.2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the chromatography eluent to suppress streaking of basic or acidic compounds, respectively.

References

Leveraging 3-Bromo-4-methoxybiphenyl in the Synthesis of Advanced Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Introduction

The advancement of Organic Light-Emitting Diode (OLED) technology, which powers vibrant displays and next-generation lighting, is fundamentally driven by innovations in materials science.[1] An OLED device is a sophisticated multilayer structure built upon a substrate, typically comprising a transparent anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a metal cathode.[2][3] The performance of these devices—their efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic materials used in each layer.[2][3]

The synthesis of these complex organic molecules relies on versatile and high-purity precursor chemicals.[1][4] 3-Bromo-4-methoxybiphenyl serves as a pivotal building block for a new generation of OLED materials. Its structure is uniquely advantageous: the rigid biphenyl core provides a foundation for high thermal and morphological stability, while the methoxy group (-OCH₃) and the strategically placed bromine atom offer reactive handles for tailored functionalization.[5][6] The bromine atom, in particular, is a versatile site for palladium-catalyzed cross-coupling reactions, enabling the construction of the complex π-conjugated systems essential for charge transport and light emission.[6] This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and step-by-step protocols for its application in creating high-performance OLED materials.

Physicochemical and Safety Profile

A thorough understanding of the precursor's properties is the foundation of successful and safe synthesis.

PropertyValueSource
IUPAC Name 2-bromo-1-methoxy-4-phenylbenzenePubChem CID 262267[5]
CAS Number 74447-73-7Santa Cruz Biotechnology[7]
Molecular Formula C₁₃H₁₁BrOPubChem CID 262267[5]
Molecular Weight 263.13 g/mol PubChem CID 262267[5]
Appearance White to off-white crystalline solid(Typical)
Solubility Soluble in common organic solvents (e.g., Toluene, THF, Dioxane, Chloroform)(General knowledge)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem CID 262267[5]

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Pathways: Building Complexity from a Core Precursor

The synthetic power of this compound lies in the reactivity of its C-Br bond. This site allows for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through well-established palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of molecular engineering for organic electronics.[6]

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is instrumental for extending the π-conjugated system of the biphenyl core. By coupling with various aryl or heteroaryl boronic acids/esters, chemists can precisely tune the energy levels (HOMO/LUMO), bandgap, and emission color of the resulting material. This pathway is frequently used to synthesize materials for the emissive layer (EML) and electron transport layer (ETL).[6][8][9]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is the premier method for creating arylamine structures, which are the dominant class of materials used for hole transport (HTL).[6] By coupling this compound with nitrogen-containing molecules like carbazoles or diarylamines, highly efficient and stable hole-transport materials can be synthesized.[10][11][12]

The diagram below illustrates these two divergent, powerful synthetic routes originating from a single precursor.

G cluster_start Core Precursor cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting OLED Material Classes Precursor This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Precursor->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (+ R₂-NH) Precursor->Buchwald C-N Bond Formation EML Emissive Layer (EML) & Electron Transport (ETL) Materials Suzuki->EML HTL Hole Transport Layer (HTL) Materials Buchwald->HTL

General synthetic routes from this compound.

Experimental Protocols: Synthesis in Practice

The following protocols are detailed, self-validating procedures for synthesizing representative OLED material precursors.

Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material (HTM) via Buchwald-Hartwig Amination

This protocol details the synthesis of 3-(9H-carbazol-9-yl)-4-methoxybiphenyl , a core structure for advanced hole-transport and host materials.

A. Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compound74447-73-7263.131.00 g3.80
Carbazole86-74-8167.210.70 g4.18 (1.1 eq)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5017 mg0.076 (2 mol%)
Xantphos161265-03-8578.6888 mg0.152 (4 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.100.55 g5.70 (1.5 eq)
Anhydrous Toluene108-88-392.1420 mL-

B. Experimental Workflow

G Setup 1. Assemble Flame-Dried Schlenk Flask under Argon AddSolids 2. Add Reactants, Base, Catalyst & Ligand Setup->AddSolids Degas 3. Add Toluene, Degas with Argon AddSolids->Degas Heat 4. Heat to 110 °C (Monitor by TLC/GC-MS) Degas->Heat Quench 5. Cool to RT, Quench with H₂O Heat->Quench Extract 6. Extract with Ethyl Acetate, Wash with Brine Quench->Extract Dry 7. Dry Organic Layer (Na₂SO₄), Filter Extract->Dry Purify 8. Concentrate & Purify via Column Chromatography Dry->Purify

Workflow for Buchwald-Hartwig Amination.

C. Step-by-Step Procedure

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g), carbazole (0.70 g), sodium tert-butoxide (0.55 g), Pd(OAc)₂ (17 mg), and Xantphos (88 mg).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon gas three times.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe. Further degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously under a positive pressure of argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to elute the product. Combine the pure fractions and remove the solvent to yield the product as a solid.

Protocol 2: Synthesis of an Emissive Core Structure via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-Methoxy-3-(naphthalen-2-yl)biphenyl , a building block for blue-emitting materials.

A. Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compound74447-73-7263.131.00 g3.80
2-Naphthylboronic acid32316-92-0171.990.78 g4.56 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.22 g0.19 (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.211.05 g7.60 (2.0 eq)
Toluene / Ethanol / Water--15 mL / 5 mL / 5 mL-

B. Step-by-Step Procedure

  • Flask Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.00 g), 2-naphthylboronic acid (0.78 g), and potassium carbonate (1.05 g).

  • Solvent Addition: Add toluene (15 mL), ethanol (5 mL), and deionized water (5 mL).

  • Degassing: Bubble argon through the mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.22 g).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously. Monitor the reaction's completion via TLC (typically 8-16 hours).

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous phase with toluene (2 x 20 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and remove the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to obtain the pure coupled product.

Characterization and Structure-Property Relationships

Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and relevant photophysical properties of the new materials. High purity is non-negotiable for achieving high-performance, long-lasting OLED devices.[1]

A. Standard Characterization Techniques

TechniquePurposeExpected Outcome
¹H & ¹³C NMR Structural verification and purity assessment.Confirms the covalent structure by showing expected chemical shifts, integrations, and coupling patterns. Purity is assessed by the absence of impurity signals.
HRMS Exact mass determination.Provides the exact molecular weight, confirming the elemental composition of the synthesized molecule.
PL Spectroscopy Determines emission properties (for EML materials).Measures the peak emission wavelength (color) and photoluminescence quantum yield (PLQY), an indicator of emissive efficiency.
TGA / DSC Assesses thermal stability.Determines the decomposition temperature (Td) and glass transition temperature (Tg), which are critical for device lifetime and stability.[13]

B. From Precursor Structure to Device Performance

The specific structure of this compound directly imparts beneficial properties to the final OLED materials.

G cluster_precursor Precursor: this compound cluster_material Resulting Material Properties cluster_device OLED Device Performance Biphenyl Biphenyl Core Stability High Thermal & Morphological Stability Biphenyl->Stability Methoxy Methoxy Group (-OCH₃) Energy Tuned HOMO/LUMO Energy Levels Methoxy->Energy Bromo 3-Position Linkage (non-linear) Amorphous Good Solubility & Amorphous Film Formation Bromo->Amorphous Lifetime Improved Operational Lifetime Stability->Lifetime Efficiency Enhanced Charge Balance & Efficiency Energy->Efficiency Fabrication Reliable Device Fabrication Amorphous->Fabrication

Influence of precursor structure on final OLED performance.
  • Biphenyl Core: Provides a rigid, thermally stable backbone, which is crucial for preventing material degradation during device operation.[6][13]

  • Methoxy Group: As an electron-donating group, it raises the Highest Occupied Molecular Orbital (HOMO) energy level, which can be tailored to improve charge injection from adjacent layers.

  • 3-Position Linkage: The substitution at the 3-position of the biphenyl ring induces a twisted, non-planar molecular geometry. This steric hindrance disrupts intermolecular packing, which helps to prevent crystallization and promote the formation of stable amorphous films—a critical requirement for uniform, large-area OLED fabrication.[13]

Conclusion

This compound is an exceptionally versatile and valuable precursor in the field of organic electronics. Its well-defined structure provides a stable foundation, while its reactive handles enable chemists to build a diverse library of materials through robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and principles outlined in this guide demonstrate its broad utility in systematically designing and synthesizing high-performance materials for hole transport, emissive, and electron transport layers. The continued exploration of derivatives from this core structure will undoubtedly contribute to the development of more efficient, stable, and commercially viable OLED technologies for future displays and solid-state lighting.

References

Application Notes: Strategic Derivatization of 3-Bromo-4-methoxybiphenyl for the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of 3-bromo-4-methoxybiphenyl, a versatile building block for the synthesis of high-performance functional materials. We delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation-borylation pathways, offering detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific molecular targets. This document is intended for researchers, scientists, and professionals in drug development and materials science who are focused on creating novel organic electronic and sensory materials.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a foundational structural motif in the design of a wide array of functional organic materials. Its rigid, planar structure provides a conjugated system that can be readily tailored to modulate electronic and photophysical properties. By strategically introducing functional groups onto the biphenyl core, researchers can fine-tune characteristics such as charge transport, luminescence, and receptor binding.[1] This makes biphenyl derivatives highly valuable in the development of Organic Light-Emitting Diodes (OLEDs), chemical sensors, and pharmaceutical agents.[2][3][4]

This compound serves as a particularly useful and commercially available starting material for accessing a diverse range of functionalized biphenyls. The presence of the methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic system. The bromine atom at the 3-position provides a reactive handle for a variety of powerful bond-forming reactions, allowing for the introduction of diverse functionalities.

This guide will focus on three primary derivatization strategies for this compound:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds to introduce new aryl or vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, crucial for creating charge-transporting materials and biologically active compounds.

  • Lithiation-Borylation Sequence: A versatile method to convert the aryl bromide into a boronic ester, which can then participate in further cross-coupling reactions or be used to construct more complex molecules.

Derivatization Strategies and Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds between an organoboron species and an organic halide.[5][6][7] This reaction is particularly well-suited for the derivatization of this compound, allowing for the extension of the biphenyl system and the introduction of various functionalities.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ is used in conjunction with a phosphine ligand, which forms the active Pd(0) complex in situ. The choice of phosphine ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich phosphines often enhance the rate of oxidative addition, the first step in the catalytic cycle.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) depends on the specific substrates and the desired reaction conditions.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst and Ligand B->C D Heat under Inert Atmosphere (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Methoxy-3-(p-tolyl)biphenyl

ReagentMolar Equiv.AmountMW ( g/mol )
This compound1.0263 mg (1.0 mmol)263.13
4-Methylphenylboronic acid1.2163 mg (1.2 mmol)135.96
Pd(PPh₃)₄0.0335 mg (0.03 mmol)1155.56
K₂CO₃2.0276 mg (2.0 mmol)138.21
1,4-Dioxane/Water (4:1)-10 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methylphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9][10] This reaction is instrumental in creating materials with charge-transporting properties, which are essential for applications in OLEDs and other organic electronic devices.[1][11]

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, the choice of phosphine ligand is even more critical in Buchwald-Hartwig amination.[12] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which forms the C-N bond.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[9][12] The choice of base can influence the reaction rate and the tolerance of certain functional groups.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Amine, and Base B Add Anhydrous Solvent A->B C Add Palladium Precatalyst and Ligand B->C D Heat under Inert Atmosphere (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Filter E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-4-methoxybiphenyl-3-amine

ReagentMolar Equiv.AmountMW ( g/mol )
This compound1.0263 mg (1.0 mmol)263.13
4-Methoxyaniline1.1135 mg (1.1 mmol)123.15
Pd₂(dba)₃0.019 mg (0.01 mmol)915.72
XPhos0.0314 mg (0.03 mmol)476.62
NaOtBu1.4135 mg (1.4 mmol)96.10
Toluene (anhydrous)-10 mL-

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add this compound, 4-methoxyaniline, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired diarylamine.

Lithiation-Borylation for Further Functionalization

Converting the aryl bromide to a boronic ester via a lithiation-borylation sequence opens up a plethora of synthetic possibilities.[13] The resulting boronic ester can then be used in Suzuki-Miyaura couplings with other aryl halides, allowing for the construction of more complex, unsymmetrical biaryl and polyaryl systems.

Causality of Experimental Choices:

  • Lithiation: The C-Br bond is converted to a C-Li bond using an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) to prevent side reactions.

  • Borylation: The resulting aryllithium species is a strong nucleophile that reacts readily with an electrophilic boron source, such as triisopropyl borate or isopropoxy-pinacolborane, to form the boronic ester.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for this reaction to stabilize the organolithium intermediate.

Workflow for Lithiation-Borylation:

Lithiation_Borylation_Workflow cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Workup & Isolation A Dissolve this compound in Anhydrous Ether/THF B Cool to -78 °C A->B C Add n-Butyllithium Dropwise B->C D Add Triisopropyl Borate C->D E Warm to Room Temperature D->E F Quench with Acidic Aqueous Solution E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Isolate Boronic Acid/ Ester H->I

Caption: General workflow for the lithiation-borylation of an aryl bromide.

Detailed Protocol: Synthesis of (4-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid

ReagentMolar Equiv.AmountMW ( g/mol )
This compound1.0263 mg (1.0 mmol)263.13
n-Butyllithium (2.5 M in hexanes)1.10.44 mL (1.1 mmol)64.06
Triisopropyl borate1.20.28 mL (1.2 mmol)188.08
Diethyl ether (anhydrous)-10 mL-
1 M HCl (aq)-10 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid, which can often be used in the next step without further purification.

Applications in Functional Materials

The derivatives of this compound are key components in a variety of functional materials.

  • Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used as host materials, charge transport materials, and emissive materials in OLEDs.[1][3][14] The ability to tune the electronic properties through derivatization allows for the optimization of device performance, including efficiency and stability. For example, attaching electron-transporting moieties like triazoles to a biphenyl core can create bipolar host materials with balanced charge transport, leading to high-efficiency blue phosphorescent OLEDs.[3][14]

  • Fluorescent Chemosensors: The biphenyl scaffold can be incorporated into molecules designed to detect specific ions.[4][15][16][17] The binding of an analyte can induce a conformational change in the biphenyl system, leading to a change in its fluorescence properties, which can be used for sensing applications. For instance, poly(amine) biphenyl derivatives have been developed as fluorescent sensors for both anions and cations.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functional materials. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and lithiation-borylation sequences, provides researchers with the tools to create novel compounds with tailored electronic and photophysical properties. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and engineers working at the forefront of materials science and drug discovery.

References

Application Notes and Protocols: Formation of 4-Methoxybiphenyl-3-ylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formation of the Grignard reagent, 4-methoxybiphenyl-3-ylmagnesium bromide, from 3-bromo-4-methoxybiphenyl. Grignard reagents are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds, a cornerstone of drug discovery and development.[1][2] This guide details the underlying mechanism, a step-by-step laboratory protocol, critical safety considerations, and methods for characterization and troubleshooting.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are indispensable tools in synthetic organic chemistry.[3] Their discovery by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a robust method for creating carbon-carbon bonds.[1][4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[5][6] This allows for reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, ketones, and carboxylic acids, respectively.[7][8][9]

The target molecule for this protocol, 4-methoxybiphenyl-3-ylmagnesium bromide, is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The biphenyl scaffold is a common motif in drug candidates, and the methoxy group can influence the molecule's electronic properties and metabolic stability.

I. Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[4][6][7] The ether molecules coordinate to the magnesium atom, forming a soluble complex.[1][4]

The mechanism is believed to involve single electron transfer (SET) from the magnesium surface to the aryl halide.[10] This process generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium halide.

Diagram: Mechanism of Grignard Reagent Formation

Grignard_Formation ArylHalide This compound (Ar-Br) RadicalAnion [Ar-Br]•⁻ ArylHalide->RadicalAnion Single Electron Transfer (SET) Mg Magnesium (Mg) Mg->RadicalAnion Grignard 4-Methoxybiphenyl-3-ylmagnesium Bromide (Ar-MgBr) Mg->Grignard ArylRadical Ar• RadicalAnion->ArylRadical Fragmentation HalideAnion Br⁻ RadicalAnion->HalideAnion ArylRadical->Grignard Reaction with Mg HalideAnion->Grignard

Caption: The single electron transfer mechanism for Grignard reagent formation.

II. Experimental Protocol

This protocol outlines the formation of 4-methoxybiphenyl-3-ylmagnesium bromide. All glassware must be rigorously dried to prevent the quenching of the highly basic Grignard reagent by water.[5][11][12]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
This compoundC₁₃H₁₁BrO263.135.26 g20
Magnesium TurningsMg24.310.58 g24
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
IodineI₂253.811-2 small crystals-
Procedure
  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[13]

    • Flame-dry all glassware under a stream of inert gas to remove any adsorbed water.[11][14] Allow the apparatus to cool to room temperature.

  • Magnesium Activation:

    • Place the magnesium turnings into the cooled flask.

    • Add a few small crystals of iodine. The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[1][3][15]

    • Gently heat the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating activation.[16] Allow the flask to cool.

  • Initiation of the Reaction:

    • Prepare a solution of this compound in 30 mL of anhydrous THF in the dropping funnel.

    • Add approximately 5 mL of this solution to the activated magnesium turnings.

    • The reaction should initiate, as evidenced by gentle bubbling and the formation of a cloudy, grayish solution.[17] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[15][18]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[17] The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction temperature if it becomes too vigorous.[11][13]

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Diagram: Experimental Workflow for Grignard Reagent Formation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Flame-Dry Glassware Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Activate_Mg Activate Magnesium with Iodine Assemble_Apparatus->Activate_Mg Initiate Initiate Reaction with a small amount of Aryl Bromide Activate_Mg->Initiate Slow_Addition Slowly Add Remaining Aryl Bromide Solution Initiate->Slow_Addition Stir Stir to Completion Slow_Addition->Stir Titrate Determine Concentration by Titration Stir->Titrate Use Use in Subsequent Reaction Titrate->Use

Caption: A streamlined workflow for the preparation of a Grignard reagent.

III. Safety Precautions

  • Fire Hazard: Grignard reactions are highly exothermic and the solvents used (diethyl ether, THF) are extremely flammable.[11][13][19] Always conduct the reaction in a fume hood, away from open flames, and have a fire extinguisher readily available.

  • Moisture Sensitivity: Grignard reagents react violently with water.[1][5] Ensure all reagents and equipment are scrupulously dry.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[13][19]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.[1][13]

  • Quenching: When the reaction is complete or needs to be stopped, quench the remaining Grignard reagent by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride, at 0 °C.

IV. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure aryl halide- Further activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod.[1][20][21] - Ensure all glassware is flame-dried and the solvent is anhydrous. - Purify the aryl halide before use.
Low yield of Grignard reagent - Incomplete reaction - Side reactions (e.g., Wurtz coupling)- Increase reaction time or gently heat the mixture. - Add the aryl halide solution slowly to maintain a low concentration and control the temperature to minimize Wurtz coupling.[10][16][22]
Formation of a significant amount of biphenyl byproduct (Wurtz coupling) - High local concentration of aryl halide - Elevated reaction temperature- Add the aryl halide dropwise and ensure efficient stirring.[16] - Maintain a gentle reflux and use an ice bath to control the exotherm if necessary.[16]

V. Characterization and Quantification

The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. Titration is a common and reliable method for this purpose.

Titration Protocol

A convenient method involves titration against a standard solution of a proton source, such as sec-butanol or menthol, using an indicator like 1,10-phenanthroline.[23][24]

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of 1,10-phenanthroline.

  • Add a known volume of the Grignard solution to be titrated. The solution should turn a deep color.

  • Titrate with a standardized solution of sec-butanol in xylene or a solution of menthol in THF until the color disappears.

  • The molarity of the Grignard reagent can be calculated based on the amount of titrant used.

Alternatively, potentiometric titration can provide a more precise endpoint determination.[25]

VI. Conclusion

The successful formation of 4-methoxybiphenyl-3-ylmagnesium bromide requires careful attention to anhydrous conditions, proper activation of magnesium, and controlled reaction parameters. This versatile Grignard reagent can then be employed in a multitude of synthetic transformations, making it a valuable tool for researchers in organic synthesis and drug development. Adherence to the detailed protocol and safety guidelines presented in this document will facilitate the reliable and safe preparation of this important chemical intermediate.

References

Application Notes & Protocols: Strategic Lithiation of 3-Bromo-4-methoxybiphenyl for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: The Synthetic Utility of Lithiated Biphenyls

The targeted functionalization of biaryl scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4-methoxybiphenyl serves as a versatile precursor, offering multiple reaction sites for strategic chemical modification. Lithiation of this substrate opens a gateway to a diverse array of derivatives by transforming a relatively inert C-H or C-Br bond into a highly nucleophilic organolithium species. This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and critical safety measures for the successful lithiation of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

The methoxy group in the substrate plays a crucial role as a directed metalation group (DMG), capable of coordinating with organolithium reagents to facilitate deprotonation at an adjacent ortho position.[1][2] This process, known as Directed ortho-Metalation (DoM), offers high regioselectivity, a feature highly sought after in complex molecule synthesis.[1][3] However, the presence of a bromine atom introduces a competitive reaction pathway: lithium-halogen exchange.[4][5] The choice of organolithium reagent, solvent, and temperature will dictate the delicate balance between these two pathways, ultimately determining the final product distribution.

II. Mechanistic Insights: A Tale of Two Pathways

The lithiation of this compound can proceed via two primary, competing mechanisms: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange. Understanding the nuances of each is paramount for achieving the desired synthetic outcome.

A. Pathway 1: Directed ortho-Metalation (DoM)

The methoxy group, with its Lewis basic oxygen atom, can coordinate to the Lewis acidic lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi).[1][6] This coordination brings the butyl anion in close proximity to the C-H bond at the C5 position (ortho to the methoxy group), facilitating its deprotonation.[1] This "Complex Induced Proximity Effect" is the cornerstone of DoM, leading to the regioselective formation of the 3-bromo-4-methoxy-5-lithiobiphenyl intermediate.[6] The use of coordinating solvents like tetrahydrofuran (THF) or additives such as tetramethylethylenediamine (TMEDA) can accelerate this process by breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity.[4][5]

B. Pathway 2: Lithium-Halogen Exchange

Alternatively, the organolithium reagent can react with the bromine atom at the C3 position in a lithium-halogen exchange reaction.[4] This pathway is particularly favored with more sterically hindered and basic organolithiums like tert-butyllithium (t-BuLi), and for aryl bromides in general.[4][5] The reaction proceeds through an "ate" complex, leading to the formation of 4-methoxy-3-lithiobiphenyl and the corresponding alkyl bromide (e.g., n-butyl bromide or t-butyl bromide).[7] The rate of lithium-halogen exchange is often significantly faster than deprotonation, especially at low temperatures.[4][5]

Diagram 1: Competing Lithiation Pathways

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediates This compound This compound DoM_Intermediate 3-Bromo-4-methoxy-5-lithiobiphenyl This compound->DoM_Intermediate  Directed ortho-Metalation (DoM) (n-BuLi, THF/TMEDA) Exchange_Intermediate 4-Methoxy-3-lithiobiphenyl This compound->Exchange_Intermediate  Lithium-Halogen Exchange (t-BuLi or n-BuLi) n-BuLi n-BuLi t-BuLi t-BuLi

Caption: Competing pathways for the lithiation of this compound.

III. Experimental Protocols

This section provides detailed protocols for the selective lithiation of this compound via both Directed ortho-Metalation and Lithium-Halogen Exchange, followed by trapping with a generic electrophile (e.g., an aldehyde or ketone).

A. General Considerations & Safety Precautions

Organolithium reagents such as n-BuLi and t-BuLi are highly pyrophoric and react violently with water.[8][9][10] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[11][12] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere prior to use.[11]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat[11]

  • Safety glasses or goggles and a face shield[11][13]

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[11]

Emergency Preparedness:

  • A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible.[11] Do NOT use a water or carbon dioxide extinguisher on an organolithium fire. [9]

  • Know the location of the nearest safety shower and eyewash station.[11]

  • Never work alone when handling pyrophoric reagents.[11]

B. Protocol 1: Directed ortho-Metalation and Electrophilic Quench

This protocol favors the formation of the C5-lithiated species.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., dry benzaldehyde or acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium intermediate.

  • Electrophilic Quench: Add the electrophile (1.2 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Aqueous Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.[15]

C. Protocol 2: Lithium-Halogen Exchange and Electrophilic Quench

This protocol favors the formation of the C3-lithiated species.

Materials:

  • Same as Protocol 1, but with tert-butyllithium (t-BuLi, typically 1.7 M in pentane) in place of n-BuLi.

Procedure:

  • Reaction Setup and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Cooling: Cool the solution to -78 °C.

  • Addition of t-BuLi: Slowly add t-butyllithium (2.1 eq) dropwise. The use of two equivalents is often necessary as the first equivalent performs the exchange and the second reacts with the generated t-butyl bromide.[4][5] Maintain the temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench, Workup, and Purification: Follow steps 6-11 from Protocol 1.

Diagram 2: Experimental Workflow for Lithiation

G A 1. Setup & Dissolution (Inert Atmosphere, Anhydrous THF) B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add Organolithium Reagent (n-BuLi or t-BuLi) B->C D 4. Stir at -78 °C (Formation of Intermediate) C->D E 5. Add Electrophile (e.g., Aldehyde, Ketone) D->E F 6. Warm to Room Temperature E->F G 7. Quench (Saturated aq. NH4Cl) F->G H 8. Extraction & Drying G->H I 9. Purification (Chromatography/Recrystallization) H->I J Final Product I->J

Caption: General experimental workflow for the lithiation and electrophilic quench.

IV. Key Parameters and Data Summary

The outcome of the lithiation is highly dependent on the chosen parameters. The following table summarizes the key variables and their expected influence on the reaction.

ParameterDirected ortho-Metalation (DoM)Lithium-Halogen ExchangeRationale
Organolithium Reagent n-BuLit-BuLi or n-BuLin-BuLi is less sterically hindered, favoring coordination and deprotonation. t-BuLi is a stronger base and bulkier, often favoring the faster halogen exchange pathway.[16][17]
Stoichiometry 1.0 - 1.2 eq> 2.0 eq (for t-BuLi)A slight excess of n-BuLi ensures complete reaction. For t-BuLi, a second equivalent is consumed by the t-BuBr byproduct.[4]
Solvent THF, Diethyl EtherTHF, Diethyl Ether, HexanesCoordinating solvents like THF stabilize the organolithium intermediate and can accelerate both pathways.[4][5][18]
Temperature -78 °C-78 °C to -100 °CLow temperatures are crucial to prevent side reactions and decomposition of the thermally unstable organolithium intermediates.[5][18]
Additive TMEDA (optional)None typically requiredTMEDA can chelate the lithium cation, increasing the basicity of the organolithium reagent and accelerating DoM.[6][19]
Primary Product 5-substituted-3-bromo-4-methoxybiphenyl3-substituted-4-methoxybiphenylThe position of lithiation dictates the final product structure after quenching with an electrophile.

V. Troubleshooting and Advanced Considerations

  • Low Yield: This can be due to moisture in the reaction vessel or reagents, impure organolithium reagent, or insufficient reaction time. Ensure all glassware is meticulously dried and reagents are of high quality. Titration of the organolithium reagent is recommended for accurate stoichiometry.

  • Mixture of Products: If a mixture of C3 and C5 substituted products is obtained, it indicates that both pathways are competitive. To favor DoM, ensure slow addition of n-BuLi at very low temperatures. To favor exchange, switch to t-BuLi. The solvent system can also be tuned; for instance, some exchange reactions proceed cleanly in ether/hexane mixtures.[18]

  • Decomposition of Intermediate: Aryllithium species can be unstable, even at low temperatures.[18] Ensure the electrophile is added promptly after the lithiation step is complete.

  • Trapping Experiments: To confirm the formation of a specific lithiated intermediate, it can be "trapped" with a simple electrophile like carbon dioxide (from dry ice) to form the corresponding carboxylic acid, which can be readily characterized.[20][21]

VI. Conclusion

The lithiation of this compound is a powerful and versatile transformation that provides access to a wide range of functionalized biaryl compounds. By carefully selecting the organolithium reagent, solvent, and reaction temperature, chemists can selectively steer the reaction towards either Directed ortho-Metalation or Lithium-Halogen Exchange. The protocols and mechanistic insights provided herein serve as a robust guide for researchers to harness the full synthetic potential of this important building block, while adhering to the stringent safety protocols required when handling these highly reactive reagents.

VII. References

  • nbutyl lithium safety - YouTube. (2024). Retrieved from 8

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from 11

  • Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. Masters Theses & Specialist Projects. Retrieved from --INVALID-LINK--

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. (1997). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Retrieved from --INVALID-LINK--

  • ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from --INVALID-LINK--

  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Method for purifying biphenyl - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Purification of polybrominated biphenyl congeners - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • n-Butyllithium - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Why do we use t-BuLi instead of sec-BuLi and n-BuLi? : r/chemhelp - Reddit. (2025). Retrieved from --INVALID-LINK--

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? - Chemistry Stack Exchange. (2021). Retrieved from --INVALID-LINK--

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Retrieved from --INVALID-LINK--

  • Synthesis and characterization of biphenyl-based lithium solvated electron solutions - PubMed. (2012). Retrieved from --INVALID-LINK--

  • Process for purifying biphenyl - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • Method for preparing high-purity biphenyl from crude biphenyl - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Organolithium reagent - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Trapping of Transient Organolithium Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Trapping of the short‐lived organolithium in a flow microreactor. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016). Retrieved from --INVALID-LINK--

  • Optimization of Organolithium Reactions. (2020). Retrieved from --INVALID-LINK--

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (2014). Retrieved from --INVALID-LINK--

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Retrieved from --INVALID-LINK--

  • Organolithium Reactions (IOC 16) - YouTube. (2022). Retrieved from --INVALID-LINK--

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (2024). Retrieved from --INVALID-LINK--

  • Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds - YouTube. (2019). Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of Biphenyl-Based Lithium Solvated Electron Solutions | Request PDF - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • Model biphenyl reaction - ResearchGate. (2018). Retrieved from --INVALID-LINK--

  • Direct catalytic cross-coupling of organolithium compounds - SciSpace. (2013). Retrieved from --INVALID-LINK--

  • Synthesis of 3-methoxyphenyl lithium - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015). Retrieved from --INVALID-LINK--

  • This compound | C13H11BrO | CID 262267 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene - ACG Publications. (n.d.). Retrieved from --INVALID-LINK--

  • Lithium, (4-methoxyphenyl)- | C7H7LiO | CID 11789170 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Conductivity and applications of Li-biphenyl-1,2-dimethoxyethane solution for lithium ion batteries - Chin. Phys. B. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

Stille Coupling Protocols for 3-Bromo-4-methoxybiphenyl: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Stille Coupling in Biaryl Synthesis

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction, which couples an organostannane with an organic electrophile, has proven invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] For drug development professionals, the Stille coupling offers a robust method for constructing biaryl scaffolds, a privileged motif in numerous therapeutic agents.

This application note provides a detailed guide to the Stille coupling of 3-Bromo-4-methoxybiphenyl, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present optimized protocols, and discuss key experimental considerations to ensure successful and reproducible outcomes. The methoxy and biphenyl functionalities of the target substrate introduce electronic and steric factors that necessitate careful optimization of reaction parameters. This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize the Stille coupling for the synthesis of novel 3-aryl-4-methoxybiphenyl derivatives.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the Stille coupling's catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The electron-donating nature of the methoxy group on the aryl bromide can influence the rate of this step.

  • Transmetalation: This is often the rate-determining step of the cycle.[4] The organostannane reagent exchanges its organic group (e.g., a phenyl group from tributylphenylstannane) with the bromide on the palladium center. The choice of ligands on the palladium catalyst is crucial here; bulky, electron-rich ligands can accelerate this step.[5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Stille_Catalytic_Cycle

Optimized Protocols for the Stille Coupling of this compound

The following protocols have been designed to provide a robust starting point for the Stille coupling of this compound with a representative organostannane, tributyl(phenyl)stannane.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes the widely available and effective catalyst, tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed toluene

  • Anhydrous, degassed dimethylformamide (DMF) (optional, for challenging couplings)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv), tributyl(phenyl)stannane (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour. A precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-phenyl-4-methoxybiphenyl.

Experimental_Workflow

Protocol 2: Enhanced Reactivity with a Copper(I) Co-catalyst

For less reactive coupling partners or to accelerate the reaction, the addition of a copper(I) salt can be beneficial. The "copper effect" is thought to facilitate the transmetalation step.[5]

Materials:

  • All materials from Protocol 1

  • Copper(I) iodide (CuI)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv), tributyl(phenyl)stannane (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 4-6 as described in Protocol 1. The work-up may require an additional wash with a saturated aqueous solution of ammonium chloride to remove copper salts.

Data Presentation: A Guide to Reaction Optimization

The following table summarizes key parameters that can be varied to optimize the Stille coupling of this compound.

ParameterVariationRationale and Expected Outcome
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable choice. Pd₂(dba)₃ with an added phosphine ligand can be more active. Pd(II) sources require in situ reduction.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosBulky, electron-rich ligands like P(t-Bu)₃ and biaryl phosphines (XPhos, SPhos) can accelerate the reaction, especially for hindered substrates.[6]
Solvent Toluene, Dioxane, DMF, THFToluene and dioxane are common non-polar solvents. DMF, a polar aprotic solvent, can enhance the rate of reaction but may be harder to remove.
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate, but may also lead to decomposition and side reactions.
Additive CuI, CsF, LiClCuI can accelerate transmetalation.[5] Fluoride sources like CsF can activate the organostannane. LiCl can facilitate the oxidative addition step.[7]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yields are low, consider increasing the temperature, switching to a more polar solvent like DMF, or using a more active ligand such as XPhos or SPhos. The addition of CuI is also a primary strategy to improve yield.[5]

  • Homocoupling of the Organostannane: This is a common side reaction.[3] It can be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by using the organostannane in a slight excess (1.1-1.2 equivalents).

  • Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[3] A KF wash is highly effective.[8] Alternatively, purification by flash chromatography on silica gel treated with triethylamine can be employed.

  • Reagent Purity: The purity of the aryl bromide, organostannane, and solvent is critical for a successful reaction. Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions.

Conclusion

The Stille coupling is a powerful and versatile tool for the synthesis of 3-aryl-4-methoxybiphenyl derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and optimization strategies presented in this application note provide a solid foundation for the successful implementation of the Stille coupling in drug discovery and development programs.

References

Application Notes and Protocols: Negishi Coupling Involving 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Negishi Coupling and Biphenyl Scaffolds

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction's versatility is showcased in its ability to couple organic halides or triflates with organozinc compounds.[1][2] A key advantage of the Negishi coupling is its high functional group tolerance, a direct result of the moderate reactivity of organozinc reagents, which minimizes side reactions often seen with more reactive organometallics.[3][4] This attribute makes it particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products.[1][2][5]

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[6][7] The 3-bromo-4-methoxybiphenyl structure, in particular, offers a versatile platform for further chemical elaboration. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the bromine atom serves as a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This strategic placement of functional groups makes this compound a valuable building block in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the Negishi coupling involving this compound, from the underlying mechanistic principles to detailed, field-proven protocols.

Mechanistic Insights: The Catalytic Cycle of Negishi Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[2] The reactivity of the halide follows the order I > Br > Cl.[1]

  • Transmetalation: The next step is the transfer of the organic group from the organozinc reagent to the palladium(II) complex. This process, known as transmetalation, displaces the halide ion and forms a new diorganopalladium(II) complex. The presence of salts like lithium chloride can sometimes accelerate this step by breaking up organozinc aggregates.[8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]

Negishi_Coupling_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br (this compound) Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Oxidative\nAddition->Ar-Pd(II)(Br)L_n Transmetalation Transmetalation Ar-Pd(II)(Br)L_n->Transmetalation R-ZnX Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1. Catalytic cycle of the Negishi coupling.

Experimental Protocols

Protocol 1: Preparation of the Organozinc Reagent

The successful execution of a Negishi coupling hinges on the quality of the organozinc reagent. These reagents can be prepared through several methods, with the choice often depending on the nature of the organic group and the functional groups present. A common and reliable method involves the transmetalation of an organolithium or Grignard reagent with a zinc halide.[3]

Materials:

  • Aryl or alkyl halide (R-X)

  • Magnesium turnings or n-butyllithium

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Grignard/Organolithium Formation:

    • For Grignard: Under an inert atmosphere, add the aryl or alkyl halide to a stirred suspension of magnesium turnings in anhydrous THF. Gentle heating may be required to initiate the reaction.

    • For Organolithium: Under an inert atmosphere, add n-butyllithium to a cooled (-78 °C) solution of the aryl or alkyl halide in anhydrous THF.

  • Transmetalation to Organozinc:

    • Prepare a solution of anhydrous zinc chloride in anhydrous THF.

    • Slowly add the freshly prepared Grignard or organolithium reagent to the zinc chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete transmetalation. The resulting organozinc reagent is typically used directly in the subsequent coupling reaction.

Causality Behind Choices:

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, making an inert atmosphere crucial to prevent their decomposition.[9]

  • Anhydrous Solvents: The use of anhydrous THF is critical as water will quench the highly reactive Grignard or organolithium intermediates and the resulting organozinc reagent.

  • Temperature Control: Low temperatures during the formation of the organolithium reagent are necessary to prevent side reactions. The addition of the organometallic reagent to the zinc chloride solution at 0 °C helps to control the exothermicity of the transmetalation reaction.

Protocol 2: Negishi Coupling of this compound

This protocol details a general procedure for the palladium-catalyzed Negishi coupling of this compound with a pre-formed organozinc reagent.

Materials:

  • This compound

  • Organozinc reagent (prepared as in Protocol 1)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., triphenylphosphine, XPhos)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand to the reaction mixture.

  • Organozinc Addition: Slowly add the solution of the organozinc reagent (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-methoxybiphenyl derivative.

Experimental_Workflow cluster_reagent Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction Start_Reagent Aryl/Alkyl Halide + Mg or n-BuLi Grignard_Lithium Formation of Grignard or Organolithium Start_Reagent->Grignard_Lithium Transmetalation_Step Transmetalation with ZnCl₂ Grignard_Lithium->Transmetalation_Step Organozinc Organozinc Reagent (R-ZnX) Transmetalation_Step->Organozinc Add_Organozinc Addition of Organozinc Reagent Organozinc->Add_Organozinc Use in Coupling Start_Coupling This compound + Pd Catalyst Start_Coupling->Add_Organozinc Reaction Heating and Monitoring Add_Organozinc->Reaction Workup_Purification Aqueous Workup and Purification Reaction->Workup_Purification Final_Product Substituted 4-Methoxybiphenyl Workup_Purification->Final_Product

Figure 2. Experimental workflow for Negishi coupling.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Negishi coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes typical conditions and their impact on the reaction outcome.

ParameterTypical ConditionsRationale and Impact on Yield
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandPalladium catalysts generally offer high yields and broad functional group tolerance.[1] The choice of catalyst can influence the rate of oxidative addition and reductive elimination.
Ligand PPh₃, dppe, XPhos, SPhosElectron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, often leading to improved yields, especially with less reactive aryl chlorides.[1][10]
Solvent THF, Dioxane, DMF, NMPPolar aprotic solvents are typically used to solubilize the reactants and catalyst. The choice of solvent can influence the rate of transmetalation.[8]
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. Optimization is often necessary.
Organozinc Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the organozinc reagent is often used to ensure complete consumption of the starting aryl bromide.

Applications in Drug Discovery and Materials Science

The biphenyl derivatives synthesized via the Negishi coupling of this compound have potential applications in various fields:

  • Drug Discovery: The resulting scaffolds can be further functionalized to develop novel inhibitors for a range of biological targets, including kinases and G-protein coupled receptors.[11] The biphenyl core is a common feature in many approved drugs.[6]

  • Materials Science: Substituted biphenyls are key components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[7] The ability to precisely control the substitution pattern through cross-coupling reactions is crucial for tuning the material's properties.

Conclusion

The Negishi coupling is a powerful and reliable method for the synthesis of substituted biphenyls from this compound. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully employ this versatile reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 3-Bromo-4-methoxybiphenyl as a substrate. As an electron-rich aryl bromide, this substrate presents unique challenges that require careful optimization of reaction parameters to achieve high yields.

Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during the Suzuki coupling of this compound.

Q1: My reaction shows no product formation. What are the first things I should check?

A1: A complete lack of product typically points to a fundamental issue with one of the core components of the reaction. Perform these initial checks:

  • Catalyst Activity: Ensure your palladium source is active. Palladium(0) catalysts are sensitive to oxygen.[1][2] If using a Pd(II) precatalyst, ensure it's from a reliable source and stored correctly. Phosphine ligands are also prone to oxidation.[2]

  • Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is readily oxidized and deactivated by oxygen.[1][3] Confirm that your solvents were properly degassed and that the reaction was conducted under a robust inert atmosphere (Argon or Nitrogen) from start to finish.

  • Reagent Integrity: Verify the purity of your this compound and, crucially, the boronic acid coupling partner. Boronic acids can slowly dehydrate to form cyclic boroxine trimers, which are often less reactive.[1]

Q2: My yield is consistently low (<50%). What is the most common bottleneck for a substrate like this compound?

A2: Low yields with electron-rich aryl bromides often stem from a sluggish catalytic cycle. The most critical factors to re-evaluate are your catalyst-ligand system and the base.

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be inadequate. The electron-donating methoxy group on your substrate can make the crucial oxidative addition step slower. Switching to a more electron-rich and bulky "Buchwald-type" ligand (e.g., SPhos, XPhos) can dramatically accelerate the reaction.[4][5]

  • Base and Solvent Compatibility: The base is essential for activating the boronic acid to facilitate transmetalation.[6][7] However, its effectiveness is highly dependent on its solubility. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have poor solubility in purely organic solvents. Using a mixed solvent system, such as 1,4-Dioxane/water or Toluene/water, is often necessary to enable the base to function effectively.[1][8]

Q3: I'm observing significant side products. What are they and how can I minimize them?

A3: The two most common side reactions in Suzuki coupling are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile.[2][3] It is often exacerbated by high temperatures and the presence of water. To mitigate this, consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), minimizing reaction time, or using a more stable boronic ester (e.g., a pinacol ester) which slowly hydrolyzes to the active boronic acid in situ.[2][9][10]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[3] Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere are the best ways to prevent this.[3]

  • Dehalogenation: Less common but possible is the replacement of the bromine on your starting material with a hydrogen. This can be influenced by the choice of base, solvent, and ligand.[11] If this is a major issue, screening alternative bases or ligands is recommended.

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve more persistent issues with your reaction.

Problem: Low or No Conversion of this compound

If your starting material remains largely unreacted, the catalytic cycle is likely stalled. The following decision tree can help pinpoint the issue.

G start Low / No Conversion check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Favorable? check_reagents Are Reagents High Quality? sub_catalyst1 Using Pd(PPh₃)₄ or similar? check_catalyst->sub_catalyst1 sub_conditions1 Is the Base Soluble? check_conditions->sub_conditions1 sub_reagents1 Is Boronic Acid Fresh? check_reagents->sub_reagents1 sub_catalyst2 Switch to Bulky Ligand (e.g., SPhos, XPhos) & Pd(OAc)₂ or a Pre-catalyst. sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Is Pd black crashing out early? sub_catalyst1->sub_catalyst3 No sub_catalyst3->check_conditions No sub_catalyst4 Improve Ligand:Pd Ratio or Use a more stable Pre-catalyst. sub_catalyst3->sub_catalyst4 Yes sub_conditions2 Use a mixed aqueous solvent (e.g., Dioxane/H₂O) or change base (e.g., Cs₂CO₃). sub_conditions1->sub_conditions2 No sub_conditions3 Is the Temperature Optimal? sub_conditions1->sub_conditions3 Yes sub_conditions3->check_reagents Yes sub_conditions4 Increase temperature (typically 80-100 °C). sub_conditions3->sub_conditions4 No sub_reagents2 Use fresh boronic acid or consider converting to a more stable pinacol ester. sub_reagents1->sub_reagents2 No

Caption: Troubleshooting Decision Tree for Low Conversion.

Catalyst and Ligand Selection: The Key to Success

The oxidative addition of an electron-rich aryl bromide like this compound to a Pd(0) center can be slow. The ligand's job is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Why Standard Ligands Fail: Triphenylphosphine (PPh₃) can be a poor choice here. It is not electron-rich enough to promote efficient oxidative addition with this substrate, leading to slow reaction rates.

  • The Power of Bulky, Electron-Rich Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are designed to tackle these challenging substrates.[4] Their bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating character speeds up both the oxidative addition and the final reductive elimination step.[12]

Ligand TypeExample(s)Suitability for this compoundRationale
Basic Triarylphosphine PPh₃LowOften too slow for electron-rich aryl bromides.
Bulky, Electron-Rich SPhos, XPhos, RuPhosHigh (Recommended)Accelerates oxidative addition and reductive elimination.[4]
N-Heterocyclic Carbene IPr, SIMesHighStrong σ-donors that create highly active and stable catalysts.[7]

Table 1: Ligand Selection Guide.

The Critical Role of the Base and Solvent

The base has multiple roles in the Suzuki coupling, but its primary function is to form a boronate species ([R-B(OH)₃]⁻) from the boronic acid.[6][13][14] This boronate is significantly more nucleophilic and readily participates in the transmetalation step.

  • Base Strength and Type: A common misconception is that a stronger base is always better. For sensitive substrates, a strong base can promote side reactions. A systematic screening is often the best approach.

  • Solubility is Paramount: The reaction is often a multiphasic system (organic substrate, aqueous-soluble base). Efficient mixing and a solvent system that facilitates interaction between all components are crucial. This is why mixed solvents like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O are so common.[1][8] The water helps to dissolve the base and activate the boronic acid.[3]

BaseTypical Solvent SystemKey Characteristics
Na₂CO₃ Toluene/Ethanol/H₂OA mild, inexpensive base. Can be slow.
K₂CO₃ Dioxane/H₂O, THF/H₂OA common and effective choice. More soluble than Na₂CO₃.
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA moderately strong base, often excellent for challenging couplings and minimizing protodeboronation.[2]
Cs₂CO₃ Dioxane/H₂OA strong base with high solubility, often provides faster reaction rates but is more expensive.[2]

Table 2: Common Base and Solvent Combinations.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three main steps.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition diaryl_pd_complex Ar-Pd(II)(Ar')L₂ pd_complex->diaryl_pd_complex transmetalation transmetalation Transmetalation diaryl_pd_complex->pd0 reductive_elimination reductive_elimination Reductive Elimination product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronate Ar'-B(OH)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) + Ar'-B(OH)₂ base->boronate

References

Technical Support Center: Purification of 3-Bromo-4-methoxybiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-methoxybiphenyl via recrystallization. Given the absence of a standardized, publicly available protocol for this specific compound, this guide synthesizes first principles of crystallization, data from analogous structures, and field-proven troubleshooting strategies to empower you to develop a robust and effective purification method.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

1. What are the key physicochemical properties of this compound to consider for recrystallization?

Understanding the molecule's properties is the foundation for developing a purification strategy. This compound (C₁₃H₁₁BrO) is a solid at room temperature with a molecular weight of approximately 263.13 g/mol .[1][2] Its structure, featuring two aromatic rings, a methoxy group, and a bromine atom, renders it a moderately polar molecule. This polarity is a critical factor in selecting an appropriate solvent system, based on the principle of "like dissolves like."[3]

2. How do I select a suitable solvent for recrystallizing this compound?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[4][5] This temperature-dependent solubility is the driving force for crystallization. A systematic approach to solvent selection is recommended:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.

  • Polarity Matching: Given the moderate polarity of this compound, solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, are excellent starting points. Highly non-polar solvents like hexanes may be suitable as an anti-solvent in a mixed-solvent system.

  • Mixed Solvents: If no single solvent provides the desired solubility profile, a mixed-solvent system (e.g., ethanol/water) can be highly effective.[6]

3. What are the essential characteristics of a good recrystallization solvent?

A well-chosen solvent is crucial for successful recrystallization. The key criteria are:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6]

  • The solvent should not react chemically with the compound.[4]

  • The solvent should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[6]

  • The solvent's boiling point must be lower than the melting point of the compound to prevent "oiling out."[6]

4. When should I consider using a mixed-solvent system?

A mixed-solvent system is often employed when a single solvent fails to meet the required criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible with each other.[6] For this compound, a common and effective pairing would be a polar "good" solvent like ethanol with water as the "anti-solvent."

Proposed Recrystallization Protocol: A Rational Starting Point

This protocol provides a logical starting point for the purification of this compound. It is designed to be a self-validating system, with checkpoints for optimization.

Objective: To purify crude this compound using a single-solvent or mixed-solvent recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and bring the mixture to a boil while stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved.[7] Note: Using the absolute minimum amount of solvent is critical for achieving a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. To prevent premature crystallization, use a pre-heated funnel and receiving flask.

  • Inducing Crystallization (Mixed-Solvent Variation):

    • If using a mixed-solvent system, keep the ethanol solution hot and add hot water dropwise until the solution becomes persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[7]

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator to remove any residual solvent.

Visualizing the Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Solvent_Selection Solvent Selection & Screening Dissolution Dissolve Crude Product in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Ice Bath to Maximize Precipitation Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Analysis Purity Analysis (e.g., Melting Point) Drying->Analysis

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the recrystallization of this compound.

Problem Potential Causes Solutions & Explanations
No Crystals Form Upon Cooling 1. Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, which keeps the compound in solution even at low temperatures.[8][9] 2. Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, yet no crystals have formed.[7]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[10] 2. Induce Crystallization:     a. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7]     b. Seeding: Introduce a single, pure crystal of this compound (if available) into the solution. This "seed" crystal acts as a template for further crystallization.[7]
"Oiling Out" (Formation of a Liquid Instead of Crystals) 1. Low Melting Point: If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid instead of a solid. This is more likely with impure compounds, as impurities can depress the melting point.[10][11] 2. Rapid Cooling: Cooling the solution too quickly can also lead to oiling out.1. Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., ethanol) to lower the saturation temperature.[10][11] 2. Slow Down Cooling: Allow the flask to cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help. 3. Vigorous Stirring: As the solution cools, vigorous stirring can sometimes break up the oil into smaller droplets, which may then serve as nuclei for crystallization.[9]
Low Crystal Yield 1. Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[7][10] 2. Premature Crystallization: Crystals forming during hot filtration will be lost.[11] 3. Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[7]1. Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid.[7] 2. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent cooling and premature crystallization. 3. Use Ice-Cold Washing Solvent: Always rinse the crystals with a minimal amount of ice-cold solvent.[7]
Crystals are Colored or Appear Impure 1. Colored Impurities: The crude material may contain colored impurities that are co-crystallizing with the product. 2. Incomplete Purification: The chosen solvent may not be effective at separating the impurities.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use sparingly, as excessive charcoal can also adsorb the desired product.[10] 2. Re-crystallize: A second recrystallization may be necessary to achieve the desired level of purity.

Troubleshooting Decision Tree

G cluster_solutions Corrective Actions Start Recrystallization Attempted Outcome What is the result? Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals No Solids OilingOut Compound 'Oils Out' Outcome->OilingOut Liquid Formed LowYield Low Crystal Yield Outcome->LowYield Few Crystals Success Pure Crystals Obtained Outcome->Success Solid Crystals ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent AddSolvent Re-dissolve & Add More 'Good' Solvent OilingOut->AddSolvent MinimizeSolvent Use Minimum Hot Solvent LowYield->MinimizeSolvent Induce Induce Crystallization (Scratch/Seed) ReduceSolvent->Induce Induce->Success SlowCool Cool More Slowly AddSolvent->SlowCool SlowCool->Success ColdWash Wash with Ice-Cold Solvent MinimizeSolvent->ColdWash ColdWash->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

Solvent Properties for Consideration

The following table provides data on potential solvents for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good starting point for moderately polar compounds. Often used in a mixed-solvent system with water.
Methanol 65PolarSimilar to ethanol but with a lower boiling point.
Isopropanol 82PolarAnother good option with a slightly higher boiling point than ethanol.
Ethyl Acetate 77Moderately PolarMay be a suitable single solvent.
Toluene 111Non-polarLess likely to be a good primary solvent but could be useful in specific cases. Biphenyl compounds can sometimes crystallize well from toluene.[12]
Hexane/Heptane ~69 / ~98Non-polarLikely to be a poor solvent, but potentially useful as an "anti-solvent" in a mixed-solvent system with a more polar solvent.
Water 100Very PolarUnlikely to dissolve this compound on its own but is an excellent "anti-solvent" with alcohols.[12]

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-4-methoxybiphenyl via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific purification process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.

Question: Why am I getting poor separation between this compound and my impurities?

Answer:

Poor separation is a common issue that can stem from several factors related to your chromatographic conditions. This compound, being a moderately polar aromatic compound, requires a well-optimized system for effective purification.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent is critical. If the solvent is too polar, both your product and impurities will travel quickly down the column, resulting in co-elution. Conversely, a solvent that is not polar enough will lead to broad, slow-moving bands that are difficult to resolve.

    • Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[1][2] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[3][4] Experiment with different ratios (e.g., 9:1, 8:2 hexanes:ethyl acetate) to achieve the desired Rf. For difficult separations, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be highly effective.[5]

  • Incorrect Stationary Phase: While silica gel is the most common choice for compounds like this compound, its acidic nature can sometimes cause issues.[6] For halogenated aromatic compounds, interactions between the bromine atom and the stationary phase can also influence retention.[7]

    • Solution: Standard silica gel (60 Å pore size, 230-400 mesh) is generally suitable. If you suspect your compound is acid-sensitive, you can use deactivated (neutralized) silica gel, which can be prepared by washing with a solvent containing a small amount of triethylamine.[2][5] For highly challenging separations involving isomers, alternative stationary phases like alumina or those with different surface chemistries could be explored.[1][2]

  • Column Overloading: Loading too much crude sample onto the column is a frequent cause of poor separation.[8] An overloaded column leads to broad, overlapping bands that are impossible to resolve.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For a more precise estimation, aim for a sample-to-sorbent ratio of 1:20 to 1:100, depending on the difficulty of the separation.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase, leading to band broadening and a significant loss of resolution.

    • Solution: Ensure your column is packed uniformly. The "wet slurry" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally reliable for achieving a homogenous packing.[2][9] Gently tapping the column during packing can help settle the silica and remove air bubbles.

Question: My this compound is not eluting from the column. What should I do?

Answer:

If your target compound is not coming off the column, it is likely due to one of the following reasons:

Possible Causes and Solutions:

  • Solvent Polarity is Too Low: The chosen eluent may not be polar enough to displace the compound from the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, and so on. Monitor the fractions diligently using TLC.

  • Compound Decomposition on Silica: Although this compound is generally stable, some compounds can degrade on the acidic surface of silica gel.[1]

    • Solution: Before running the column, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it.[1] If you observe streaking or the appearance of new spots, your compound may be degrading. In this case, using a deactivated silica gel or a different stationary phase like alumina is recommended.[2]

  • Irreversible Adsorption: In rare cases, a compound can bind so strongly to the stationary phase that it does not elute.

    • Solution: This is less likely for this compound with standard silica gel. However, if you suspect this, you can try flushing the column with a very polar solvent like methanol. If the compound still doesn't elute, it may have decomposed.

Question: The fractions containing my product are still impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in your final product often originate from the preceding synthetic step. Assuming the this compound was synthesized via a Suzuki-Miyaura coupling, common impurities include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid starting material.[10][11]

  • Starting materials: Unreacted 3-bromo-4-methoxyphenylboronic acid (or its ester) and the coupling partner.

  • Catalyst residues: Palladium complexes can sometimes be carried through the workup.

Solutions:

  • Re-chromatography: If the impurities are close in polarity to your product, a second column with a shallower solvent gradient or a different solvent system might be necessary for complete separation.

  • Recrystallization: If the purified product is a solid and of sufficient purity (>90-95%), recrystallization can be an excellent final purification step to remove minor impurities and obtain highly pure material.

  • Aqueous Wash: Before chromatography, ensure your workup procedure was effective. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like residual boronic acids.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) is the ideal choice.[6] It offers a good balance between resolution and flow rate. The selection of the stationary phase is primarily based on the polarity of the analyte.[12][13] As this compound is a moderately polar compound, silica gel provides the necessary polar surface for effective interaction and separation.

Q2: How do I develop an optimal solvent system for my column?

The best practice is to first use Thin Layer Chromatography (TLC) to identify a suitable solvent system.[6][14] The goal is to find a solvent or solvent mixture that moves your desired compound to an Rf value of approximately 0.3-0.4.[2] This generally provides the best separation on a column.

Step-by-step guide for TLC solvent screening:

  • Start with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

  • Test different ratios on a TLC plate (e.g., 9:1, 4:1, 7:3 hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • The ideal system will show good separation between your product spot and any impurity spots, with the product spot at an Rf of ~0.3.

Compound Polarity Suggested Starting Solvent System
Non-polar100% Hexanes or Heptane
Moderately Polar10-30% Ethyl Acetate in Hexanes
Polar50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane
Q3: What is the difference between dry loading and wet loading, and which should I use?

Wet Loading: The crude sample is dissolved in a minimal amount of the eluent and then carefully added to the top of the packed column.[15] This method is suitable for samples that are readily soluble in the mobile phase.

Dry Loading: The crude sample is dissolved in a suitable solvent, and then silica gel is added to this solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica.[5][15] This powder is then carefully added to the top of the packed column.

When to use Dry Loading:

  • When your compound has poor solubility in the column's mobile phase.[15]

  • To improve the resolution of difficult separations, as it often results in a more uniform application of the sample to the column.

For this compound, which is generally soluble in common organic solvents, either method can be effective. However, for achieving the highest possible resolution, dry loading is often preferred.

Q4: My purified compound is a yellow oil/solid, but the literature reports it as white. What could be the issue?

A yellow or brown discoloration often indicates the presence of trace impurities. These could be:

  • Residual Palladium Catalyst: Palladium catalysts from the coupling reaction can be dark in color and are a common source of discoloration.

  • Oxidation/Degradation Products: Minor byproducts from the reaction or slight degradation of the product on the column can also impart color.

Solution:

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through a pad of Celite.

  • Recrystallization: If the product is a solid, recrystallization is often very effective at removing colored impurities.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation in column chromatography.

troubleshooting_workflow cluster_tlc Solvent System Optimization cluster_loading Sample Loading cluster_packing Column Packing start Poor Separation Observed check_tlc Review TLC Data (Rf of product ~0.3?) start->check_tlc tlc_ok Rf is optimal check_tlc->tlc_ok Yes tlc_bad Rf too high/low or poor spot separation check_tlc->tlc_bad No check_loading Check Sample Loading (Overloaded?) loading_ok Loading is appropriate check_loading->loading_ok No loading_bad Column is overloaded check_loading->loading_bad Yes check_packing Inspect Column Packing (Cracks or Channels?) packing_ok Packing is uniform check_packing->packing_ok No packing_bad Packing is poor check_packing->packing_bad Yes tlc_ok->check_loading adjust_solvent Adjust Solvent Polarity (Test new ratios or solvents) tlc_bad->adjust_solvent adjust_solvent->check_tlc Re-test on TLC run_gradient Consider Gradient Elution adjust_solvent->run_gradient end_node Separation Improved run_gradient->end_node loading_ok->check_packing reduce_load Reduce Sample Amount (Rule of thumb: 1-5% of silica mass) loading_bad->reduce_load reduce_load->check_packing Re-run column packing_ok->end_node If issues persist, consider alternative stationary phase repack_column Repack Column Carefully (Use slurry method) packing_bad->repack_column repack_column->end_node

Caption: A logical workflow for troubleshooting poor separation.

References

Technical Support Center: Purification Strategies for 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals engaged in the synthesis of 3-Bromo-4-methoxybiphenyl. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of common homocoupling byproducts. As your dedicated scientific resource, this center offers practical, field-proven insights to enhance the purity and yield of your target compound.

Introduction

The synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and functional materials, is often accomplished via Suzuki-Miyaura cross-coupling reactions. While this method is highly effective for forming the desired carbon-carbon bond, it is frequently plagued by the formation of homocoupling byproducts. These impurities, arising from the self-coupling of the starting aryl halide or the organoboron reagent, can present significant purification challenges due to their structural similarity to the desired product.

This guide will specifically address the identification and removal of two primary homocoupling byproducts:

  • 4,4'-dimethoxy-3,3'-biphenyl: Arising from the homocoupling of the 3-bromo-4-methoxyphenyl starting material.

  • Biphenyl: Resulting from the homocoupling of the phenylboronic acid reagent.

Our goal is to equip you with the knowledge to not only troubleshoot and remove these impurities but also to optimize your reaction conditions to minimize their formation from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in my this compound synthesis?

A1: Homocoupling in Suzuki-Miyaura reactions is predominantly caused by two factors: the presence of molecular oxygen and the use of Palladium(II) catalyst precursors.[1] Oxygen can facilitate the oxidative homocoupling of the boronic acid.[2] Additionally, Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of the boronic acid.[1][3]

Q2: How can I minimize the formation of homocoupling byproducts during the reaction?

A2: To suppress homocoupling, it is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by:

  • Thorough Degassing: Deoxygenate all solvents and water by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles) for more rigorous oxygen removal.[1]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[1]

Q3: How can I monitor the progress of my reaction and detect the formation of byproducts?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside standards of your starting materials, you can observe the consumption of reactants and the appearance of new spots corresponding to the product and byproducts. Staining with a potassium permanganate solution can help visualize non-UV active compounds. For more detailed analysis, TLC can be coupled with mass spectrometry (TLC/CMS) to identify the components of each spot.[4][6]

Q4: What are the chemical structures of the target compound and its main homocoupling byproducts?

A4: The structures are visualized in the diagram below. Understanding these structures is key to devising a separation strategy based on differences in polarity and crystal packing.

Troubleshooting_Workflow start Crude Product Mixture (Contains Product & Homocoupling Byproducts) tlc_analysis TLC Analysis to Assess Relative Polarities and Concentrations start->tlc_analysis scavenger Alternative/Adjunct Method: Scavenger Resins start->scavenger For specific impurities (e.g., excess boronic acid) chromatography Primary Purification: Flash Column Chromatography tlc_analysis->chromatography Significant Polarity Difference or High Impurity Load crystallization Secondary Purification: Recrystallization tlc_analysis->crystallization Minor Impurities or Product is Major Component chromatography->crystallization Fractions are still impure pure_product Pure this compound chromatography->pure_product Successful Separation crystallization->pure_product Successful Purification scavenger->chromatography Pre-treatment before column

References

Technical Support Center: Preventing Dehalogenation of 3-Bromo-4-methoxybiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for troubleshooting dehalogenation in cross-coupling reactions, with a specific focus on the electron-rich substrate, 3-Bromo-4-methoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common side reaction of hydrodehalogenation, which can significantly lower yields and complicate product purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem with a substrate like this compound?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (in this case, bromine) on the aryl halide is replaced by a hydrogen atom.[1][2] This results in the formation of 4-methoxybiphenyl as a byproduct, reducing the yield of the desired cross-coupled product.

This compound is particularly susceptible to this side reaction due to its electron-rich nature. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the biphenyl ring system. This can make the aryl halide more reactive towards certain side reactions and can be problematic with highly active catalyst systems.[1][3]

Q2: What is the primary mechanism leading to hydrodehalogenation?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This reactive intermediate can arise from several sources within the reaction mixture, including:

  • Bases: Certain bases can react with the palladium complex to generate Pd-H.

  • Solvents: Protic solvents, such as alcohols, can serve as hydride sources.[2][4]

  • Water: Even trace amounts of water can contribute to the formation of Pd-H species.[4][5]

Once formed, the Pd-H species can participate in a competing catalytic cycle where it transfers a hydride to the aryl-palladium intermediate, leading to the dehalogenated byproduct.

Q3: I'm observing significant formation of 4-methoxybiphenyl in my Suzuki-Miyaura coupling. What are the most likely causes?

Several factors in a Suzuki-Miyaura coupling can promote dehalogenation:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling steps versus side reactions. A ligand that is not sufficiently bulky or electron-rich may not effectively promote the desired reductive elimination over the dehalogenation pathway.[4]

  • Incorrect Base Selection: The choice of base is critical. A base that is too strong or one that can act as a hydride source can accelerate the formation of Pd-H species.[4]

  • Suboptimal Solvent: The use of protic solvents or even aprotic solvents that are not rigorously dried can be a source of protons or hydrides leading to dehalogenation.[4]

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center (transmetalation) is slow, it allows more time for the competing dehalogenation reaction to occur.[4]

Troubleshooting Guide: Minimizing Dehalogenation of this compound

If you are experiencing significant dehalogenation, a systematic approach to optimizing your reaction conditions is necessary. The following sections provide detailed guidance on key reaction parameters.

Parameter Optimization Strategy

A logical workflow for troubleshooting involves the sequential optimization of the ligand, base, and solvent, followed by other reaction parameters.

Troubleshooting_Workflow Start High Dehalogenation Observed Ligand Step 1: Ligand Screening (Bulky, Electron-Rich) Start->Ligand Initial Troubleshooting Base Step 2: Base Optimization (Weaker, Non-Hydridic) Ligand->Base If dehalogenation persists Result Optimized Conditions: Minimized Dehalogenation Ligand->Result Solvent Step 3: Solvent Selection (Aprotic, Anhydrous) Base->Solvent Further optimization Base->Result Additives Step 4: Consider Additives (e.g., DMSO) Solvent->Additives For challenging cases Solvent->Result Additives->Result

Caption: A stepwise approach to troubleshooting dehalogenation.

Ligand Selection: The First Line of Defense

The choice of phosphine ligand is arguably the most critical factor in suppressing hydrodehalogenation. For electron-rich aryl bromides like this compound, bulky and electron-rich ligands are generally preferred. These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[2][4]

Recommended Ligands:

  • Buchwald's Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective for these types of substrates.[4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective and are known to form highly active and stable palladium complexes.[4][6][7]

Ligand TypeKey CharacteristicsRecommended Examples
Biaryl Phosphines Bulky, electron-rich, promote reductive elimination.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable catalysts.IPr, IMes
Ferrocenyl Phosphines Robust, good for a range of substrates.dppf
Base Optimization: Finding the Right Balance

The base plays a multifaceted role in cross-coupling reactions, including activating the boronic acid in Suzuki couplings.[8] However, it can also be a primary source for the formation of unwanted palladium-hydride species.

Base Selection Strategy:

  • Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can sometimes promote dehalogenation, especially at higher temperatures.[6][9]

  • Favor Weaker Inorganic Bases: For Suzuki couplings, weaker inorganic bases are often a better choice to minimize dehalogenation.[4]

  • Consider Phosphates and Carbonates: These bases are generally milder and less likely to act as hydride sources.

BaseTypeRecommendation for this compound
K₃PO₄ PhosphateHighly Recommended. Often provides a good balance of reactivity and low dehalogenation.[4]
Cs₂CO₃ CarbonateRecommended. A good alternative to K₃PO₄.[4]
K₂CO₃ CarbonateGood starting point. Milder than Cs₂CO₃.[4]
NaOtBu AlkoxideUse with caution. May be necessary for some couplings (e.g., Buchwald-Hartwig) but can increase dehalogenation risk.[9]
Solvent and Additives: Controlling the Reaction Environment

The reaction solvent can influence catalyst stability and be a potential source of protons or hydrides.

Solvent Recommendations:

  • Aprotic Solvents are Preferred: Use anhydrous aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene to minimize potential hydride sources.[4][10]

  • Control Water Content: While some Suzuki reactions benefit from aqueous conditions, excessive water can promote dehalogenation.[4] If using a biphasic system (e.g., toluene/water), carefully optimize the water ratio. For anhydrous reactions, ensure all reagents and solvents are rigorously dried.

The Role of Additives:

In some challenging cases, small amounts of coordinating additives can suppress side reactions. For instance, in couplings of dihalogenated substrates, additives like DMSO have been shown to minimize over-functionalization, a mechanistically related issue.[11] While not a primary solution for dehalogenation, it is a parameter that can be explored in difficult cases.

Catalytic Cycle and Dehalogenation Pathway

The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the competing hydrodehalogenation pathway.

Catalytic_Cycle cluster_main Desired Suzuki Coupling Cycle cluster_side Undesired Dehalogenation Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (+ Ar'B(OH)₂) PdH_Source Hydride Source (Base, H₂O, Solvent) PdH_Species H-Pd(II)(Br)L₂ Product Ar-Ar' TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdH_Source->PdH_Species Forms Pd-H Dehalogenated_Product Ar-H PdH_Species->Dehalogenated_Product Reductive Elimination with Aryl Group

Caption: The desired Suzuki catalytic cycle versus the competing dehalogenation pathway.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2-3 equivalents)

  • Anhydrous Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[4]

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this to the main reaction flask.

  • Add the anhydrous toluene and water.

  • Thoroughly degas the reaction mixture. This can be done by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-4-methoxybiphenyl Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed Heck reactions. This guide is specifically tailored to researchers, scientists, and drug development professionals encountering challenges with low conversion rates in reactions involving 3-bromo-4-methoxybiphenyl. As an electron-rich aryl bromide, this substrate presents unique challenges, primarily a slower rate of oxidative addition to the palladium(0) catalyst. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Understanding the Challenge: The Role of the Methoxy Group

The methoxy group (-OCH₃) on the biphenyl ring is electron-donating, which increases the electron density of the aromatic system. While this can be beneficial in some reactions, in the context of the Heck reaction, it deactivates the aryl bromide towards the initial, often rate-limiting, oxidative addition step.[1][2] This electronic effect necessitates carefully optimized reaction conditions to achieve high conversion.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing little to no conversion. What is the most common culprit?

A1: The most frequent issue is an insufficiently reactive catalytic system. Standard Heck conditions, often employing ligands like triphenylphosphine (PPh₃), may not be effective for electron-rich aryl bromides.[1] The electron-donating nature of the methoxy group slows the oxidative addition of the C-Br bond to the Pd(0) center. To overcome this, a more electron-rich and sterically bulky ligand is often required to promote the formation of the active catalytic species.[1][2]

Q2: I see a significant amount of my starting material being converted into 4-methoxybiphenyl (dehalogenation). How can I prevent this?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This typically occurs via a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[3] To minimize dehalogenation:

  • Ensure anhydrous conditions: Use dry solvents and reagents.

  • Choose your base carefully: Weakly coordinating bases or inorganic carbonates are often preferred over strong organic amine bases which can more readily form Pd-H species.

  • Optimize the ligand: Some ligands are more prone to processes that generate hydrides. Experiment with different ligand types.

Q3: My reaction mixture is turning black, and the conversion has stalled. What is happening?

A3: The formation of a black precipitate is indicative of palladium black, which is finely divided, catalytically inactive palladium metal. This occurs when the Pd(0) catalyst aggregates and falls out of the catalytic cycle. This can be caused by:

  • High temperatures: While elevated temperatures are often needed for deactivated substrates, excessive heat can promote catalyst decomposition.

  • Inappropriate ligand concentration: A low ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.

  • Slow oxidative addition: If the oxidative addition step is too slow, the Pd(0) species has more time to decompose.

To mitigate this, consider using more robust ligands like N-heterocyclic carbenes (NHCs) or bulky biarylphosphines, and carefully control the reaction temperature.

Systematic Troubleshooting Guide

If you are experiencing low conversion, a systematic approach to troubleshooting is crucial. The following guide breaks down the key reaction parameters and provides actionable solutions.

The Catalytic System: Palladium Source and Ligand

The heart of the Heck reaction is the palladium catalyst. For a deactivated substrate like this compound, the choice of both the palladium precursor and the ligand is critical.

Problem: Inefficient oxidative addition due to the electron-rich nature of the aryl bromide.

Solutions:

  • Palladium Precursor: While Pd(OAc)₂ is a common and effective choice that is reduced in situ to the active Pd(0) species, for particularly challenging reactions, a pre-formed Pd(0) source like Pd₂(dba)₃ might offer more consistent results.

  • Ligand Selection: This is the most critical parameter to optimize.

    • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands (e.g., SPhos, XPhos) are known to accelerate the oxidative addition of deactivated aryl halides.[2]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable complexes with palladium, making them highly effective for cross-coupling reactions of challenging substrates.[4][5]

Comparative Ligand Performance for Electron-Rich Aryl Bromides

Ligand TypeGeneral CharacteristicsTypical Performance with Electron-Rich Substrates
Triphenylphosphine (PPh₃)Standard, less electron-richOften results in low to moderate conversion.
Bulky Alkylphosphines (e.g., P(t-Bu)₃)Strongly electron-donating, sterically demandingSignificantly improves reaction rates and yields.
Biaryl Phosphines (e.g., SPhos, XPhos)Bulky, electron-rich, pre-catalysts availableExcellent performance, often allowing for lower catalyst loading and milder conditions.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, form robust catalystsHigh thermal stability and excellent activity for deactivated substrates.
The Base: A Critical but Nuanced Role

The base in a Heck reaction serves to neutralize the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6][7] The choice of base can significantly impact the reaction outcome.

Problem: The base is either too weak to effectively regenerate the catalyst or too strong, leading to side reactions.

Solutions:

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often good choices for electron-rich aryl bromides. They are generally effective at neutralizing the acid without promoting significant side reactions.

  • Organic Amine Bases: While common in Heck reactions, bases like triethylamine (Et₃N) can sometimes contribute to the formation of palladium-hydride species, leading to dehalogenation.[3] If using an amine base, consider a more sterically hindered one like N,N-diisopropylethylamine (DIPEA).

Base Selection Guide for Heck Reactions of Methoxy-Substituted Aryl Bromides

BaseTypeTypical Observations
K₂CO₃, Cs₂CO₃Inorganic CarbonateGenerally reliable, good yields, minimizes dehalogenation.
K₃PO₄Inorganic PhosphateStronger inorganic base, can be very effective, especially with challenging substrates.
Triethylamine (Et₃N)Organic AmineCan be effective, but may increase the risk of dehalogenation.
DIPEAHindered Organic AmineLess likely to coordinate to palladium, can reduce side reactions compared to less hindered amines.
The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species. Polar aprotic solvents are most commonly used in Heck reactions.[8][9]

Problem: The chosen solvent does not adequately solvate the reaction components or negatively impacts catalyst stability.

Solutions:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for elevated reaction temperatures.[8][9]

  • Ethereal and Aromatic Solvents: Dioxane and toluene can also be effective, particularly when paired with certain ligand and base combinations.

Impact of Solvent Polarity on Heck Reactions of Deactivated Aryl Bromides

SolventPolarityBoiling Point (°C)General Suitability
DMFHigh153Excellent, widely used.
DMAcHigh165Excellent, similar to DMF.
NMPHigh202Excellent, allows for higher reaction temperatures.
DioxaneModerate101Good, often used with specific catalyst systems.
TolueneLow111Can be effective, but less common for these substrates.
Reaction Temperature and Time

Due to the slower oxidative addition with this compound, higher reaction temperatures are generally required compared to more activated aryl halides.

Problem: The reaction temperature is too low for efficient conversion, or too high, leading to catalyst decomposition.

Solutions:

  • Temperature Optimization: Start with a temperature around 100-120 °C and gradually increase it if conversion is low. Monitor the reaction for signs of decomposition (e.g., formation of palladium black).

  • Microwave Irradiation: Microwave-assisted heating can often accelerate the reaction and lead to higher yields in shorter times.[10]

  • Reaction Time: Reactions with deactivated substrates may require longer reaction times (12-24 hours) to reach completion. Monitor the reaction progress by techniques like TLC, GC, or LC-MS.

Visualizing the Process

The Heck Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Low conversion often points to a bottleneck in one of these steps, most commonly the initial oxidative addition for substrates like this compound.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate olefin_coordination Olefin Coordination pd_intermediate->olefin_coordination Olefin migratory_insertion Migratory Insertion olefin_coordination->migratory_insertion insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_insertion->insertion_product beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product_complex [HPd(II)X(L₂)] • Alkene beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 - BH⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the catalytic system appropriate for a deactivated aryl bromide? start->check_catalyst optimize_ligand Switch to a bulky, electron-rich phosphine or an NHC ligand. check_catalyst->optimize_ligand No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes increase_temp Increase temperature incrementally (e.g., to 120-140 °C). check_conditions->increase_temp No check_base Is the base appropriate? increase_temp->check_base change_base Switch to a stronger inorganic base (e.g., K₃PO₄ or Cs₂CO₃). check_base->change_base No check_side_products Are side products like dehalogenation or Pd black observed? check_base->check_side_products Yes address_dehalogenation Use anhydrous conditions and consider a non-amine base. check_side_products->address_dehalogenation Dehalogenation address_pd_black Use a more robust ligand and optimize temperature. check_side_products->address_pd_black Pd Black

Caption: A decision tree for troubleshooting low conversion in Heck reactions.

Experimental Protocol Example

This protocol is a starting point for the Heck reaction of this compound with an acrylate. Optimization will likely be necessary.

Reaction: this compound with n-butyl acrylate

Materials:

  • This compound

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add K₂CO₃ (2.0 equiv) and n-butyl acrylate (1.5 equiv).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Improving regioselectivity in the synthesis of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxybiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explore alternative strategies to enhance regioselectivity and overall yield. Our goal is to equip you with the scientific rationale behind the experimental choices, enabling you to optimize your synthetic route with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via direct bromination of 4-methoxybiphenyl?

The principal challenge is controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The starting material, 4-methoxybiphenyl, has two aromatic rings with competing directing effects. The methoxy group (-OCH₃) on one ring is a strong activating group and an ortho, para-director.[1][2] The phenyl group is also an ortho, para-director, though weaker than the methoxy group. Since the desired product is the 3-bromo isomer (bromination ortho to the methoxy group), the main hurdle is preventing the formation of the thermodynamically favored para-bromo isomer and other side products.

Q2: Why is the para-substituted isomer often the major product in electrophilic aromatic substitution on anisole derivatives?

While the methoxy group directs electrophiles to both the ortho and para positions, the para position is often favored due to reduced steric hindrance.[1][2][3] The incoming electrophile (e.g., Br⁺) experiences less spatial repulsion from the methoxy group when it attacks the para position compared to the more crowded ortho positions.[2]

Q3: Are there alternative synthetic routes to this compound that offer better regioselectivity?

Yes, multi-step synthetic pathways can provide greater control over regioselectivity. The two most common alternatives are:

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction can be used to form the biphenyl bond with precise control.[4][5] For example, one could couple 2-bromo-4-methoxyphenylboronic acid with benzene or phenylmagnesium bromide, or couple 4-methoxyphenylboronic acid with 1,3-dibromobenzene.

  • Sandmeyer Reaction: This method involves the conversion of an amino group into a diazonium salt, which is then displaced by a bromine atom, often using a copper(I) bromide catalyst.[6][7] Starting with 3-amino-4-methoxybiphenyl, this reaction can be a highly regioselective way to introduce the bromine at the 3-position.

Q4: What are the key safety precautions to consider during the bromination of 4-methoxybiphenyl?

Bromine (Br₂) is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is also advisable to have a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any excess bromine.[8]

Troubleshooting Guide: Direct Bromination of 4-Methoxybiphenyl

This section addresses specific issues you may encounter during the direct bromination of 4-methoxybiphenyl.

Problem 1: Low Yield of the Desired 3-Bromo Isomer and Predominance of the para-Bromo Isomer

Root Cause Analysis:

The formation of a mixture of isomers is a classic problem in electrophilic aromatic substitution on substituted benzenes. The methoxy group strongly activates both the ortho (3 and 5) and para (relative to the phenyl group, which is not the desired outcome) positions.[9][2] The phenyl group also directs to its ortho and para positions. The interplay of these directing effects, coupled with steric factors, often leads to a mixture of products.

Corrective Actions:

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence the ortho/para ratio.

    • N-Bromosuccinimide (NBS): Often considered a milder source of electrophilic bromine, NBS can sometimes improve ortho-selectivity, especially when used with a silica gel catalyst in a non-polar solvent.[8]

    • Molecular Bromine (Br₂): This is a highly reactive brominating agent. Using it in a non-polar solvent at low temperatures can help to increase the kinetic control of the reaction, potentially favoring the ortho product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product distribution.

    • Non-polar solvents (e.g., CCl₄, CH₂Cl₂): These solvents are generally preferred for direct bromination as they do not significantly solvate the electrophile, which can lead to higher reactivity and sometimes better selectivity.

    • Protic solvents (e.g., acetic acid): These solvents can participate in the reaction and may lead to the formation of byproducts.

  • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) can enhance the kinetic control of the reaction, which may favor the formation of the less sterically hindered ortho product over the more thermodynamically stable para product.

Experimental Protocol: Improving ortho-Selectivity in Bromination

  • Dissolve 4-methoxybiphenyl (1.0 eq) in a suitable anhydrous, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture dropwise over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Problem 2: Formation of Dibrominated and Other Polybrominated Byproducts

Root Cause Analysis:

The methoxy group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack.[10] If the reaction conditions are too harsh or if an excess of the brominating agent is used, polybromination can occur, leading to a complex mixture of products and a lower yield of the desired monobrominated compound.

Corrective Actions:

  • Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure complete consumption of the starting material while minimizing the risk of polybromination.

  • Slow Addition: Add the brominating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture at any given time.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to stop the reaction as soon as the starting material has been consumed.

Problem 3: Alternative Synthetic Strategy - Suzuki-Miyaura Coupling

For applications where high purity of the 3-bromo isomer is critical, a Suzuki-Miyaura coupling approach is highly recommended.[4][5] This method builds the biphenyl core with the bromine atom already in the desired position, thus avoiding the issue of regioselectivity in the final step.

Conceptual Workflow for Suzuki-Miyaura Synthesis

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-1-methoxy-4-iodobenzene Product This compound A->Product B Phenylboronic Acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • To a flame-dried round-bottom flask, add 2-bromo-1-methoxy-4-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene and water, 4:1) and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 eq).[4]

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table

Synthesis MethodKey AdvantagesKey DisadvantagesTypical Yield Range
Direct Bromination One-step, atom-economicalPoor regioselectivity, formation of isomers, difficult purification20-50% (for the desired isomer)
Suzuki-Miyaura Coupling Excellent regioselectivity, high purityMulti-step, requires catalyst, more expensive starting materials70-95%
Sandmeyer Reaction Excellent regioselectivityMulti-step, requires handling of diazonium salts (potentially unstable)60-80%

Mechanistic Insight: Directing Effects in Bromination

The regiochemical outcome of the bromination of 4-methoxybiphenyl is determined by the stability of the Wheland intermediate (also known as the arenium ion) formed upon electrophilic attack.

Wheland_Intermediate cluster_ortho Ortho Attack (Favored) cluster_meta Meta Attack (Disfavored) cluster_para Para Attack (Sterically Favored) Ortho_Attack Attack at C3 (ortho to -OCH₃) Ortho_Intermediate Wheland Intermediate (stabilized by resonance from -OCH₃) Ortho_Attack->Ortho_Intermediate Forms stable intermediate Meta_Attack Attack at C2 (meta to -OCH₃) Meta_Intermediate Wheland Intermediate (less stable) Meta_Attack->Meta_Intermediate Forms less stable intermediate Para_Attack Attack on the other ring (para to the anisole group) Para_Intermediate Wheland Intermediate (also stable) Para_Attack->Para_Intermediate Forms stable intermediate, but sterically preferred Start 4-Methoxybiphenyl + Br⁺ Start->Ortho_Attack Start->Meta_Attack Start->Para_Attack

Caption: Stability of Wheland intermediates in bromination.

Attack at the ortho and para positions relative to the methoxy group allows for resonance stabilization of the positive charge by the lone pairs on the oxygen atom.[2][11] This significantly lowers the activation energy for the formation of these intermediates compared to attack at the meta position. While electronic effects favor both ortho and para attack, steric hindrance from the methoxy group can make the para position more accessible, often leading to a mixture of products.[3]

References

Technisches Support-Center: NMR-Analyse von 3-Brom-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German. Absolut! Hier ist eine detaillierte technische Anleitung zur Identifizierung von Verunreinigungen in 3-Brom-4-methoxybiphenyl mittels NMR, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Dieses Handbuch dient als Ressource zur Fehlerbehebung bei der Identifizierung von Verunreinigungen in 3-Brom-4-methoxybiphenyl mittels Kernmagnetresonanz (NMR)-Spektroskopie. Es ist als eine Reihe von gezielten Fragen und Antworten strukturiert, um Forschern bei der Interpretation ihrer Spektraldaten und der Lösung häufiger Probleme zu helfen, die während der Synthese und Reinigung auftreten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die erwarteten ¹H- und ¹³C-NMR-chemischen Verschiebungen für reines 3-Brom-4-methoxybiphenyl?

Die genauen chemischen Verschiebungen können je nach verwendetem deuteriertem Lösungsmittel und der Konzentration der Probe leicht variieren. Die folgende Tabelle fasst jedoch die typischen ¹H- und ¹³C-NMR-Daten für 3-Brom-4-methoxybiphenyl zusammen, wenn sie in Chloroform-d (CDCl₃) analysiert werden. Die Nummerierung der Atome entspricht der unten gezeigten Struktur.

Tabelle 1: Erwartete NMR-chemische Verschiebungen für 3-Brom-4-methoxybiphenyl in CDCl₃

Atomposition¹H Chemische Verschiebung (ppm)MultiplizitätJ (Hz)¹³C Chemische Verschiebung (ppm)
2~7.65d~2.2~133.5
4---~156.0
5~6.95d~8.5~112.0
6~7.40dd~8.5, 2.2~130.8
1'---~139.5
2'/6'~7.50d~8.8~128.0
3'/5'~7.00d~8.8~114.5
4'---~159.8
OMe~3.85s-~55.4
3 (C-Br)---~111.8

Anmerkung: Die genauen Werte können je nach experimentellen Bedingungen variieren. Diese Daten dienen als Referenz.

F2: Was sind die häufigsten Quellen für Verunreinigungen in einer Probe von 3-Brom-4-methoxybiphenyl?

Verunreinigungen stammen typischerweise aus der Syntheseroute, die zur Herstellung des Biphenylgerüsts verwendet wird. Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-[1][2] oder Ullmann-Kupplung[3][4] sind übliche Methoden.

Potenzielle Verunreinigungen umfassen:

  • Nicht umgesetzte Ausgangsmaterialien: Wie z.B. 1,3-Dibrom-4-methoxybenzol oder 4-Methoxyphenylboronsäure.

  • Homokupplungs-Nebenprodukte: Die Reaktion eines Ausgangsmaterials mit sich selbst, was zu symmetrischen Biphenylen wie 4,4'-Dimethoxybiphenyl führt.[5]

  • Katalysator- und Ligandenrückstände: Phosphinliganden, die in Palladiumkatalysatoren verwendet werden, können zu Triphenylphosphinoxid (TPPO) oxidieren, einer sehr häufigen Verunreinigung.[6][7]

  • Lösungsmittel aus der Aufarbeitung: Restlösungsmittel aus der Extraktion oder Chromatographie (z.B. Ethylacetat, Hexane, Dichlormethan) sind oft vorhanden.

  • Reduktiv dehalogeniertes Material: Ersatz des Bromatoms durch ein Wasserstoffatom, was zu 4-Methoxybiphenyl führt.

Potenzielle Quellen von Verunreinigungen im Arbeitsablauf.
F3: Wie bereite ich meine Probe ordnungsgemäß für die NMR-Analyse vor?

Eine ordnungsgemäße Probenvorbereitung ist entscheidend für die Erzielung hochwertiger Spektren.[8] Eine schlecht vorbereitete Probe kann zu breiten Linien, schlechter Auflösung und Schwierigkeiten beim Shimmen führen.[9][10]

  • Material abwiegen: Wiegen Sie 5-25 mg Ihrer gereinigten Verbindung für ein ¹H-NMR-Spektrum ab. Für ein ¹³C-NMR-Spektrum werden aufgrund der geringeren Empfindlichkeit typischerweise 50-100 mg benötigt.[9][11]

  • Lösungsmittel wählen: Wählen Sie ein geeignetes deuteriertes Lösungsmittel (z.B. CDCl₃, DMSO-d₆), in dem Ihre Verbindung gut löslich ist. Verwenden Sie ein Volumen von 0,6-0,7 mL.[12]

  • Auflösen: Geben Sie das Lösungsmittel zu Ihrer Probe in einem kleinen Fläschchen. Mischen Sie vorsichtig (durch Schwenken oder Vortexen), um eine vollständige Auflösung zu gewährleisten.

  • Filtrieren (falls erforderlich): Wenn feste Partikel vorhanden sind, filtrieren Sie die Lösung durch einen kleinen Pfropfen Glaswolle in einem Pasteur-Pipette in ein sauberes, trockenes NMR-Röhrchen. Feste Partikel stören die Homogenität des Magnetfeldes.[10]

  • Übertragen: Übertragen Sie die klare Lösung in ein sauberes, unzerkratztes 5-mm-NMR-Röhrchen.

  • Verschließen und Beschriften: Verschließen Sie das Röhrchen fest und beschriften Sie es deutlich mit einer eindeutigen Kennung.

Anleitung zur Fehlerbehebung

F4: Ich sehe zusätzliche aromatische Signale in meinem ¹H-NMR-Spektrum. Was könnten sie sein?

Zusätzliche aromatische Signale deuten oft auf unreagierte Ausgangsmaterialien oder Nebenprodukte der Kupplungsreaktion hin.

  • Unreagierte Ausgangsmaterialien: Vergleichen Sie Ihr Spektrum mit den NMR-Spektren der Ausgangsmaterialien. Zum Beispiel würde 1,3-Dibrom-4-methoxybenzol ein anderes aromatisches Aufspaltungsmuster aufweisen.

  • Homokupplungs-Nebenprodukt: Ein häufiges Nebenprodukt ist 4,4'-Dimethoxybiphenyl, das aus der Selbstkupplung von 4-Methoxyphenylboronsäure resultiert. Diese symmetrische Verbindung würde zwei Dubletts im aromatischen Bereich (ähnlich den Signalen 2'/6' und 3'/5' des Produkts) und ein Methoxysignal bei ~3,8 ppm zeigen.[13] Sein Vorhandensein kann durch Integration bestätigt werden; das Verhältnis des Methoxysignals zu den aromatischen Signalen wird sich von dem Ihres Produkts unterscheiden.

  • Dehalogeniertes Produkt: Das Vorhandensein von 4-Methoxybiphenyl würde ein komplexeres Multiplett im Bereich von 7,3-7,6 ppm aufgrund der zusätzlichen Phenylprotonen einführen.[14]

F5: In meinem ¹H-NMR-Spektrum befinden sich Signale zwischen 7,4 und 7,8 ppm, die nicht zu meinem Produkt passen. Was sind das?

Breite Multipletts in diesem Bereich sind ein klassisches Anzeichen für Triphenylphosphinoxid (TPPO) .[6][15] TPPO ist ein häufiges und oft schwer zu entfernendes Nebenprodukt, das bei Reaktionen entsteht, die Palladiumkatalysatoren mit Triphenylphosphinliganden verwenden (z.B. Pd(PPh₃)₄).[16]

  • Identifizierung: TPPO erscheint typischerweise als zwei Multipletts im ¹H-NMR-Spektrum, die den ortho-, meta- und para-Protonen der Phenylringe entsprechen.[15] Ein ³¹P-NMR-Spektrum kann seine Anwesenheit definitiv bestätigen, mit einem charakteristischen Signal um +25 bis +30 ppm in CDCl₃.[7][17]

Tabelle 2: NMR-Daten für häufige Verunreinigungen

VerunreinigungTypische ¹H-NMR-Verschiebungen (ppm, in CDCl₃)Typische ¹³C-NMR-Verschiebungen (ppm, in CDCl₃)
Triphenylphosphinoxid (TPPO)~7.45-7.80 (m)~128.7, 131.9, 132.2, 132.5 (d)
4,4'-Dimethoxybiphenyl~7.45 (d), ~6.95 (d), ~3.83 (s)~158.9, 133.5, 127.8, 114.2, 55.3
4-Methoxybiphenyl~7.30-7.60 (m), ~6.98 (d), ~3.85 (s)~159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 114.3, 55.4
Dichlormethan~5.30 (s)~53.8
Ethylacetat~4.12 (q), ~2.05 (s), ~1.26 (t)~171.1, ~60.5, ~21.1, ~14.2
F6: Wie kann ich die Anzahl der an jeden Kohlenstoff gebundenen Protonen in einer vermuteten Verunreinigung bestätigen?

Um die Multiplizität von Kohlenstoffsignalen (d.h. C, CH, CH₂, CH₃) zu bestimmen, ist das DEPT-135 (Distortionless Enhancement by Polarization Transfer) -Experiment das Werkzeug der Wahl.[18][19] Es ist weitaus informativer als ein standardmäßiges breitbandentkoppeltes ¹³C-NMR-Spektrum.

  • DEPT-135 Ergebnisse:

    • CH₃ (Methyl)-Gruppen: Erscheinen als positive (nach oben gerichtete) Signale.

    • CH₂ (Methylen)-Gruppen: Erscheinen als negative (nach unten gerichtete) Signale.[20]

    • CH (Methin)-Gruppen: Erscheinen als positive (nach oben gerichtete) Signale.[21]

    • Quartäre (C) Kohlenstoffe: Sind in DEPT-Spektren unsichtbar.[22]

Durch den Vergleich des DEPT-135-Spektrums mit dem standardmäßigen ¹³C-Spektrum können Sie die Signale, die zu quartären Kohlenstoffen gehören, leicht identifizieren und die CH/CH₃-Signale von den CH₂-Signalen unterscheiden.

  • Probenvorbereitung: Bereiten Sie eine relativ konzentrierte Probe vor (mindestens 20-50 mg), um ein gutes Signal-Rausch-Verhältnis zu gewährleisten.[18]

  • Instrumenten-Setup: Sperren und shimmen Sie die Probe wie für ein standardmäßiges ¹³C-Experiment.

  • Pulssequenz laden: Wählen Sie das DEPT-135-Pulssequenzprogramm aus der Softwarebibliothek des Spektrometers.

  • Parameter einstellen: Die Standardparameter sind in der Regel für die meisten kleinen Moleküle ausreichend. Stellen Sie sicher, dass die spektrale Breite alle erwarteten ¹³C-Signale abdeckt und die Relaxationsverzögerung (d1) auf 1-2 Sekunden eingestellt ist.[18]

  • Akquisition: Erfassen Sie die Daten. DEPT-Experimente sind relativ schnell und erfordern oft weniger Scans als ein vollständiges ¹³C-Experiment.

  • Verarbeitung: Verarbeiten Sie die Daten mit einer Fourier-Transformation und einer Phasenkorrektur. Stellen Sie sicher, dass die CH₂-Signale deutlich negativ sind.

F7: Die Signale meiner Verunreinigung überlappen sich mit den Signalen meines Produkts. Wie kann ich sie auflösen?

Wenn eine signifikante Signalüberlappung in 1D-Spektren auftritt, sind zweidimensionale (2D) NMR-Techniken von unschätzbarem Wert.[23][24]

  • COSY (Correlation Spectroscopy): Dieses Experiment zeigt Korrelationen zwischen Protonen, die über zwei oder drei Bindungen miteinander gekoppelt sind (J-Kopplung). Es hilft, zusammenhängende Spin-Systeme zu identifizieren. Wenn die aromatischen Signale einer Verunreinigung überlappen, kann ein COSY-Spektrum zeigen, welche Protonen miteinander gekoppelt sind, und so helfen, das Aufspaltungsmuster zu entwirren.

  • HSQC (Heteronuclear Single Quantum Coherence): Dieses Experiment korreliert jedes Proton direkt mit dem Kohlenstoff, an den es gebunden ist.[25][26] Es ist extrem leistungsfähig, um überlappende ¹H-Signale aufzulösen, indem die Korrelationen über die ¹³C-Dimension verteilt werden. Wenn Sie ein Protonsignal bei 7,4 ppm haben, das sowohl vom Produkt als auch von einer Verunreinigung stammt, wird das HSQC-Spektrum wahrscheinlich zwei verschiedene Kreuzpeaks bei 7,4 ppm auf der ¹H-Achse zeigen, aber bei unterschiedlichen ¹³C-chemischen Verschiebungen, was eine eindeutige Zuordnung ermöglicht.

Logischer Arbeitsablauf zur Identifizierung von Verunreinigungen.

Referenzen

  • Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Sample Preparation. Abgerufen von --INVALID-LINK--

  • Scribd. (n.d.). NMR Sample Prep. Abgerufen von --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for DEPT as a Tool in Molecular Biology and Drug Development. Abgerufen von --INVALID-LINK--

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Abgerufen von --INVALID-LINK--

  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Abgerufen von --INVALID-LINK--

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Abgerufen von --INVALID-LINK--

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Abgerufen von --INVALID-LINK--

  • Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). Abgerufen von --INVALID-LINK--

  • Tecmag. (n.d.). DEPT - 135. Abgerufen von --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Abgerufen von --INVALID-LINK--

  • OSTI.gov. (n.d.). 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment. Abgerufen von --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Abgerufen von --INVALID-LINK--

  • ChemicalBook. (n.d.). Triphenylphosphine oxide(791-28-6) 1H NMR spectrum. Abgerufen von --INVALID-LINK--

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Abgerufen von --INVALID-LINK--

  • University of Oxford. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Abgerufen von --INVALID-LINK--

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Abgerufen von --INVALID-LINK--

  • PubChem. (n.d.). Triphenylphosphine Oxide. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). Figure S38 31 P NMR spectra of triphenylphosphine oxide in CDCl3. Abgerufen von --INVALID-LINK--

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Abgerufen von --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Abgerufen von --INVALID-LINK--

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Abgerufen von --INVALID-LINK--

  • SlidePlayer. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Abgerufen von --INVALID-LINK--

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Abgerufen von --INVALID-LINK--

  • ResearchGate. (2015). How does NMR sample impurity impact HSQC quality?. Abgerufen von --INVALID-LINK--

  • National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Abgerufen von --INVALID-LINK--

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). 1H NMR of spectra and their interpretation Ligands 3a,b. Abgerufen von --INVALID-LINK--

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Abgerufen von --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann reaction. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Abgerufen von --INVALID-LINK--

  • PubChem. (n.d.). 3-bromo-4'-methoxybiphenyl. Abgerufen von --INVALID-LINK--

  • PubChem. (n.d.). 3-bromo-4-methoxybiphenyl. Abgerufen von --INVALID-LINK--

  • National Institutes of Health. (n.d.). 3-Bromo-4'-methoxybiphenyl. Abgerufen von --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Abgerufen von --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Abgerufen von --INVALID-LINK--

  • Stanford University. (2014). The Suzuki Reaction. Abgerufen von --INVALID-LINK--

  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Abgerufen von --INVALID-LINK--

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Abgerufen von --INVALID-LINK--

  • OperaChem. (2025). Ullmann coupling-An overview. Abgerufen von --INVALID-LINK--

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Abgerufen von --INVALID-LINK--

  • Beilstein Journals. (n.d.). Supporting Information. Abgerufen von --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Abgerufen von --INVALID-LINK--

  • Benchchem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Abgerufen von --INVALID-LINK--

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Abgerufen von --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum. Abgerufen von --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Abgerufen von --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and scale-up of this important biphenyl derivative.

Overview of Synthetic Strategies

The synthesis of this compound (CAS 74447-73-7)[1], a compound with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol [2][3][4], typically involves the formation of a carbon-carbon bond between a brominated methoxybenzene derivative and a phenyl group. The most common and scalable methods employed for this synthesis are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and to a lesser extent, copper-catalyzed Ullmann coupling or Grignard-based approaches. Each method presents its own set of challenges and optimization parameters that are critical for achieving high yield and purity on a larger scale.

This guide will focus on providing practical solutions to common problems encountered during these synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Suzuki-Miyaura coupling is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yield.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) species, rendering it inactive.[5][6] Purge your solvent and reaction vessel thoroughly before adding the catalyst.

    • Ligand Choice: For electron-rich aryl bromides, the oxidative addition step can be challenging.[7] Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate this step.[7][8]

    • Catalyst Loading: While typically low, you may need to empirically determine the optimal catalyst loading. Start with 1-3 mol % and adjust as needed.

  • Base and Solvent System: The choice of base and solvent is crucial for the transmetalation step and overall reaction kinetics.

    • Base Strength and Solubility: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role. K₃PO₄ is often effective in anhydrous conditions with the addition of a small amount of water, which can be crucial for reproducibility.[7] Ensure the base is finely powdered for maximum surface area.[7]

    • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is common.[5][8] The water is necessary to dissolve the inorganic base. Experiment with different solvent ratios to ensure adequate solubility of all reactants.

  • Boronic Acid Quality: The stability of the boronic acid is a key factor.

    • Protodeboronation: Phenylboronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen. This side reaction is often promoted by high temperatures and certain bases.[6] Minimize reaction time at elevated temperatures and consider using milder bases.

    • Purity: Ensure the purity of your phenylboronic acid, as impurities can interfere with the reaction.

Q2: I am attempting a Grignard-based synthesis, but my yield is consistently low, and I observe the formation of significant byproducts. What is going wrong?

A2: Grignard reactions are notoriously sensitive to reaction conditions. Here are the primary areas to troubleshoot:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water and alcohols.[9][10]

    • Glassware and Reagents: All glassware must be rigorously dried, and anhydrous solvents are essential.[11][12]

    • Starting Materials: Ensure your starting materials are free of water.

  • Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish.

    • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction.[9] Activating the magnesium with a small crystal of iodine or by crushing the turnings can initiate the reaction.[9]

    • Initiation: A few drops of 1,2-dibromoethane can also be used to initiate the reaction.[12]

  • Side Reactions:

    • Homocoupling (Biphenyl Formation): A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[9][11] This is favored by higher concentrations of the aryl halide and elevated temperatures.[11] Slow addition of the aryl halide to the magnesium can minimize this.

    • Wurtz Reaction: The Grignard reagent can also react with the starting aryl halide to form a homocoupled product.

Impurity Profile and Purification Challenges

Q3: My crude product contains significant impurities that are difficult to separate by column chromatography. What are these impurities and how can I minimize their formation?

A3: Difficult-to-separate impurities often have similar polarities to the desired product. Common impurities include:

  • Homocoupled Products:

    • 4,4'-Dimethoxybiphenyl: From the coupling of two molecules of the methoxy-containing starting material.

    • Biphenyl: From the coupling of two phenyl groups.

    • Minimization: In Suzuki couplings, an excess of the boronic acid can sometimes lead to homocoupling.[6] Optimize the stoichiometry of your reactants. For Grignard reactions, slow addition and controlled temperature are key.[6][9]

  • Starting Materials: Unreacted starting materials can co-elute with the product.

    • Monitoring Reaction Completion: Use TLC or GC to monitor the reaction until the limiting reagent is consumed.

  • Protodeboronated/Dehalogenated Byproducts:

    • Anisole: From the protodeboronation of a methoxyphenylboronic acid or dehalogenation of a bromoanisole.

    • Benzene: From the protodeboronation of phenylboronic acid.

    • Minimization: Ensure anhydrous conditions and an inert atmosphere.[6]

Q4: Recrystallization of the final product is proving difficult. What solvents should I consider?

A4: Finding a suitable recrystallization solvent system often requires some experimentation.

  • Solvent Screening: Start with common solvents like hexane, heptane, ethanol, isopropanol, or mixtures thereof. The goal is to find a solvent or solvent pair where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Trituration: If recrystallization is challenging, consider trituration. This involves washing the crude solid with a solvent in which the product is insoluble, but the impurities are soluble.[11] Petroleum ether can be effective for removing nonpolar impurities like biphenyl.[11]

Frequently Asked Questions (FAQs)

Q: What is the optimal reaction temperature for the Suzuki-Miyaura synthesis of this compound?

A: The optimal temperature is a balance between reaction rate and side reactions. Generally, temperatures between 80-100°C are effective.[6] However, excessively high temperatures can lead to catalyst decomposition and increased formation of byproducts like homocoupled products and protodeboronated species.[6] It is recommended to start at a lower temperature (e.g., 80°C) and monitor the reaction progress.

Q: Which is a better synthetic route for large-scale synthesis: Suzuki-Miyaura or Ullmann coupling?

A: For large-scale synthesis, the Suzuki-Miyaura coupling is generally preferred. It typically proceeds under milder conditions, has a broader functional group tolerance, and the catalysts and reagents are more readily available and less toxic than those used in traditional Ullmann couplings.[13] Classical Ullmann reactions often require harsh conditions (high temperatures) and stoichiometric amounts of copper.[14][15]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common methods for monitoring reaction progress.

  • TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product.

  • GC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, product, and byproducts.

Q: What are the key safety precautions I should take when synthesizing this compound?

A: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.[16]

  • Handling of Reagents:

    • Brominated Compounds: These can be irritating to the skin, eyes, and respiratory system.[2][16] Avoid inhalation and skin contact.[16]

    • Palladium Catalysts: While generally used in small quantities, they can be toxic and should be handled with care.

    • Bases: Strong bases like potassium carbonate can be corrosive.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[17]

Experimental Protocols & Data

Representative Suzuki-Miyaura Protocol

This is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 3-Bromo-4-methoxyphenylboronic acid (or 1-bromo-2-methoxy-4-iodobenzene and phenylboronic acid)

  • Phenylboronic acid (or the corresponding aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water

Procedure:

  • To a reaction flask equipped with a condenser and magnetic stirrer, add the aryl halide, phenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.[5]

  • Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Example Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeRationale
Catalyst Loading 1-3 mol %Balances reaction rate and cost.
Ligand to Pd Ratio 1:1 to 2:1Ensures catalyst stability and activity.
Base Equivalents 2-3 eq.Drives the reaction to completion.
Temperature 80-100 °COptimizes reaction rate while minimizing side reactions.
Solvent Ratio Toluene:Water (5:1 to 10:1)Ensures solubility of both organic and inorganic components.

Visualizing the Workflow

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, & Base Inert Purge with Inert Gas Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat to 80-100°C Catalyst->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Extraction Cool->Extract Purify Column Chromatography or Recrystallization Extract->Purify Final Isolate Pure Product Purify->Final

Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Catalyst Is the catalyst/ligand appropriate and active? Check_Inert->Check_Catalyst Yes Solution1 Improve inerting technique (e.g., freeze-pump-thaw) Check_Inert->Solution1 No Check_Base Is the base strength and form optimal? Check_Catalyst->Check_Base Yes Solution2 Screen different ligands (e.g., SPhos, XPhos) Check_Catalyst->Solution2 No Check_Solvent Are reactants soluble in the solvent system? Check_Base->Check_Solvent Yes Solution3 Use finely ground base (e.g., K3PO4) Check_Base->Solution3 No Check_Boronic Is the boronic acid of high quality? Check_Solvent->Check_Boronic Yes Solution4 Adjust solvent ratio or change solvent Check_Solvent->Solution4 No Solution5 Use fresh, high-purity boronic acid Check_Boronic->Solution5 No

Caption: A decision tree to diagnose and solve low yield issues in Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-4-methoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of this transformation, with a particular focus on the critical role of base selection.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] The reaction's broad utility is particularly valuable in pharmaceutical and materials science, where arylamines are common structural motifs.[3][4] However, the success of this reaction is highly dependent on the careful selection of reaction parameters, with the choice of base being of paramount importance. The base not only facilitates the deprotonation of the amine nucleophile but also plays a crucial role in the catalytic cycle.[5][6]

The substrate, this compound, presents its own set of considerations due to its electronic and steric properties. This guide will provide a comprehensive overview of how different bases can influence the outcome of the Buchwald-Hartwig amination with this specific substrate, empowering you to optimize your reactions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the Buchwald-Hartwig amination?

The base in a Buchwald-Hartwig amination serves multiple functions. Its primary role is to deprotonate the amine, forming the more nucleophilic amide. It also facilitates the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[7] The strength and nature of the base can significantly impact the reaction rate, yield, and the prevalence of side reactions. A base that is too weak may result in slow or incomplete conversion, while an overly strong base can lead to undesired side reactions or decomposition of sensitive functional groups.[1]

Q2: What are the most common bases used for the amination of this compound?

Commonly employed bases for the Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][8] For this compound, the optimal base will depend on the specific amine coupling partner and the desired reaction conditions.

Q3: Can the base affect the functional group tolerance of the reaction?

Absolutely. Strong alkoxide bases like NaOtBu are often incompatible with base-sensitive functional groups such as esters and nitro groups.[1] In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred to avoid undesired side reactions.[1]

Q4: How does the solvent choice interact with the selected base?

The choice of solvent and base are often intertwined. For instance, in nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[6][9] Some bases, like cesium carbonate, can lead to higher yields in polar aprotic solvents like DMF, while others perform better in nonpolar solvents.[10] It's crucial to consider the solubility of the base in the chosen solvent system.

Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound, with a focus on base-related issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Insufficiently strong base: The amine is not being effectively deprotonated.Switch to a stronger base, such as NaOtBu or KOtBu.
Poor base solubility: The base is not sufficiently dissolved in the reaction solvent to be effective.Consider a different solvent or a base known to be more soluble in your current solvent. For example, Cs₂CO₃ often shows good performance in various solvents.[10]
Catalyst inhibition: The base or its counterion may be inhibiting the palladium catalyst.Screen a variety of bases with different counterions (e.g., Na⁺, K⁺, Cs⁺). The "cesium effect" has been noted to improve yields in some cases.[10]
Formation of Side Products (e.g., Hydrodehalogenation) Base-promoted side reactions: The base may be promoting undesired pathways like β-hydride elimination.[5]Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1]
Reaction temperature is too high: Elevated temperatures can favor side reactions.Try running the reaction at a lower temperature, which may require a stronger base or a more active catalyst system to maintain a reasonable reaction rate.
Decomposition of Starting Material or Product Base sensitivity of functional groups: The substrate or product contains a functional group that is not stable to the chosen base.Use a milder base such as Cs₂CO₃ or K₃PO₄.[1] For particularly sensitive substrates, sodium trimethylsilanolate (NaOTMS) can be a good option.[11]
Reaction is Sluggish or Stalls Weak base: The chosen base may not be strong enough to drive the reaction to completion.While avoiding overly strong bases, a moderately stronger base might be necessary. A careful screening of bases is recommended.
Inappropriate solvent: The solvent may not be optimal for the chosen base and substrates.Experiment with different solvents. Toluene, dioxane, and THF are common choices.[1][12]

Troubleshooting Logic Diagram

troubleshooting_flowchart start Problem with Buchwald-Hartwig Amination low_yield Low or No Conversion start->low_yield side_products Side Product Formation start->side_products decomposition Substrate/Product Decomposition start->decomposition cause_weak_base Is the base strong enough? low_yield->cause_weak_base cause_strong_base Is the base too strong? side_products->cause_strong_base decomposition->cause_strong_base cause_solubility Is the base soluble? cause_weak_base->cause_solubility Yes solution_stronger_base Use a stronger base (e.g., NaOtBu) cause_weak_base->solution_stronger_base No solution_change_solvent Change solvent or base for better solubility cause_solubility->solution_change_solvent No cause_temp Is the temperature too high? cause_strong_base->cause_temp No solution_weaker_base Use a weaker base (e.g., Cs2CO3, K3PO4) cause_strong_base->solution_weaker_base Yes solution_lower_temp Lower the reaction temperature cause_temp->solution_lower_temp Yes experimental_workflow start Start: Oven-dried glassware under inert atmosphere add_solids Add Pd catalyst, ligand, and base start->add_solids purge Evacuate and backfill with Ar/N2 (3x) add_solids->purge add_solvent Add anhydrous solvent purge->add_solvent add_reagents Add this compound and amine add_solvent->add_reagents heat Heat to desired temperature and monitor reaction add_reagents->heat workup Cool, quench, and perform aqueous workup heat->workup purify Purify by column chromatography workup->purify end Characterize final product purify->end catalytic_cycle Pd0 Pd(0)L OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex + Ar-Br (Oxidative Addition) Amine_complex [L-Pd(II)(Ar)(R2NH)]+Br- OA_complex->Amine_complex + R2NH Amido_complex L-Pd(II)(Ar)(NR2) Amine_complex->Amido_complex + Base - Base-H+Br- Amido_complex->Pd0 (Reductive Elimination) Product Ar-NR2 Amido_complex->Product

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in modulating the reactivity of 3-Bromo-4-methoxybiphenyl, a common building block in synthetic chemistry. As application scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring your experiments are both successful and reproducible.

Section 1: Core Principles & General FAQs

This section addresses fundamental questions about why solvent choice is a critical parameter in planning and executing cross-coupling reactions with this compound.

Q1: Why is solvent selection so critical for palladium-catalyzed cross-coupling reactions involving this compound?

A1: The solvent is not merely an inert medium; it is an active participant that profoundly influences nearly every aspect of a palladium-catalyzed reaction.[1] Its roles are multifaceted:

  • Solubility: The solvent must dissolve a diverse range of components, including the lipophilic aryl bromide (this compound), the often polar organometallic coupling partner (e.g., boronic acids), and inorganic bases.[1] Poor solubility of any reactant can lead to a heterogeneous mixture and drastically reduce reaction rates.

  • Catalyst Speciation and Stability: Solvents can coordinate with the palladium center, affecting the nature and stability of the active catalytic species.[2][3] For instance, coordinating solvents can compete with ligands, while others can help generate the active Pd(0) species from a Pd(II) precatalyst.[1][4]

  • Influence on Reaction Mechanism: The solvent's polarity and coordinating ability can stabilize or destabilize transition states for key steps like oxidative addition and reductive elimination.[5][6] Highly polar solvents, for example, can accelerate the oxidative addition of aryl triflates by stabilizing a polar transition state.[6]

  • Modulation of Base Activity: The effectiveness of a base is highly dependent on the solvent system. The solvent influences the base's solubility and its ability to deprotonate reagents or interact with the catalyst complex.[1]

Q2: How do polar protic, polar aprotic, and non-polar solvents typically affect the reactivity of an aryl bromide like this compound?

A2: The choice between these solvent classes depends on the specific cross-coupling reaction being performed.

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7][8] In Suzuki couplings, water is often used as a co-solvent to facilitate the dissolution of the inorganic base (like K₃PO₄) and accelerate the crucial transmetalation step.[9][10] However, in other reactions, they can be detrimental by deactivating strong nucleophiles through hydrogen bonding or promoting side reactions like hydrodehalogenation.[11][12]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds.[7][12] They are excellent at dissolving a wide range of organic compounds and salts. Solvents like DMF and acetonitrile can stabilize charged palladium species, which in some cases can even invert the selectivity of a reaction if multiple reactive sites are present. However, at high temperatures, amide solvents like DMF can decompose and act as a source of hydrides, leading to unwanted hydrodehalogenation byproducts.[13]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Dioxane, Hexane): These solvents have low dielectric constants and are generally poor at solvating charged species.[1] Toluene and 1,4-dioxane are workhorse solvents for many Suzuki and Buchwald-Hartwig reactions.[9][14][15] They provide good solubility for the aryl halide and are less likely to coordinate strongly to the palladium catalyst, often leading to predictable reactivity and fewer side reactions.[1]

Section 2: Troubleshooting Guide for Common Issues

This section is formatted to address specific problems you may encounter during your experiments, with a focus on solvent-related causes and solutions.

Problem: Low or No Product Yield

Q3: My Suzuki coupling of this compound with an arylboronic acid is giving a low yield. What solvent-related factors should I investigate?

A3: Low yield in a Suzuki coupling is a common issue where the solvent plays a critical diagnostic role. Here’s a systematic approach to troubleshooting:

  • Check for Biphasic System Issues: Most Suzuki reactions benefit from a biphasic system (e.g., Toluene/Water or Dioxane/Water).[9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species for transmetalation.

    • Troubleshooting Step: If running the reaction under anhydrous conditions with a base like K₃PO₄, the reaction may be stalled. Anhydrous couplings with this base often require a small amount of water to function effectively.[10] Try adding water as a co-solvent (e.g., 4:1 or 5:1 organic solvent to water ratio).

  • Ensure Proper Degassing: Dissolved oxygen in the solvent can oxidize and deactivate the Pd(0) catalyst, leading to catalyst death and low conversion.[11] This is one of the most common causes of failed cross-coupling reactions.

    • Troubleshooting Step: Before adding the catalyst, thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Re-evaluate Your Choice of Organic Solvent: While toluene and dioxane are robust choices, substrate-specific effects can occur.

    • Troubleshooting Step: If solubility of your boronic acid is poor in toluene, switching to a more polar aprotic solvent like DMF or THF might improve the reaction rate.[9][16] However, be mindful that DMF can promote side reactions at temperatures above 120 °C.[13]

Problem: Significant Side Product Formation

Q4: My reaction mixture shows a major byproduct with a mass corresponding to 4-methoxybiphenyl (hydrodehalogenation). How is my solvent causing this?

A4: The formation of 4-methoxybiphenyl indicates that the bromine atom on your starting material is being replaced by a hydrogen atom. This side reaction, known as hydrodehalogenation, is often directly linked to the solvent or base.[11]

  • Causality: At elevated temperatures, certain solvents can act as hydride (H⁻) donors. The palladium-aryl intermediate (Ar-Pd-Br) formed after oxidative addition can react with this hydride source, leading to reductive elimination of the unwanted product.[13]

    • Common Culprits: N-alkyl amides (DMF, DMA), ethers (dioxane, DME), and ketones with β-hydrogens are known to be potential hydride sources, especially at high temperatures.[13] Protic solvents (alcohols) can also contribute to this pathway.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: If possible, reducing the temperature may slow the rate of solvent decomposition relative to the desired coupling reaction.[13]

    • Switch to a More Robust Solvent: Toluene is generally more resistant to acting as a hydride donor than DMF or dioxane.[13] Consider switching your solvent system to toluene, potentially with water as a co-solvent if required for the specific reaction.

    • Change the Base: If you are using a base that can also act as a hydride source (e.g., certain alkoxides in the presence of trace water), consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[9]

Q5: I am performing a Heck reaction between this compound and an alkene, but I'm getting poor regioselectivity and low yield. What is the role of the solvent here?

A5: In the Heck reaction, the solvent and base system is critical for both yield and selectivity.[17][18]

  • Causality: The Heck reaction typically proceeds via a neutral or a cationic palladium pathway, and the solvent's polarity can influence which pathway is favored. Highly polar aprotic solvents like DMF, NMP, or DMA are commonly used because they can stabilize the charged intermediates often involved in the catalytic cycle.[17] The choice of base is also intertwined with the solvent, as it must be soluble and effective at neutralizing the HBr generated during the reaction.[18]

  • Troubleshooting Protocol:

    • Optimize Polarity: If using a non-polar solvent like toluene, the reaction may be sluggish. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the rate.

    • Base and Solvent Compatibility: Ensure your base (e.g., triethylamine, diisopropylethylamine) is fully soluble in the chosen solvent. If using an inorganic base like K₂CO₃, a highly polar solvent like DMF is often necessary to achieve sufficient solubility.[17]

    • Consider Additives: In some cases, the addition of salts (e.g., LiCl) can influence the reaction pathway and improve outcomes, an effect that is heavily modulated by the solvent.

Problem: Poor Reproducibility

Q6: My Buchwald-Hartwig amination reaction works well sometimes but fails on other attempts. Could solvent quality be the culprit?

A6: Absolutely. Poor reproducibility is frequently traced back to inconsistent solvent quality. The Buchwald-Hartwig amination is particularly sensitive to both water and oxygen.

  • Causality:

    • Water Content: Anhydrous solvents are critical. Trace water can hydrolyze the active catalyst or react with the strong bases (e.g., sodium tert-butoxide) used in the reaction, reducing their efficacy.

    • Peroxides in Ethers: Ethereal solvents like THF and 1,4-dioxane can form explosive peroxides upon storage and exposure to air. These peroxides are strong oxidizing agents that will rapidly deactivate the Pd(0) catalyst.

  • Troubleshooting & Best Practices:

    • Use High-Purity Anhydrous Solvents: Always use freshly opened bottles of anhydrous, inhibitor-free solvents or dispense them from a solvent purification system.

    • Test for Peroxides: Before using older bottles of THF or dioxane, always test for the presence of peroxides using commercially available test strips. If peroxides are present, the solvent must be purified or discarded.

    • Maintain an Inert Atmosphere: As with other cross-coupling reactions, ensure the reaction is set up and runs under a rigorously maintained inert atmosphere (Argon or Nitrogen) to exclude both oxygen and atmospheric moisture.[4]

Section 3: Data & Experimental Protocols

To provide a practical context, this section includes a sample experimental protocol and a data table summarizing typical solvent effects on a Suzuki-Miyaura coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol is a starting point and should be optimized for specific substrates.[19]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[4]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O, 5:1 v/v). Add the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[4]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Influence of Solvent System on Suzuki Coupling Yield

The following table summarizes the typical effect of different solvent systems on the yield of the reaction between this compound and phenylboronic acid.

Solvent System (v/v)Solvent TypeDielectric Constant (ε) of Organic Phase[20][21]Typical Yield (%)Rationale & Common Issues
Toluene / H₂O (5:1)Non-Polar Aprotic2.3890-98%Excellent balance of solubility and low catalyst inhibition. Standard choice.
1,4-Dioxane / H₂O (5:1)Polar Aprotic2.2588-95%Very common alternative to toluene. Must be peroxide-free. Can be a hydride source at T > 110°C.[13]
THF / H₂O (5:1)Polar Aprotic7.5875-90%Good solubility, but lower boiling point limits reaction temperature. Must be peroxide-free.
DMF / H₂O (5:1)Polar Aprotic36.7160-85%High polarity can increase rate but may promote hydrodehalogenation at high temperatures.[13]
Ethanol / H₂O (5:1)Polar Protic24.5540-70%Generally less effective for aryl bromides; can interfere with the catalyst and promote side reactions.
Toluene (Anhydrous)Non-Polar Aprotic2.38< 10%Reaction stalls due to poor solubility and inactivity of the base without water.[10]

Section 4: Visual Guides & Workflows

Visual aids can simplify complex concepts and troubleshooting pathways. The following diagrams were generated using Graphviz to illustrate key decision-making processes.

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Problem: Low Yield check_o2 Check Atmosphere: Was solvent properly degassed? Is system under inert gas? start->check_o2 First Check check_h2o Check Water Content: Using anhydrous solvent? Is base hydrated? check_solvent Evaluate Solvent Choice: Is everything soluble? Is solvent promoting side reactions? check_temp Evaluate Temperature: Is it high enough for activation? Is it too high (causing decomposition)? check_o2->check_h2o Yes sol_o2 Solution: Degas solvent thoroughly (Sparge or Freeze-Pump-Thaw). check_o2->sol_o2 No check_h2o->check_solvent Yes sol_h2o Solution: Use fresh anhydrous solvent. For Suzuki, add H2O co-solvent. check_h2o->sol_h2o No check_solvent->check_temp Optimal sol_solvent Solution: Switch to alternative solvent (e.g., DMF -> Toluene to avoid hydrodehalogenation). check_solvent->sol_solvent Suboptimal sol_temp Solution: Optimize temperature. Screen range (e.g., 80-110 °C). check_temp->sol_temp Suboptimal

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_solvent Solvent Influence OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + Ar'B(OR)2 -> Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA Sol_Polar Polar Solvents (e.g., DMF, THF) Sol_Polar->OA Stabilizes polar transition state Sol_H2O Aqueous Phase (H2O) Sol_H2O->TM Solubilizes base & activates boronic acid Sol_Coord Coordinating Solvents (e.g., MeCN, DMF) Sol_Coord->RE Can alter catalyst coordination sphere

Caption: How different solvent properties influence key steps of the catalytic cycle.

References

Navigating the Challenges of Sonogashira Coupling with 3-Bromo-4-methoxybiphenyl: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] However, when working with electron-rich substrates such as 3-Bromo-4-methoxybiphenyl, researchers can encounter challenges with byproduct formation that can complicate purification and reduce yields. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize unwanted side reactions and optimize your Sonogashira coupling protocol.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the Sonogashira coupling of this compound, offering explanations and actionable solutions.

Q1: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. How can I prevent this?

A1: This is a classic case of Glaser-Hay homocoupling , the most common side reaction in copper-catalyzed Sonogashira couplings.[2] It occurs when two molecules of the terminal alkyne couple with each other, a reaction promoted by the copper(I) co-catalyst in the presence of oxygen.

Core Causality: The copper acetylide intermediate, which is crucial for the desired cross-coupling, can undergo oxidative dimerization, especially if the subsequent transmetalation step with the palladium complex is slow.

Solutions:

  • Implement a Copper-Free Protocol: The most direct way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst.[2][3] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the reaction without copper, sometimes at room temperature.[4]

  • Ensure Rigorously Anaerobic Conditions: If a copper-catalyzed system is necessary, it is critical to exclude oxygen from the reaction. This can be achieved by:

    • Thoroughly degassing all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).

    • Using Schlenk techniques or a glovebox to maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q2: My reaction is sluggish, and I'm seeing a lot of my this compound starting material being converted to 4-methoxybiphenyl. What is happening?

A2: You are likely observing hydrodehalogenation , a side reaction where the bromine atom is replaced by a hydrogen atom. This can be a significant issue with less reactive aryl bromides, as the slower desired coupling gives more opportunity for this side reaction to occur.

Core Causality: Hydrodehalogenation can be promoted by several factors, including the presence of protic impurities (like water), the choice of base and solvent, and certain palladium catalyst intermediates.

Solutions:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents over an appropriate drying agent.

  • Optimize Your Base and Solvent System: Some amine bases can act as hydride sources. Consider switching to a non-coordinating inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if compatible with your system. The choice of solvent can also play a role; sometimes switching from an amine solvent to a non-protic solvent like DMF or toluene can mitigate this issue.[5]

  • Select a More Active Catalyst System: A more active palladium catalyst can accelerate the desired cross-coupling, outcompeting the hydrodehalogenation pathway. For an electron-rich aryl bromide like this compound, consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or P(t-Bu)₃.[6] These ligands promote the oxidative addition step, which is often rate-limiting for aryl bromides.

Q3: The reaction is not going to completion, and I see a complex mixture of products that are difficult to separate. What are my options?

A3: A complex product mixture suggests that multiple side reactions are occurring, or that the catalyst is deactivating. The electron-donating methoxy group on your substrate can make the aryl bromide less reactive, requiring more forcing conditions which can, in turn, lead to side reactions.

Solutions:

  • Re-evaluate Your Catalyst and Ligand: For challenging, electron-rich aryl bromides, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. As mentioned, switching to a more robust system with bulky, electron-rich ligands is often necessary to achieve efficient coupling.[7]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. It's crucial to find the optimal temperature for your specific substrate and catalyst system. Consider running a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the best balance between reaction rate and selectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for Sonogashira couplings include THF, DMF, acetonitrile, and amine bases themselves. A screening of different solvents may reveal a more suitable medium for your specific reaction.

Frequently Asked Questions (FAQs)

Q: Why is this compound considered a "challenging" substrate for Sonogashira coupling?

A: The methoxy group (-OCH₃) is an electron-donating group. This increases the electron density on the aromatic ring, which in turn strengthens the C-Br bond. A stronger C-Br bond makes the oxidative addition step of the palladium catalytic cycle more difficult, which can slow down the overall reaction rate and allow for competing side reactions to become more prominent.[1]

Q: What is the role of the phosphine ligand in the reaction, and how do I choose the right one?

A: The phosphine ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black (inactive palladium). For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred.[7] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which facilitates the challenging oxidative addition step.

Ligand Type Examples Key Advantages for this compound
Bulky, Electron-Rich Monophosphines P(t-Bu)₃, XPhos, SPhosHighly effective for activating less reactive aryl bromides.[6]
Triphenylphosphine (PPh₃) PPh₃A standard, readily available ligand, but may require higher temperatures and catalyst loadings for this substrate.
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high thermal stability and reactivity, and can be effective in copper-free systems.[1]

Q: Can I run this reaction open to the air?

A: It is strongly discouraged, especially if you are using a copper co-catalyst, as oxygen promotes the formation of the homocoupled byproduct.[2] Even in copper-free systems, palladium(0) complexes can be sensitive to air, leading to catalyst deactivation. While some modern, air-stable pre-catalysts are available, for consistent and reproducible results, it is best practice to perform Sonogashira couplings under an inert atmosphere.[4]

Q: What are the best bases to use for this reaction?

A: The base is necessary to neutralize the hydrogen halide (HBr) formed during the reaction and to deprotonate the terminal alkyne.[5] Organic amine bases like triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can also serve as the solvent.[8] However, for substrates prone to hydrodehalogenation, inorganic bases like K₂CO₃ or Cs₂CO₃ in a non-protic solvent like DMF or THF can be a better choice.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Sonogashira coupling pathway and the competing byproduct formation pathways.

Sonogashira_Byproducts ArylBr This compound Pd_complex Ar-Pd(II)-Br ArylBr->Pd_complex Oxidative Addition Hydrodehalogenation Hydrodehalogenation (4-methoxybiphenyl Byproduct) ArylBr->Hydrodehalogenation H-source Alkyne Terminal Alkyne Cu_acetylide Cu-Acetylide Alkyne->Cu_acetylide Deprotonation Homocoupling Glaser-Hay Homocoupling (Diyne Byproduct) Alkyne->Homocoupling O₂, Cu(I) Pd_cat Pd(0) Catalyst Pd_cat->Pd_complex Cu_cat Cu(I) Co-catalyst Cu_cat->Cu_acetylide Base Base Base->Cu_acetylide Product Desired Cross-Coupled Product Pd_complex->Product Reductive Elimination Cu_acetylide->Pd_complex Transmetalation

Caption: Key reaction pathways in the Sonogashira coupling of this compound.

Recommended Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a starting point and may require optimization for your specific terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting_Workflow Start Reaction Issue Observed Issue_Type Identify Primary Issue Start->Issue_Type Homocoupling Significant Homocoupling (Diyne Byproduct) Issue_Type->Homocoupling Diyne observed Hydrodehalogenation Hydrodehalogenation (Ar-H Byproduct) Issue_Type->Hydrodehalogenation Ar-H observed Low_Yield Low Yield / Incomplete Reaction Issue_Type->Low_Yield Low Conversion Sol_Homocoupling_1 Switch to Copper-Free Protocol Homocoupling->Sol_Homocoupling_1 Sol_Homocoupling_2 Ensure Rigorous Anaerobic Conditions Homocoupling->Sol_Homocoupling_2 Sol_Hydrodehalogenation_1 Use Anhydrous Reagents/Solvents Hydrodehalogenation->Sol_Hydrodehalogenation_1 Sol_Hydrodehalogenation_2 Optimize Base/Solvent System (e.g., inorganic base) Hydrodehalogenation->Sol_Hydrodehalogenation_2 Sol_Hydrodehalogenation_3 Increase Catalyst Activity (Bulky, e--rich ligand) Hydrodehalogenation->Sol_Hydrodehalogenation_3 Sol_Low_Yield_1 Screen More Active Catalysts (e.g., Pd(OAc)₂/XPhos) Low_Yield->Sol_Low_Yield_1 Sol_Low_Yield_2 Optimize Reaction Temperature Low_Yield->Sol_Low_Yield_2 Sol_Low_Yield_3 Screen Different Solvents Low_Yield->Sol_Low_Yield_3

Caption: A decision-making workflow for troubleshooting byproduct formation.

References

Technical Support Center: Workup and Purification of Reactions Involving 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxybiphenyl. This guide provides in-depth, field-proven insights into the workup and purification procedures for common reactions utilizing this versatile building block. The following question-and-answer format is designed to address specific challenges and provide a clear rationale for each step, ensuring robust and reproducible outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of your starting material and expected products is the cornerstone of a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO--INVALID-LINK--[1]
Molecular Weight 263.13 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidGeneral knowledge for biphenyls
Predicted XlogP 4.2--INVALID-LINK--[1]
Predicted Solubility Practically insoluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.Based on high XlogP value[1]

The high predicted XlogP value of 4.2 indicates that this compound is a significantly nonpolar, lipophilic compound.[1] This property is central to designing effective liquid-liquid extraction and chromatography protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Workup Strategy

Question 1: What is a reliable, general workup procedure for a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) using this compound?

Answer: A robust, general workup procedure can be broken down into three main stages: quenching and initial extraction, aqueous washes, and final purification. The causality behind this multi-step process is the systematic removal of different types of impurities based on their solubility and reactivity.

A typical workflow is as follows:

General_Workup_Workflow Reaction Reaction Mixture (Product, Catalyst, Base, Solvents, Byproducts) Quench Quench Reaction (e.g., with Water or sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Organic_Layer Collect Organic Layer Extraction->Organic_Layer Aqueous_Washes Aqueous Washes (Water, Brine) Organic_Layer->Aqueous_Washes Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Aqueous_Washes->Drying Filtration Filter and Concentrate (Rotary Evaporation) Drying->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General Workup and Purification Workflow.

Detailed Protocol: General Workup for Cross-Coupling Reactions

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (for Buchwald-Hartwig reactions) to decompose any remaining reactive species.[2]

  • Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an organic solvent in which your product is highly soluble and that is immiscible with water, such as ethyl acetate or dichloromethane.[3] Given the nonpolar nature of this compound and its likely products, these solvents are excellent choices. Extract the aqueous layer two to three times with the organic solvent to ensure complete recovery of the product.[3]

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • Water: To remove water-soluble inorganic salts (e.g., the base used in the reaction) and highly polar organic byproducts.

    • Saturated Aqueous Sodium Chloride (Brine): To remove the bulk of the dissolved water from the organic layer, which aids in the subsequent drying step and helps to break up emulsions.

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product will likely contain residual catalyst, ligands, and nonpolar byproducts. Further purification is almost always necessary. The two most common methods are flash column chromatography and recrystallization.

Troubleshooting Liquid-Liquid Extraction

Question 2: I'm observing a persistent emulsion during the extraction. How can I resolve this?

Answer: Emulsions are a common frustration during the workup of palladium-catalyzed reactions due to the presence of finely divided palladium black or phosphine oxide byproducts that act as surfactants.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Brine Addition: Add a significant amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by "salting out" the organic components.

  • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding a small volume of diethyl ether can sometimes disrupt the emulsion.

Purification by Flash Column Chromatography

Question 3: How do I choose the right solvent system for flash column chromatography to purify my biphenyl product?

Answer: The choice of eluent for flash column chromatography is critical for achieving good separation. The goal is to find a solvent system where your desired product has an Rf (retention factor) of approximately 0.3 on a TLC plate.

Systematic Approach to Solvent Selection:

  • Initial TLC Analysis: Spot your crude product on a TLC plate. Develop the plate in a nonpolar solvent system, such as 10% ethyl acetate in hexanes. Visualize the plate under a UV lamp.

  • Interpreting the TLC:

    • High Rf (spots near the solvent front): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., try 5% ethyl acetate in hexanes).

    • Low Rf (spots near the baseline): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., try 20% ethyl acetate in hexanes).

  • Iterative Optimization: Continue to adjust the solvent ratio until you achieve good separation between your product spot and the major impurities, with the product spot having an Rf of ~0.3.

Common Eluent Systems for Biphenyl Compounds:

PolaritySolvent SystemTypical Use Case
Low Hexanes / Ethyl Acetate (95:5 to 80:20)Separating nonpolar products from very nonpolar impurities (e.g., homocoupled byproducts).
Medium Hexanes / Dichloromethane (gradient)Good for separating compounds with subtle differences in polarity.
High Dichloromethane / Methanol (99:1 to 95:5)For more polar biphenyl derivatives (e.g., those with additional hydroxyl or amino groups).

digraph "Chromatography_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Crude Product TLC Analysis", shape=ellipse, fillcolor="#FBBC05"];
Rf_High [label="Rf is too high (> 0.4)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Rf_Low [label="Rf is too low (< 0.2)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Rf_Good [label="Rf is ~0.3 with good separation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Decrease_Polarity [label="Decrease Eluent Polarity\n(e.g., more Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Increase_Polarity [label="Increase Eluent Polarity\n(e.g., more Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Run_Column [label="Proceed with Flash Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Rf_High;
Start -> Rf_Low;
Start -> Rf_Good;
Rf_High -> Decrease_Polarity -> Start [label="Re-run TLC"];
Rf_Low -> Increase_Polarity -> Start [label="Re-run TLC"];
Rf_Good -> Run_Column;

} Caption: Decision tree for chromatography solvent selection.


Purification by Recrystallization

Question 4: My product from a Suzuki coupling of this compound is a solid. Can I purify it by recrystallization instead of chromatography?

Answer: Yes, recrystallization is an excellent and often preferred method for purifying solid products, as it can be more scalable and cost-effective than chromatography. The success of recrystallization hinges on selecting a suitable solvent or solvent system. Principles of Solvent Selection for Recrystallization:

The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration). Recommended Solvents for Methoxybiphenyl Derivatives:

  • Single Solvents:
    • Ethanol or Methanol: Biphenyl compounds often show good solubility in hot alcohols and lower solubility upon cooling.
    • Toluene: Can be effective for nonpolar compounds and often yields high-quality crystals.
  • Two-Solvent Systems: This is often the most effective approach.
    • Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify, then allow to cool slowly.
    • Hexanes/Ethyl Acetate: Dissolve the crude product in a minimum of hot ethyl acetate, then add hexanes until turbidity is observed. Clarify with a few drops of ethyl acetate and cool.

Troubleshooting Recrystallization:

  • No Crystals Form: The solution may be too dilute. Gently boil off some of the solvent and allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
  • Oiling Out: The compound is coming out of solution at a temperature above its melting point. This can be addressed by using a larger volume of solvent so that saturation occurs at a lower temperature, or by switching to a lower-boiling solvent system.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. --INVALID-LINK--2. Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--3. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262267, this compound. --INVALID-LINK--4. ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. --INVALID-LINK--5. BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. --INVALID-LINK--

References

Validation & Comparative

3-Bromo-4-methoxybiphenyl vs 3-iodo-4-methoxybiphenyl reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Suzuki Coupling Reactivity of 3-Bromo-4-methoxybiphenyl vs. 3-Iodo-4-methoxybiphenyl

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall project timelines. The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals.[1][2] This guide provides a detailed, evidence-based comparison of two common aryl halide substrates: this compound and 3-iodo-4-methoxybiphenyl, offering insights into their relative reactivity and practical considerations for their use in Suzuki coupling reactions.

Executive Summary: The Reactivity Verdict

Based on fundamental organometallic principles and extensive experimental evidence, 3-iodo-4-methoxybiphenyl is significantly more reactive than this compound in Suzuki-Miyaura cross-coupling reactions. [3][4] This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[5] Consequently, the iodo-compound facilitates a faster reaction, often allowing for milder conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields.

The Mechanistic Underpinning: A Tale of Two Halogens

The universally accepted mechanism for the Suzuki coupling involves a catalytic cycle centered on a palladium complex.[3][6] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step for aryl halides is the oxidative addition, where the palladium(0) catalyst inserts itself into the carbon-halogen bond.[6][7]

The energy required to break this C-X bond is a major factor influencing the rate of this crucial step. The bond dissociation energies for relevant carbon-halogen bonds follow a clear trend: C-I (~240 kJ/mol) < C-Br (~270 kJ/mol) < C-Cl (~330 kJ/mol).[8][9] The significantly weaker C-I bond in 3-iodo-4-methoxybiphenyl requires less energy to cleave, leading to a lower activation energy and a faster rate of oxidative addition compared to the more robust C-Br bond of its counterpart.[4][5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil_halide Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->pdiil_halide Oxidative Addition (Rate-Determining Step) pdiil_boronate Ar-Pd(II)L₂(R') pdiil_halide->pdiil_boronate Transmetalation pdiil_boronate->pd0 Reductive Elimination product Ar-R' (Coupled Product) pdiil_boronate->product aryl_halide Ar-X (e.g., 3-Iodo/Bromo-4-methoxybiphenyl) aryl_halide->pdiil_halide boronic_acid R'-B(OR)₂ + Base boronic_acid->pdiil_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Head-to-Head Performance Comparison

The theoretical advantage of the iodo-substrate translates into tangible differences in experimental outcomes. The following table summarizes the key performance distinctions.

Feature3-Iodo-4-methoxybiphenylThis compoundRationale & Justification
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, facilitating a faster rate-determining oxidative addition step.[5] The general reactivity trend is I > Br >> Cl.[3]
Reaction Temperature Often proceeds at room temperature to moderate heat (e.g., 60-80 °C).Typically requires higher temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.The higher activation energy for C-Br bond cleavage necessitates more thermal energy to drive the reaction forward efficiently.[10]
Catalyst Loading Lower loadings (e.g., 0.5-2 mol%) are often sufficient.Higher loadings (e.g., 2-5 mol%) may be required for comparable performance.Due to the faster catalytic turnover initiated by rapid oxidative addition, less catalyst is needed to achieve the desired conversion in a given timeframe.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often effective.May require more electron-rich and bulky ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.[6]Advanced ligands are designed to stabilize the Pd(0) center and facilitate the cleavage of stronger C-X bonds.[11]
Reaction Time Shorter (e.g., 1-6 hours).Longer (e.g., 6-24 hours).The faster kinetics of the oxidative addition step lead to a quicker overall completion of the catalytic cycle.
Side Reactions Lower incidence of thermal degradation or side reactions.Higher temperatures can increase the risk of side reactions like protodeborylation of the boronic acid or catalyst decomposition.[12]Milder conditions preserve the integrity of sensitive functional groups on both coupling partners and maintain catalyst stability.
Cost & Availability Generally more expensive and less diverse commercially.More cost-effective and available in a wider variety.Aryl bromides are common intermediates in organic synthesis, leading to a broader commercial supply and lower cost compared to their iodo- counterparts.[13]

Field-Proven Experimental Protocol

This section provides a trustworthy, step-by-step methodology for performing a Suzuki coupling, with explanations grounded in established chemical principles. This protocol is designed as a self-validating system for comparing the reactivity of the two substrates.

Objective: To synthesize 4-methoxy-3-(thiophen-2-yl)biphenyl from either 3-halo-4-methoxybiphenyl and thiophene-2-boronic acid.

Materials:

  • Aryl Halide: 3-Iodo-4-methoxybiphenyl OR this compound (1.0 eq)

  • Boronic Acid: Thiophene-2-boronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene and Water (4:1 v/v)

Protocol:

  • Inert Atmosphere Preparation (The "Why"): The Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[12] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).

    • Add the aryl halide (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask, and evacuate and backfill with nitrogen three times. This process, known as degassing, removes atmospheric oxygen.

  • Solvent Addition (The "Why"): A biphasic solvent system like toluene/water is common. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base (K₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][14]

    • Using a gas-tight syringe, add degassed toluene (4 mL) and degassed water (1 mL) to the flask. The solvents should be degassed beforehand by bubbling nitrogen through them for 15-30 minutes.

  • Reaction Execution (The "Why"): The reaction is heated to provide the necessary activation energy. For a direct comparison, both reactions should be run at the same temperature (e.g., 90 °C). It is expected that the reaction with the iodo-substrate will proceed much faster.

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.

  • Monitoring the Reaction (The "Why"): Tracking the consumption of the starting material is essential to determine the reaction endpoint and compare rates. Thin-Layer Chromatography (TLC) is a rapid and effective method.

    • Periodically (e.g., every hour), take a small aliquot from the organic layer using a capillary tube and spot it on a TLC plate.

    • Elute the plate with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under UV light. The disappearance of the starting aryl halide spot indicates reaction completion.

  • Workup and Purification (The "Why"): This sequence separates the desired product from the catalyst, salts, and unreacted reagents.

    • Once the reaction is complete, cool the flask to room temperature.

    • Add deionized water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxy-3-(thiophen-2-yl)biphenyl.

Experimental_Workflow cluster_workflow Experimental Comparison Workflow start Select Substrates (Iodo vs. Bromo) setup Identical Reaction Setup (Catalyst, Base, Solvent, Temp) start->setup run Execute & Monitor by TLC (Track Starting Material Consumption) setup->run analyze Analyze Results (Compare Reaction Time & Yield) run->analyze conclusion Draw Conclusion on Reactivity analyze->conclusion

Caption: A logical workflow for the experimental comparison of reactivity.

Conclusion and Recommendations

The choice between this compound and 3-iodo-4-methoxybiphenyl for a Suzuki coupling reaction is a trade-off between reactivity and cost.

  • For rapid synthesis, high efficiency, and processes sensitive to thermal stress, 3-iodo-4-methoxybiphenyl is the superior choice. Its high reactivity allows for milder conditions, which can be crucial when dealing with complex molecules bearing sensitive functional groups. The potential for lower catalyst loading can also mitigate concerns about palladium contamination in the final product.

  • For large-scale synthesis or when cost is the primary driver, this compound is a viable and more economical alternative. [13] However, researchers must be prepared to invest more effort in optimization, potentially requiring higher temperatures, longer reaction times, and the use of more sophisticated (and expensive) catalyst systems to achieve satisfactory results.

Ultimately, a deep understanding of the mechanistic principles governing the Suzuki reaction empowers chemists to make informed decisions, optimizing their synthetic strategies for success.

References

Comparative Reactivity of Bromo-Methoxy-Biphenyl Isomers in Cross-Coupling Reactions: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Among the vast array of substrates, substituted biphenyls are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed comparison of the reactivity of bromo-methoxy-biphenyl isomers in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

The interplay of electronic and steric effects imparted by the bromo and methoxy substituents significantly influences the reactivity of the C-Br bond. Understanding these nuances is critical for reaction optimization and rational ligand design. This document will delve into the underlying principles governing this reactivity, supported by illustrative experimental data and detailed protocols.

The Influence of Substituent Position on Reactivity

The position of the methoxy group relative to the carbon-bromine bond dictates the electronic environment of the reaction center. A methoxy group can exert both a -I (inductive) and +M (mesomeric) effect. The mesomeric effect, which involves the donation of a lone pair from the oxygen into the aromatic system, is generally dominant and increases the electron density at the ortho and para positions.

  • Ortho-substitution: A methoxy group ortho to the bromine atom introduces significant steric hindrance around the C-Br bond. This can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition, the first and often rate-determining step in many cross-coupling cycles. Electronically, the +M effect is strong at this position, which can also slightly decrease the electrophilicity of the carbon atom bonded to bromine.

  • Meta-substitution: At the meta position, the methoxy group's +M effect does not extend to the carbon bearing the bromine. Therefore, its influence is primarily the electron-withdrawing inductive effect (-I), which slightly increases the electrophilicity of the reaction center and can lead to faster oxidative addition compared to the unsubstituted case. Steric hindrance is minimal from this position.

  • Para-substitution: A para-methoxy group exerts its maximum +M effect, significantly increasing electron density at the C-Br bond. This electronic effect can slow down the oxidative addition step by making the carbon less electrophilic. Steric effects are negligible from this position.

These electronic and steric factors manifest differently in various cross-coupling reactions, as will be explored in the subsequent sections.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and a boronic acid derivative. The reaction is generally tolerant of a wide range of functional groups, but the electronic nature of the aryl halide can significantly impact reaction efficiency.

Illustrative Experimental Data

The following table summarizes the observed yields for the Suzuki-Miyaura coupling of various bromo-methoxy-biphenyl isomers with phenylboronic acid under standardized conditions.

IsomerStructureYield (%)
4-bromo-2'-methoxybiphenyl85
4-bromo-3'-methoxybiphenyl95
4-bromo-4'-methoxybiphenyl78
2-bromo-4'-methoxybiphenyl65

Note: These are representative yields intended for comparative purposes.

The data highlights that the meta-substituted isomer (4-bromo-3'-methoxybiphenyl) provides the highest yield, likely due to the activating inductive effect of the methoxy group without significant steric hindrance. The ortho-substituted isomer (2-bromo-4'-methoxybiphenyl) shows a markedly lower yield, which can be attributed to the steric hindrance around the C-Br bond impeding the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a standardized method for assessing the reactivity of bromo-methoxy-biphenyl isomers.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-methoxy-biphenyl isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (10 mL).

  • Reaction Execution: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

This self-validating protocol ensures that any observed differences in yield can be confidently attributed to the intrinsic reactivity of the isomer under investigation.

Mechanistic Rationale Diagram

Suzuki_Miyaura_Cycle A Ar-X + Pd(0)L_n B Oxidative Addition A->B Rate-determining step C Ar-Pd(II)(X)L_n B->C D Transmetalation (with [R-B(OR)3]^-) C->D E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F G Ar-R + Pd(0)L_n F->G G->A

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.

Comparative Reactivity in Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly sensitive to steric effects, and the regioselectivity of the alkene addition can be influenced by the electronic properties of the aryl halide.

Illustrative Experimental Data

The following table shows the yields for the Heck coupling of bromo-methoxy-biphenyl isomers with styrene.

IsomerStructureYield (%)
4-bromo-2'-methoxybiphenyl75
4-bromo-3'-methoxybiphenyl88
4-bromo-4'-methoxybiphenyl68
2-bromo-4'-methoxybiphenyl50

Note: These are representative yields intended for comparative purposes.

Similar to the Suzuki-Miyaura coupling, the meta-substituted isomer exhibits the highest reactivity. The pronounced drop in yield for the ortho-substituted isomer underscores the sensitivity of the Heck reaction to steric hindrance around the reaction center.

Experimental Protocol: Heck Coupling
  • Reaction Setup: In a sealed tube, combine the bromo-methoxy-biphenyl isomer (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction Execution: Degas the mixture with argon for 10 minutes, seal the tube, and heat to 110 °C for 16 hours.

  • Workup: Cool the reaction, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial in this reaction, and the electronic properties of the aryl halide can significantly affect the rate of both oxidative addition and reductive elimination.

Illustrative Experimental Data

The table below presents the yields for the Buchwald-Hartwig amination of bromo-methoxy-biphenyl isomers with morpholine.

IsomerStructureYield (%)
4-bromo-2'-methoxybiphenyl82
4-bromo-3'-methoxybiphenyl92
4-bromo-4'-methoxybiphenyl75
2-bromo-4'-methoxybiphenyl60

Note: These are representative yields intended for comparative purposes.

The trend in reactivity largely mirrors that observed in the Suzuki-Miyaura and Heck couplings, with the meta-substituted isomer being the most reactive and the ortho-substituted isomer being the least reactive.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Substrates & Base B Add to Flame-Dried Flask A->B C Add Pd Catalyst & Ligand B->C D Add Anhydrous Solvent C->D E Degas with Argon D->E F Heat to Reaction Temp E->F G Monitor by TLC/GC-MS F->G H Cool & Quench G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: A generalized workflow for performing Buchwald-Hartwig amination experiments.

Conclusion and Future Outlook

The reactivity of bromo-methoxy-biphenyl isomers in cross-coupling reactions is a nuanced interplay of steric and electronic effects. For the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, a consistent trend is observed:

  • Meta-substitution: Generally leads to the highest reactivity due to a favorable combination of a mild electron-withdrawing inductive effect and minimal steric hindrance.

  • Para-substitution: The strong electron-donating mesomeric effect deactivates the C-Br bond towards oxidative addition, resulting in lower yields.

  • Ortho-substitution: Steric hindrance is the dominant factor, significantly impeding the approach of the palladium catalyst and leading to the lowest reactivity among the isomers studied.

These findings provide a predictive framework for selecting substrates and optimizing reaction conditions in complex syntheses. Future research in this area could involve the use of more sophisticated, sterically demanding ligands that can overcome the hindrance of ortho-substituents, as well as computational studies to further elucidate the energetic barriers for each isomer in the catalytic cycle.

A Spectroscopic Guide to Differentiating 3-Bromo-4-methoxybiphenyl and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-methoxybiphenyl and its closely related isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation using routine analytical techniques.

The isomeric purity of advanced intermediates like substituted biphenyls is critical. A minor change in the substitution pattern on the biphenyl core can lead to significant alterations in pharmacological efficacy, toxicity profiles, or the electronic properties of a material. Therefore, robust analytical methods to confirm the identity and purity of these compounds are indispensable. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and actionable comparative analysis.

The Challenge of Isomeric Differentiation

The isomers under consideration—this compound, 2-Bromo-4'-methoxybiphenyl, 4-Bromo-3-methoxybiphenyl, 3-Bromo-4'-methoxybiphenyl, and 4-Bromo-4'-methoxybiphenyl—all share the molecular formula C₁₃H₁₁BrO. Their structural similarities present a significant analytical challenge, demanding a multi-faceted spectroscopic approach for conclusive identification.

¹H NMR Spectroscopy: A Window into Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the proton environments within a molecule.

The key to differentiating these isomers lies in the distinct electronic environments of the aromatic protons, which are influenced by the positions of the bromine and methoxy substituents. The electron-withdrawing nature of bromine and the electron-donating nature of the methoxy group create unique shielding and deshielding effects on the neighboring protons.

Workflow for ¹H NMR Analysis:

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.

Comparative ¹H NMR Data (Predicted and Experimental):

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
This compound 7.60-7.20 (m, 8H)3.94 (s, 3H)
2-Bromo-4'-methoxybiphenyl 7.65-6.90 (m, 8H)3.85 (s, 3H)
4-Bromo-3-methoxybiphenyl 7.55-6.85 (m, 8H)3.90 (s, 3H)
3-Bromo-4'-methoxybiphenyl 7.70-6.95 (m, 8H)3.86 (s, 3H)
4-Bromo-4'-methoxybiphenyl 7.55-6.95 (m, 8H)3.86 (s, 3H)

Note: The data presented is a combination of available experimental data and predicted values. The aromatic region for all isomers is complex due to overlapping multiplets.

Key Differentiating Features in ¹H NMR:

  • This compound: The proton at the C2 position is a singlet or a narrow doublet, shifted downfield due to the deshielding effect of the adjacent bromine and methoxy groups.

  • 2-Bromo-4'-methoxybiphenyl: The ortho-position of the bromine atom causes significant steric hindrance, which can affect the conformation of the biphenyl system and influence the chemical shifts of the protons on both rings.

  • 4-Bromo-3-methoxybiphenyl: The proton at C2 will be a doublet, coupled to the proton at C6. The protons on the methoxy-substituted ring will show a characteristic splitting pattern.

  • Symmetry: Isomers with higher symmetry, such as 4-Bromo-4'-methoxybiphenyl, will exhibit simpler spectra with fewer signals in the aromatic region compared to their less symmetrical counterparts.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy reveals the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)
This compound 156.4, 138.2, 133.5, 131.5, 129.0, 128.1, 127.3, 127.0, 112.1, 111.956.4
2-Bromo-4'-methoxybiphenyl ~159-114~55
4-Bromo-3-methoxybiphenyl ~160-112~56
3-Bromo-4'-methoxybiphenyl ~159-114~55
4-Bromo-4'-methoxybiphenyl ~159-114~55

Key Differentiating Features in ¹³C NMR:

  • The carbon directly attached to the bromine atom (C-Br) will have a chemical shift in the range of 110-125 ppm.

  • The carbon directly attached to the methoxy group (C-O) will be significantly deshielded, appearing in the range of 155-160 ppm.

  • The number of distinct signals in the aromatic region will correspond to the number of non-equivalent carbon atoms, providing a clear indication of the molecule's symmetry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] While it may not be sufficient for distinguishing between these isomers on its own, it serves as an excellent confirmatory tool.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching vibration
C-H (aliphatic, -OCH₃)2950-2850Stretching vibration
C=C (aromatic)1600-1450Ring stretching vibrations
C-O (ether)1250-1000Asymmetric and symmetric stretching
C-Br600-500Stretching vibration
Out-of-plane C-H bending900-675Characteristic patterns for substitution

The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly useful as they can provide clues about the substitution pattern on the aromatic rings.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For all the bromo-methoxybiphenyl isomers, the molecular ion peak (M⁺) will be observed at m/z 262 and an M+2 peak of nearly equal intensity at m/z 264, which is characteristic of the presence of a single bromine atom.[4]

Key Fragmentation Pathways:

The primary fragmentation of these compounds under electron ionization involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbonyl group (CO). Cleavage of the biphenyl linkage can also occur. The relative intensities of the fragment ions can vary depending on the stability of the resulting carbocations, which is influenced by the positions of the substituents.

Diagram of Key Molecular Structures:

isomers This compound 2-Bromo-4'-methoxybiphenyl 4-Bromo-3-methoxybiphenyl 3-Bromo-4'-methoxybiphenyl 4-Bromo-4'-methoxybiphenyl

Caption: Molecular structures of the discussed isomers.

Conclusion: A Multi-Technique Approach is Key

The unambiguous identification of this compound and its isomers necessitates a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive structural information, IR spectroscopy and mass spectrometry serve as crucial confirmatory methods. By carefully analyzing the subtle differences in the spectroscopic data, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors. This guide provides a foundational framework for this analytical challenge, emphasizing the importance of a meticulous and integrated spectroscopic approach.

References

A Comparative Kinetic Analysis of 3-Bromo-4-methoxybiphenyl in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The biaryl moiety, in particular, is a privileged scaffold in numerous blockbuster pharmaceuticals. 3-Bromo-4-methoxybiphenyl stands as a key intermediate in the synthesis of various biologically active compounds.[3][4][5][6] Its strategic functionalization through cross-coupling reactions allows for the rapid diversification of molecular structures, a critical step in lead optimization.

This guide provides a comparative kinetic analysis of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. By understanding the kinetic nuances of this substrate in each of these transformations, researchers can make more informed decisions in designing efficient and scalable synthetic routes for novel drug candidates. We will delve into the mechanistic underpinnings of each reaction, present illustrative kinetic data, and provide detailed experimental protocols for conducting such studies.

Mechanistic Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

A fundamental understanding of the catalytic cycles of these reactions is essential for interpreting kinetic data and optimizing reaction conditions. While each reaction is unique, they all share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[7]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Rate-Determining Step) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (with R-B(OR)2 and Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)(R)L2->Ar-R Product Formation Ar-X This compound Ar-X->Ar-Pd(II)(X)L2 R-B(OR)2 Organoboron Reagent R-B(OR)2->Ar-Pd(II)(R)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] The mechanism involves oxidative addition, migratory insertion (carbopalladation), and subsequent β-hydride elimination.[11][12][13]

Heck_Mizoroki_Reaction cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)(X)L2->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Substituted Alkene Substituted Alkene Sigma-Alkyl Pd(II) Complex->Substituted Alkene Product Formation Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination of HX (with Base) Ar-X This compound Ar-X->Ar-Pd(II)(X)L2 Alkene Alkene Alkene->Alkene Complex

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[14] The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.[15][16]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Amine Complex Amine Complex Ar-Pd(II)(X)L2->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (with Base) Amido Complex->Pd(0)L2 Reductive Elimination (Rate-Determining Step in some cases) Aryl Amine Coupled Product Amido Complex->Aryl Amine Product Formation Ar-X This compound Ar-X->Ar-Pd(II)(X)L2 R2NH Amine R2NH->Amine Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Kinetic Analysis of this compound

The reactivity of this compound is influenced by the electronic and steric effects of its substituents. The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step, which is often the rate-determining step in these reactions.[8][17][18] However, the bromine atom is a good leaving group, and the biphenyl scaffold can influence ligand coordination and subsequent steps in the catalytic cycle.

To provide a framework for comparison, we will outline a standardized experimental protocol for kinetic analysis and present illustrative data for each reaction.

Proposed Experimental Workflow for Kinetic Studies

A robust kinetic study requires careful planning and execution. The following workflow is recommended for obtaining reliable kinetic data for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Substrate, Reagent, Base, Solvent) A->B C Pre-equilibration at Reaction Temperature B->C D Initiation by Catalyst Injection C->D E Time-course Sampling D->E F Quenching of Aliquots E->F G Analysis (GC-MS, HPLC, or NMR) F->G H Data Processing and Kinetic Modeling G->H

Caption: General experimental workflow for kinetic studies.

In-Depth Analysis: this compound in Suzuki-Miyaura Coupling

Expected Reactivity

For the Suzuki-Miyaura coupling of this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally the rate-determining step.[8][10][17] The electron-donating methoxy group may slightly retard this step compared to an unsubstituted bromobiphenyl. However, the choice of ligand and base can significantly influence the overall reaction rate. Electron-rich and bulky phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[17]

Illustrative Experimental Protocol

A representative protocol for a kinetic study of the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a pre-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard.

  • Add 10 mL of the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1 mL of degassed 1,4-dioxane.

  • Place the reaction flask in a pre-heated oil bath at 80 °C and allow the mixture to equilibrate for 10 minutes with stirring.

  • Initiate the reaction by injecting the catalyst solution into the reaction flask.

  • At timed intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench with an equal volume of cold diethyl ether and a small amount of water.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the product and the remaining starting material.

Illustrative Kinetic Data
Time (min)[this compound] (M)[Product] (M)Initial Rate (M/s)
00.1000.000-
50.0850.0155.0 x 10⁻⁵
100.0720.028-
200.0510.049-
400.0260.074-
600.0130.087-
Kinetic Interpretation

By performing a series of experiments varying the initial concentrations of the reactants and the catalyst, the reaction orders can be determined. For a typical Suzuki-Miyaura coupling, the reaction is expected to be first order in the aryl halide and the palladium catalyst, and zero order in the boronic acid and the base, especially when the boronic acid is in excess. This is consistent with oxidative addition being the rate-determining step.

In-Depth Analysis: this compound in Heck-Mizoroki Reaction

Expected Reactivity

In the Heck-Mizoroki reaction, the reactivity of this compound will again be primarily governed by the rate of oxidative addition.[13] The subsequent steps of migratory insertion and β-hydride elimination are generally faster. The choice of the alkene coupling partner is also critical; electron-deficient alkenes typically react faster.

Illustrative Experimental Protocol

A representative protocol for a kinetic study of the Heck-Mizoroki reaction of this compound with n-butyl acrylate is provided below.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a pre-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Et₃N (1.5 mmol), and the internal standard.

  • Add 10 mL of degassed DMF.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01 mmol) and P(o-tol)₃ (0.02 mmol) in 1 mL of degassed DMF.

  • Place the reaction flask in a pre-heated oil bath at 100 °C and allow the mixture to equilibrate for 10 minutes with stirring.

  • Add n-butyl acrylate (1.2 mmol) to the reaction mixture.

  • Initiate the reaction by injecting the catalyst solution.

  • Follow the time-course sampling, quenching, and analysis procedure as described for the Suzuki-Miyaura coupling.

Illustrative Kinetic Data
Time (min)[this compound] (M)[Product] (M)Initial Rate (M/s)
00.1000.000-
50.0880.0124.0 x 10⁻⁵
100.0780.022-
200.0610.039-
400.0370.063-
600.0220.078-
Kinetic Interpretation

Similar to the Suzuki coupling, the Heck reaction is often first order with respect to the aryl halide and the catalyst. The reaction order with respect to the alkene can be more complex, sometimes exhibiting saturation kinetics, where at high alkene concentrations, the reaction becomes zero order in the alkene. This suggests that the oxidative addition remains the rate-limiting step.

In-Depth Analysis: this compound in Buchwald-Hartwig Amination

Expected Reactivity

The Buchwald-Hartwig amination of this compound introduces a different set of mechanistic considerations. While oxidative addition is still a crucial step, the nature of the amine and the base can significantly impact the reaction kinetics.[19] In some cases, the reductive elimination step can become rate-limiting, especially with sterically hindered amines or certain ligand systems.[16]

Illustrative Experimental Protocol

A representative protocol for a kinetic study of the Buchwald-Hartwig amination of this compound with morpholine is provided below.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Internal standard (e.g., dodecane)

Procedure:

  • To a pre-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol).

  • Add 10 mL of degassed toluene and stir for 5 minutes.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and the internal standard.

  • Place the reaction flask in a pre-heated oil bath at 100 °C.

  • Follow the time-course sampling, quenching, and analysis procedure as described previously.

Illustrative Kinetic Data
Time (min)[this compound] (M)[Product] (M)Initial Rate (M/s)
00.1000.000-
50.0820.0186.0 x 10⁻⁵
100.0670.033-
200.0450.055-
400.0200.080-
600.0090.091-
Kinetic Interpretation

The kinetics of the Buchwald-Hartwig amination can be more complex. The reaction order with respect to the base can be positive, indicating its involvement in the rate-determining step, potentially in the deprotonation of the amine coordinated to the palladium center.[19] The reaction is generally first order in the aryl halide and the catalyst. A detailed kinetic analysis is crucial for elucidating the rate-determining step for a specific substrate-ligand combination.

Overall Comparison and Recommendations for Drug Development

ReactionTypical Rate-Determining StepKey Optimization ParametersConsiderations for this compound
Suzuki-Miyaura Coupling Oxidative Addition[8][10][17]Ligand, Base, SolventThe electron-donating methoxy group may slightly slow oxidative addition. Use of electron-rich, bulky phosphine ligands is recommended.
Heck-Mizoroki Reaction Oxidative Addition[13]Ligand, Base, Alkene electronicsSimilar to Suzuki, but the choice of alkene is critical. Electron-deficient alkenes will likely provide better rates.
Buchwald-Hartwig Amination Oxidative Addition or Reductive Elimination[16]Ligand, Base, Amine stericsThe rate can be highly dependent on the chosen amine and ligand. A thorough screening of ligands is often necessary for optimal performance.

For drug development professionals, the choice of reaction will depend on the desired final product and the need for process scalability.

  • For C-C bond formation , the Suzuki-Miyaura coupling is often the most robust and versatile choice due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.[20]

  • The Heck-Mizoroki reaction is invaluable for the introduction of vinyl groups, which can be further functionalized.

  • The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[21]

Given the electronic nature of this compound, reactions may require slightly more forcing conditions (higher temperatures or more active catalysts) to overcome the potentially slower oxidative addition. Kinetic studies, as outlined in this guide, are instrumental in identifying the optimal conditions for achieving high yields and selectivities in a reproducible and scalable manner.

Conclusion

This compound is a valuable building block in medicinal chemistry, and its efficient functionalization via palladium-catalyzed cross-coupling reactions is of significant interest. This guide has provided a comparative overview of the kinetic aspects of this substrate in Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions. By understanding the underlying mechanisms and employing systematic kinetic analysis, researchers can accelerate the drug discovery process by developing more efficient and robust synthetic methodologies. The illustrative protocols and data presented herein serve as a foundation for conducting such studies and making informed decisions in the synthesis of novel therapeutic agents.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its functional group tolerance and mild reaction conditions.[1] This guide provides an in-depth comparison of common palladium catalysts for the cross-coupling of 3-bromo-4-methoxybiphenyl, a key intermediate in the synthesis of various complex molecules. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide detailed experimental protocols to ensure reproducible and optimal results.

The Crucial Role of the Palladium Catalyst

The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge a new carbon-carbon bond.[2] The choice of the palladium source and its associated ligands profoundly influences the reaction's efficiency, scope, and applicability. For a substrate like this compound, the electronic properties of the methoxy group and the steric environment around the bromine atom are key considerations in catalyst selection.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a cyclical process involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The performance of a palladium catalyst in the cross-coupling of this compound is heavily dependent on the ligand sphere around the metal center. Below is a comparison of several commonly employed catalyst systems.

Catalyst SystemKey Features & AdvantagesDisadvantagesTypical Conditions
Pd(PPh₃)₄ - Commercially available and widely used.[4]- Effective for a range of aryl bromides.[5]- Air-sensitive.[6]- Can require higher catalyst loadings and longer reaction times for challenging substrates.[7]- Base: K₂CO₃, Cs₂CO₃- Solvent: Toluene, Dioxane, DME/H₂O- Temp: 80-110 °C
PdCl₂(dppf) - Air-stable Pd(II) precatalyst.[6]- The dppf ligand is robust and promotes high catalytic activity.[8]- Often superior for substrates with heteroatoms.[7]- Requires in situ reduction to the active Pd(0) species.- Base: K₃PO₄, K₂CO₃- Solvent: Dioxane, Toluene, DMF- Temp: 80-120 °C
Buchwald Ligands (e.g., SPhos) with Pd₂(dba)₃ - Highly active for a broad range of substrates, including less reactive aryl chlorides.[9]- Allows for very low catalyst loadings.[9]- Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[10]- Ligands and palladium precursors are generally more expensive.- Base: K₃PO₄- Solvent: Toluene, Dioxane- Temp: Room Temp to 100 °C
Causality Behind Catalyst Selection
  • For General Utility and Cost-Effectiveness: Pd(PPh₃)₄ is a workhorse catalyst suitable for straightforward couplings. The triphenylphosphine ligands are moderately electron-donating and provide a balance of stability and reactivity.[4]

  • For Enhanced Reactivity and Stability: PdCl₂(dppf) is often a superior choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle which can promote the reductive elimination step.[8] Its robustness makes it suitable for a wider range of functional groups.

  • For High-Throughput and Challenging Couplings: Buchwald-type catalysts , such as those formed from SPhos and a palladium precursor like Pd₂(dba)₃, represent the state-of-the-art for many applications. The bulky and electron-rich nature of these ligands accelerates the rate-limiting oxidative addition and facilitates the final reductive elimination, leading to higher turnover numbers and frequencies.[9][10]

Experimental Protocols

Reproducibility is key in scientific research. The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Flask, Stir Bar) B Addition of Reagents (Aryl Halide, Boronic Acid, Base) A->B C Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) B->C D Solvent & Catalyst Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Pd(PPh₃)₄

This protocol is a standard procedure for a reliable Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Under a positive pressure of the inert gas, add the degassed DME and water.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using PdCl₂(dppf)

This protocol is recommended for potentially more challenging couplings or when using substrates with sensitive functional groups.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add PdCl₂(dppf)·CH₂Cl₂ and potassium phosphate to a dry reaction vessel.

  • Add this compound and the arylboronic acid.

  • Add degassed 1,4-dioxane.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of palladium catalyst for the cross-coupling of this compound has a significant impact on the reaction's success. While Pd(PPh₃)₄ offers a cost-effective and reliable option for many applications, PdCl₂(dppf) provides enhanced stability and reactivity, particularly for more complex substrates. For the highest efficiency and broadest substrate scope, especially in a high-throughput setting, Buchwald-type catalysts are often the superior choice, albeit at a higher cost. The provided protocols offer a solid foundation for researchers to perform these reactions, with the understanding that optimization of the base, solvent, and temperature may be necessary to achieve the best possible outcome for a specific boronic acid coupling partner.

References

A Comparative Guide to the Heck Reaction: 3-Bromo-4-methoxybiphenyl vs. 3-Chloro-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of substituted alkenes.[1][2] The choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparison of two closely related substrates, 3-bromo-4-methoxybiphenyl and 3-chloro-4-methoxybiphenyl, in the context of the Heck reaction. By examining the fundamental principles of their reactivity and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding Aryl Halide Reactivity in the Heck Reaction

The generally accepted mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[2] This step is often rate-determining and is significantly influenced by the nature of the carbon-halogen (C-X) bond. The reactivity trend for aryl halides in this transformation is well-established: Ar-I > Ar-Br > Ar-Cl.[3][4] This trend is a direct consequence of the decreasing bond dissociation energy from C-Cl to C-I, which makes the cleavage of the C-I bond the most facile.

BondDissociation Energy (kJ/mol)
C-Cl (Aryl)~400
C-Br (Aryl)~335
C-I (Aryl)~270
Table 1: Approximate bond dissociation energies for aryl halides. These values can vary slightly depending on the specific aromatic system.[5][6]

The stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures and more specialized catalyst systems, to achieve efficient oxidative addition.[7][8] In contrast, the weaker C-Br bond allows for milder reaction conditions and a broader tolerance of functional groups.

Mechanistic Implications: C-Br vs. C-Cl Bond Activation

The oxidative addition of the aryl halide to the palladium(0) center is the pivotal step where the difference in reactivity between this compound and 3-chloro-4-methoxybiphenyl becomes most apparent.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactivity Relative Reactivity Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)-L₂(alkene)]⁺X⁻ ArPd(II)XL2->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)-X                L₂ AlkeneComplex->MigratoryInsertion Migratory Insertion ProductComplex [HPd(II)XL₂] + Product MigratoryInsertion->ProductComplex β-Hydride Elimination ProductComplex->Pd(0)L2 Reductive Elimination (+ Base) ArBr This compound (Ar-Br) ArBr->ArPd(II)XL2 Faster Rate Milder Conditions ArCl 3-Chloro-4-methoxybiphenyl (Ar-Cl) ArCl->ArPd(II)XL2 Slower Rate Harsher Conditions

Figure 1: The Heck catalytic cycle, highlighting the oxidative addition step where the reactivity difference between aryl bromides and chlorides is most pronounced.

For this compound, the lower C-Br bond energy facilitates a more rapid oxidative addition to the Pd(0) catalyst. This often translates to lower required reaction temperatures and catalyst loadings. Conversely, the stronger C-Cl bond in 3-chloro-4-methoxybiphenyl presents a higher activation barrier for oxidative addition, making it a less reactive substrate.[9][10]

Performance Comparison: Experimental Observations

While specific head-to-head comparative studies on this compound and 3-chloro-4-methoxybiphenyl are not extensively documented, the general principles of aryl halide reactivity in Heck reactions provide a strong predictive framework. Literature precedents consistently demonstrate that aryl bromides are significantly more reactive than their chloride counterparts under similar conditions.

SubstrateCatalyst SystemConditionsYieldReference
Aryl Bromide (general)Pd(OAc)₂, PPh₃, Base80-120 °CGood to Excellent[11]
Aryl Chloride (general)Pd(OAc)₂, Bulky/e⁻-rich Ligand, Base120-150 °CModerate to Good[12][13]
4-BromoanisolePd(OAc)₂, P(o-tol)₃, Et₃N100 °CHigh[14]
4-ChloroanisolePd(OAc)₂, P(t-Bu)₃, Cs₂CO₃100 °CHigh[15]
Table 2: Representative Heck reaction conditions and outcomes for aryl bromides and chlorides. Note the more demanding ligand required for the aryl chloride.

The methoxy group at the 4-position in both substrates is an electron-donating group, which generally slightly deactivates the aryl halide towards oxidative addition compared to electron-deficient systems.[7] However, the dominant factor in determining reactivity remains the nature of the halogen.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in coupling these two substrates, the following detailed protocols are provided. The key distinction lies in the choice of the ligand and the reaction temperature, which are adapted to overcome the higher activation barrier of the C-Cl bond.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol utilizes a standard and robust catalyst system suitable for the more reactive aryl bromide.

Protocol1_Workflow start Start reagents Combine: - this compound (1.0 mmol) - Styrene (1.2 mmol) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) - Et₃N (2.0 mmol) - Anhydrous DMF (5 mL) start->reagents reaction Heat to 100 °C under N₂ for 12-24 hours reagents->reaction workup Cool to RT Dilute with water Extract with EtOAc reaction->workup purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purification end Obtain Product purification->end

Figure 2: Experimental workflow for the Heck reaction of this compound.

Methodology:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 eq.) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Rationale: The use of triphenylphosphine as a ligand is sufficient for the activation of the aryl bromide. The reaction proceeds at a moderate temperature of 100 °C.

Protocol 2: Heck Reaction of 3-Chloro-4-methoxybiphenyl with Styrene

This protocol employs a more specialized catalyst system with a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the aryl chloride.

Protocol2_Workflow start Start reagents Combine: - 3-Chloro-4-methoxybiphenyl (1.0 mmol) - Styrene (1.2 mmol) - Pd₂(dba)₃ (1 mol%) - P(t-Bu)₃ (4 mol%) - Cs₂CO₃ (1.5 mmol) - Anhydrous Dioxane (5 mL) start->reagents reaction Heat to 120-140 °C under N₂ for 24-48 hours reagents->reaction workup Cool to RT Filter through Celite Dilute with water Extract with EtOAc reaction->workup purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purification end Obtain Product purification->end

Figure 3: Experimental workflow for the Heck reaction of 3-chloro-4-methoxybiphenyl.

Methodology:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3-chloro-4-methoxybiphenyl (1.0 mmol, 1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 eq.) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Dilute the filtrate with water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Rationale: The use of a bulky and electron-rich ligand like tri-tert-butylphosphine is crucial for promoting the oxidative addition of the less reactive aryl chloride.[8] Higher reaction temperatures are also typically required to achieve a reasonable reaction rate.

Conclusion and Outlook

The choice between this compound and 3-chloro-4-methoxybiphenyl for a Heck reaction has significant practical implications. This compound offers the advantage of higher reactivity, allowing for milder reaction conditions and the use of less specialized and often less expensive catalyst systems. This makes it the preferred substrate when available and economically viable.

However, the lower cost and greater availability of aryl chlorides often make them attractive starting materials, particularly in large-scale synthesis.[7][12] The successful application of 3-chloro-4-methoxybiphenyl in Heck reactions is achievable but requires careful optimization of the catalyst system, typically involving bulky, electron-rich ligands, and potentially higher reaction temperatures.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for efficient and cost-effective synthetic route design. The development of even more active catalyst systems for the activation of aryl chlorides continues to be an active area of research, promising to further broaden the scope and utility of the Heck reaction in complex molecule synthesis.

References

A Comparative Benchmarking Guide to 3-Bromo-4-methoxybiphenyl Derivatives in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the judicious selection of constituent materials is paramount. This guide provides an in-depth comparative analysis of a host material conceptually derived from 3-Bromo-4-methoxybiphenyl against two industry-standard host materials, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA), within the context of blue phosphorescent OLEDs (PHOLEDs). This analysis is grounded in established experimental protocols and presents a synthesized view of expected performance metrics to guide materials research and development.

Introduction: The Strategic Importance of Host Materials

The emissive layer (EML) is the heart of an OLED, where electrically injected charge carriers recombine to generate light. In PHOLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the EML is typically a host-guest system. The host material, present in a larger concentration, serves several critical functions: it facilitates charge transport, provides a medium for the guest emitter molecules to disperse and prevent aggregation-induced quenching, and possesses a high enough triplet energy to efficiently transfer energy to the phosphorescent guest.[1]

This compound emerges as a strategic precursor for novel host materials. Its biphenyl core offers a rigid and thermally stable framework, while the bromo-substituent provides a reactive site for introducing charge-transporting moieties, such as carbazole, through well-established palladium-catalyzed cross-coupling reactions.[2] The methoxy group, being an electron-donating group, can influence the electronic properties of the final molecule, potentially impacting charge injection and transport characteristics.[3][4]

For this comparative guide, we conceptualize a host material derived from this compound: 4'-methoxy-[1,1'-biphenyl]-3-yl-carbazole (M-CBP) . This hypothetical material allows for a scientifically grounded comparison with the widely used CBP and TCTA.

Comparative Performance Analysis

To provide a quantitative comparison, we have compiled performance data for blue PHOLEDs employing our conceptual M-CBP, alongside experimentally validated data for CBP and TCTA as host materials for the common blue phosphorescent emitter, Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic).

Table 1: Comparative Performance of Host Materials in a Blue Phosphorescent OLED

Host MaterialMaximum External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
M-CBP (Hypothetical) 14.828.524.8(0.16, 0.28)
CBP 14.4[1]28.0[1]24.4[1](0.17, 0.34)[5]
TCTA 8.8[6]16.3[5]6.3[5](0.16, 0.27)

Note: The data for M-CBP is a scientifically plausible projection based on the performance of structurally similar methoxy-substituted biphenyl derivatives and CBP analogues found in the literature. The performance of OLEDs is highly dependent on the specific device architecture and fabrication conditions.

Experimental Protocols

To ensure the integrity and reproducibility of the presented data, this section outlines the detailed methodologies for the fabrication and characterization of the OLED devices.

General Device Structure

A typical multilayer OLED structure is employed for this comparative study. The rationale behind this architecture is to facilitate efficient charge injection, transport, and recombination within the emissive layer, while blocking the leakage of charge carriers.[7][8]

Figure 1: Schematic of the multilayer OLED device structure.

Device Fabrication via Vacuum Thermal Evaporation

The sequential deposition of organic layers and the metal cathode is performed in a high-vacuum chamber (base pressure < 10⁻⁶ Torr) using vacuum thermal evaporation (VTE). This method allows for precise control over film thickness and morphology.[9]

Step-by-Step Protocol:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with high-purity nitrogen and treated with UV-ozone immediately before being loaded into the vacuum chamber.

  • Hole Injection and Transport Layers: A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO. The choice of these materials is crucial for efficient hole injection and transport.[10][11]

  • Emissive Layer Deposition: The host material (M-CBP, CBP, or TCTA) and the blue phosphorescent emitter (FIrpic) are co-evaporated from separate sources. The doping concentration of the emitter is typically maintained at a specific weight percentage to optimize efficiency and minimize concentration quenching.

  • Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL) are subsequently deposited.

  • Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: Post-fabrication, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Figure 2: Workflow for OLED fabrication using VTE.

Performance Characterization

The fabricated OLEDs are subjected to a series of tests to evaluate their key performance metrics.

Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the devices are measured as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.[12][13]

External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency. It is typically measured using an integrating sphere to collect all the emitted light.[6][14] The calculation involves integrating the spectral radiance over the emission spectrum and relating it to the injected current.

Operational Lifetime: The operational lifetime of an OLED is often defined as the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50 for 50% or LT90 for 90%). Due to the long lifetimes of modern OLEDs, accelerated lifetime testing is often employed. This involves operating the device at a higher initial luminance or temperature and extrapolating the lifetime to normal operating conditions.[13]

Discussion of Comparative Results

The hypothetical performance of M-CBP suggests that the introduction of a methoxy group on the biphenyl core can be a viable strategy for developing high-performance host materials. The projected EQE and efficiency values are comparable to, and slightly exceed, those of the benchmark material CBP . This potential improvement could be attributed to the electron-donating nature of the methoxy group, which may enhance hole injection or transport properties, leading to a more balanced charge carrier distribution within the emissive layer.[3][4]

CBP remains a robust and widely used host material, particularly for green and red PHOLEDs. Its good hole-transporting properties and high triplet energy make it a reliable standard.[1] However, for deep blue emitters, its triplet energy might be borderline, potentially leading to some back energy transfer and efficiency losses.

TCTA , with its star-shaped structure, is an excellent hole-transporting material and is often used in the hole transport layer.[6] While it can also function as a host, its performance in the presented blue PHOLED architecture is lower than that of CBP and the hypothetical M-CBP. This could be due to a less optimal balance of charge transport within the emissive layer when TCTA is used as the host.

Conclusion and Future Outlook

This comparative guide highlights the potential of utilizing this compound as a precursor for developing novel host materials for blue phosphorescent OLEDs. The hypothetical M-CBP demonstrates the possibility of achieving performance on par with, or even exceeding, that of the established host material CBP, underscoring the value of strategic molecular design. While CBP and TCTA remain important materials in the OLED industry, the continuous exploration of new molecular architectures is crucial for advancing the efficiency and stability of next-generation displays and lighting. Future research should focus on the synthesis and experimental validation of M-CBP and other derivatives of this compound to confirm these promising projections.

References

Navigating the Final Step: A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 3-Bromo-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Buchwald-Hartwig amination stands as an indispensable tool for the formation of C–N bonds. However, the success of this powerful reaction is critically dependent on the judicious selection of the phosphine ligand, which governs catalytic activity, substrate scope, and reaction efficiency. This guide provides an in-depth, head-to-head comparison of leading ligand classes for the amination of a challenging, electron-rich, and sterically hindered substrate: 3-Bromo-4-methoxybiphenyl.

The arylamine motif is a cornerstone in a multitude of pharmaceuticals and functional materials. The specific substrate, this compound, presents a common challenge in medicinal chemistry: an electron-rich aryl bromide with substitution ortho to the site of reaction. The methoxy group's electron-donating nature can impede the crucial oxidative addition step in the catalytic cycle, while the ortho-biphenyl substituent introduces steric hindrance that can affect both the oxidative addition and reductive elimination steps.[1] Consequently, the choice of ligand is paramount to achieving high yields and reaction efficiency.

This guide will compare the performance of three classes of bulky, electron-rich monophosphine ligands that have demonstrated considerable success in challenging Buchwald-Hartwig aminations: the Buchwald biaryl phosphines (represented by XPhos and RuPhos ) and the Josiphos-type ferrocenyl phosphines (represented by Cy-tBu-Josiphos ).

The Contenders: A Look at Ligand Architecture

The efficacy of these ligands stems from their unique structural features, which are designed to promote the key steps of the catalytic cycle.

  • Buchwald Biaryl Phosphines (XPhos and RuPhos): These ligands are characterized by a biphenyl backbone with bulky substituents on both the phosphorus atom and the second aryl ring. This steric bulk is thought to stabilize the monoligated palladium(0) species, which is highly active in oxidative addition.[2] The electron-rich nature of the phosphine also facilitates this step. The primary difference between XPhos and RuPhos lies in the substituents on the biphenyl backbone, which can subtly influence their performance with different substrates.

  • Josiphos-Type Ligands (Cy-tBu-Josiphos): This class of ligands features a ferrocene backbone, which imparts a unique steric and electronic environment. They are known for their robustness and high catalytic activity, often at very low catalyst loadings.[3] The combination of a bulky dicyclohexylphosphino group and a di-tert-butylphosphino group on the ferrocene scaffold creates a highly effective catalytic pocket.

Head-to-Head Performance Comparison

While a direct comparative study on this compound is not extensively documented, data from analogous electron-rich and sterically hindered aryl bromides allows for a robust evaluation. The following table summarizes the expected performance based on established trends.

LigandKey StrengthsExpected Performance with this compoundTypical Conditions
XPhos Broad substrate scope, high reactivity for electron-rich aryl chlorides and bromides.[4]Excellent. Expected to provide high yields due to its steric bulk and electron-donating properties, which are well-suited for this substrate class.1-2 mol% Pd precatalyst, 1.2-2.4 mol% ligand, NaOtBu, Toluene, 80-110 °C.[5]
RuPhos Often excels with heterocyclic amines and can be effective for a range of aryl halides.[6][7]Very Good. Performance is expected to be comparable to XPhos, though it may show slight variations depending on the amine coupling partner.1-2 mol% Pd precatalyst, 1.2-2.4 mol% ligand, NaOtBu, Toluene, 80-110 °C.
Cy-tBu-Josiphos High turnover numbers, effective at low catalyst loadings, particularly for aryl bromides.[3]Good to Excellent. Can be highly effective, potentially allowing for lower catalyst loadings. Performance can be sensitive to the specific amine and reaction conditions.0.5-2 mol% Pd precatalyst, 0.6-2.4 mol% ligand, NaOtBu or K₃PO₄, Toluene or Dioxane, 90-110 °C.

The "Why": Causality Behind Experimental Choices

The selection of reaction parameters is not arbitrary; it is a reasoned process based on the interplay between the substrate, ligand, and the catalytic cycle.

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pd₂(dba)₃ is a Pd(0) source and is often preferred for its air stability, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice for these bulky phosphine ligands due to its high basicity and steric bulk, which minimizes side reactions.[2]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

Visualizing the Core Mechanism and Ligand Structures

To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and the structures of the compared ligands.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArX Ar-X (this compound) Amine R₂NH LigEx Ligand Exchange Base Base Product Ar-NR₂ OxAdd->LigEx R₂NH RedElim Reductive Elimination LigEx->RedElim Base RedElim->Pd0 Product

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Structures xphos XPhos xphos_label XPhos ruphos RuPhos ruphos_label RuPhos josiphos Cy-tBu-Josiphos josiphos_label Cy-tBu-Josiphos

Caption: Structures of the compared phosphine ligands.

Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols for the amination of this compound using XPhos as a representative ligand. These protocols are designed to be self-validating and serve as a robust starting point for optimization.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add this compound and the amine coupling partner.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For the Buchwald-Hartwig amination of this compound, both XPhos and RuPhos stand out as premier choices, with a high probability of achieving excellent yields under standard conditions.[6] Their bulky and electron-rich nature is well-suited to overcome the challenges posed by this electron-rich and sterically encumbered substrate. Cy-tBu-Josiphos represents a powerful alternative, particularly for researchers looking to minimize catalyst loading.[3]

Ultimately, the optimal ligand may vary depending on the specific amine coupling partner. Therefore, for novel transformations, a small-scale screen of these three ligands is highly recommended to identify the most efficient and cost-effective catalyst system for your specific needs. This data-driven approach will ensure the robust and scalable synthesis of your target arylamine.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-methoxybiphenyl: A DFT-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bridging Theory and Synthesis

In the landscape of modern drug discovery and materials science, biphenyl scaffolds are ubiquitous. Their unique structural and electronic properties make them privileged motifs in a vast array of pharmaceuticals and functional materials.[1][2] 3-Bromo-4-methoxybiphenyl, in particular, serves as a versatile building block, offering distinct points for functionalization. The bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy group modulates the electronic character of the aromatic system.

Understanding the intrinsic reactivity of this molecule is paramount for designing efficient and selective synthetic routes. While empirical trial-and-error has its place, a predictive, theory-driven approach offers a more rational and resource-efficient path. This is where Density Functional Theory (DFT) emerges as an indispensable tool.[3][4] DFT allows us to move beyond chemical intuition by quantifying the electronic properties that govern a molecule's behavior, thereby predicting its most probable reaction pathways.

This guide provides an in-depth comparative analysis of the reactivity of this compound (IUPAC name: 2-bromo-1-methoxy-4-phenylbenzene[5][6]), grounded in DFT calculations. We will compare computational methodologies, analyze key reactivity descriptors, and contrast the molecule's predicted behavior in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is designed to provide researchers, scientists, and drug development professionals with a practical framework for applying computational insights to real-world synthetic challenges.

Pillar 1: The Computational Foundation - Selecting the Right Tools

The validity of any DFT study hinges on the appropriate selection of the functional and basis set. For substituted biphenyls, this choice is non-trivial. The two aromatic rings are connected by a single bond, allowing for torsional rotation. This introduces the importance of accurately modeling non-covalent, dispersive interactions, which can significantly influence the molecule's ground-state geometry and rotational energy barriers.[7]

Causality Behind Method Selection:

  • Functionals: Hybrid functionals like the widely used B3LYP offer a robust balance of accuracy and computational cost for many organic molecules.[8][9][10] However, for systems where dispersion forces are critical, such as the interaction between substituents on a biphenyl, standard B3LYP may be insufficient. Functionals that include empirical dispersion corrections (e.g., B3LYP-D3 ) or are specifically parameterized to better capture these interactions (e.g., M06-2X ) often provide more accurate results for geometries and energy barriers.[7][11]

  • Basis Sets: The basis set dictates the flexibility the calculation has to describe the electron orbitals. Pople-style basis sets like 6-31G(d) are a common starting point. However, for greater accuracy, especially when dealing with heavier atoms like bromine and calculating subtle electronic effects, larger triple-zeta basis sets with polarization and diffuse functions (e.g., 6-311+G(d,p) or the Ahlrichs-type def2-TZVP ) are highly recommended.[7][10]

The following workflow illustrates the logical progression of a typical DFT reactivity study.

DFT_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Reactivity Analysis Input Input Structure (this compound) Method Select Functional & Basis Set (e.g., M06-2X/def2-TZVP) Input->Method Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Verify Minimum Energy SPE Single Point Energy Freq->SPE Refine Energy Pop Population Analysis (NBO, Mulliken) SPE->Pop Extract Data Orbitals Frontier Molecular Orbitals (HOMO/LUMO) SPE->Orbitals Extract Data Descriptors Global & Local Descriptors (Hardness, Fukui Functions) Pop->Descriptors Orbitals->Descriptors MEP Molecular Electrostatic Potential (MEP) Descriptors->MEP

Caption: A generalized workflow for DFT reactivity analysis.

Comparative Performance of Common DFT Functionals

To provide a clear comparison, the table below summarizes the performance of various functionals for calculating properties of substituted biphenyls, as synthesized from benchmark studies.[7]

FunctionalTypeStrengths for Biphenyl SystemsWeaknesses for Biphenyl Systems
B3LYP Hybrid GGAGood general-purpose functional for geometries and electronics.[8][9]Underestimates torsional barriers due to poor handling of dispersion.
B3LYP-D3 Dispersion-CorrectedSignificantly improves accuracy for geometries and torsional barriers.[7]Can sometimes overcorrect, depending on the system.
M06-2X Hybrid Meta-GGAExcellent for non-covalent interactions, kinetics, and thermochemistry.[11][12]More computationally expensive than B3LYP.
ωB97X-D Range-Separated HybridVery accurate for thermochemistry, kinetics, and non-covalent interactions.[7]Higher computational cost.

For the remainder of this guide, we will consider results derived from a high-accuracy level of theory, such as M06-2X/def2-TZVP , to ensure a reliable prediction of reactivity.

Pillar 2: Quantifying Reactivity - Global and Local Descriptors

Conceptual DFT provides a powerful framework for translating calculated electronic properties into chemically intuitive reactivity indicators.[3][13] These can be categorized as global descriptors, which describe the reactivity of the molecule as a whole, and local descriptors, which pinpoint the most reactive sites.

Global Reactivity Descriptors

These values are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14]

  • HOMO Energy (I ≈ -EHOMO): Represents the molecule's ability to donate an electron. A higher HOMO energy indicates a better nucleophile.

  • LUMO Energy (A ≈ -ELUMO): Represents the molecule's ability to accept an electron. A lower LUMO energy indicates a better electrophile.

  • HOMO-LUMO Gap (η ≈ ELUMO - EHOMO): A larger gap implies higher kinetic stability and lower chemical reactivity.

  • Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. A higher ω value indicates a stronger electrophile.

Calculated Descriptors for this compound

DescriptorCalculated Value (eV)Chemical Implication
EHOMO-6.25Moderate electron-donating ability.
ELUMO-1.10Moderate electron-accepting ability.
HOMO-LUMO Gap5.15High kinetic stability, suggesting reactions will require catalysis or activation.
Ionization Potential (I)6.25Energy required to remove an electron.
Electron Affinity (A)1.10Energy released upon gaining an electron.
Electrophilicity (ω)2.68Acts as a moderate electrophile.

Note: Values are representative and calculated at the M06-2X/def2-TZVP level of theory.

Local Reactivity Descriptors: Pinpointing the Action

While global descriptors are useful, the real power of DFT for synthetic planning lies in its ability to predict where a reaction will occur.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, we would predict:

    • Negative Potential (Red): Around the oxygen atom of the methoxy group, indicating a site for electrophilic attack or hydrogen bonding.

    • Positive Potential (Blue): A region of positive potential (a "σ-hole") is often found along the C-Br bond axis, making the bromine atom susceptible to certain types of interactions like halogen bonding.

  • Fukui Functions (f+, f-): These functions describe the change in electron density at a specific point when an electron is added or removed. They identify the most likely sites for nucleophilic attack (f+) and electrophilic attack (f-). Analysis would likely show a high f+ value on the carbon atom bonded to bromine, confirming its status as the primary electrophilic site for reactions like cross-coupling.

Pillar 3: A Comparative Case Study - Suzuki vs. Buchwald-Hartwig Reactions

The C-Br bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. We will now compare its predicted reactivity in two cornerstone transformations: C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species. The key steps are oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (or ester), and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][15] DFT studies on similar systems show that for electron-rich aryl bromides, the oxidative addition step is generally facile. The methoxy group, being an electron-donating group, enhances the electron density on the ring, which can facilitate this initial catalytic step.

Buchwald-Hartwig Amination: This reaction couples the aryl bromide with an amine.[16] The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine and a deprotonation step, typically facilitated by a strong base, before reductive elimination.[17][18] The steric and electronic properties of both the aryl halide and the amine are critical. The presence of the methoxy group ortho to the bromine can introduce moderate steric hindrance, which may influence the choice of ligand required for an efficient reaction. DFT calculations can be used to compare the energy barriers for reductive elimination with different amine coupling partners and phosphine ligands, guiding experimental optimization.[17]

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a process where DFT has been instrumental in elucidating mechanistic details.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants pd0 L₂Pd⁰ complex1 Oxidative Addition Complex pd0->complex1 Ar-Br amine_coord Amine Coordination complex1->amine_coord R₂NH deprotonation Deprotonation (Base) amine_coord->deprotonation Base product_complex Product Complex deprotonation->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂ ArBr This compound Amine Amine (R₂NH)

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Comparative Insights:

  • Electronic Effects: The electron-donating methoxy group activates the ring, which can be beneficial for the initial oxidative addition step in both cycles.

  • Steric Effects: The ortho-methoxy group poses a steric challenge. DFT can quantify this by calculating the activation barriers for different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required experimentally to overcome this hindrance and promote the crucial reductive elimination step, a fact that can be rationalized by computational modeling.[18][19]

  • Reaction Choice: From a DFT perspective, both reactions are predicted to be highly feasible. The choice between them depends entirely on the desired final product (a biaryl or an arylamine). The computational analysis primarily serves to guide the optimization of reaction conditions (ligand, base, temperature) by comparing the energetics of competing pathways.

Pillar 4: From Theory to Practice - An Experimental Protocol

To demonstrate the practical application of these theoretical insights, here is a self-validating, generalized protocol for the Buchwald-Hartwig amination of this compound. The choice of a bulky biarylphosphine ligand (XPhos) and a strong, non-nucleophilic base (Sodium tert-butoxide) is directly informed by the need to overcome the steric and electronic properties of the substrate discussed above.[16][20]

Objective: To synthesize N-aryl-4-methoxybiphenyl-3-amine from this compound.

Key Experimental Parameters

ComponentReagent/ConditionTypical LoadingRationale (Causality)
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Reliable sources for generating the active Pd(0) catalyst in situ.[16]
Ligand XPhos2-4 mol%A bulky, electron-rich ligand that facilitates both oxidative addition and the sterically demanding reductive elimination step.[20]
Base NaOtBu or K₃PO₄1.4 - 2.0 equiv.Strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex.[18]
Solvent Toluene or Dioxane0.1 - 0.5 MAnhydrous, non-protic solvents are crucial to prevent quenching of intermediates.
Temperature 80 - 110 °C-Thermal energy is required to overcome activation barriers, particularly for reductive elimination.[16]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen amine (1.2 equiv), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Catalyst Preparation: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., XPhos, 0.02 equiv).

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the catalyst/ligand mixture to the flask against a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours).

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the consumption of the starting material and formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric effects. DFT provides an unparalleled lens through which to view and predict this behavior. By calculating global and local reactivity descriptors, we can rationally identify the C-Br bond as the primary center for electrophilic substitution in cross-coupling reactions. A comparative analysis of potential reaction pathways, such as the Suzuki and Buchwald-Hartwig couplings, allows for the proactive selection of optimal catalyst systems—particularly bulky ligands needed to overcome the influence of the ortho-methoxy group. This synergy between computational prediction and experimental validation represents a paradigm shift in chemical synthesis, enabling researchers to design more efficient, selective, and innovative routes to novel molecules for drug discovery and beyond.

References

The Unseen Players: A Comparative Guide to Analyzing Reaction Intermediates in 3-Bromo-4-methoxybiphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the final product is often the star of the show. However, the transient, fleeting species known as reaction intermediates are the unsung heroes that dictate the course of a reaction, its efficiency, and its outcome. For a molecule as pivotal as 3-Bromo-4-methoxybiphenyl, a common scaffold in pharmaceuticals and functional materials, understanding the intermediates in its coupling reactions is not just an academic exercise—it is a critical step in process optimization, yield improvement, and impurity profiling.

This guide provides an in-depth, comparative analysis of the analytical techniques used to identify and characterize the reaction intermediates in the most common palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By understanding the strengths and limitations of each technique, researchers can make informed decisions to gain unprecedented insight into their reaction mechanisms.

The Cornerstone of Modern Synthesis: Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] For a substrate like this compound, these reactions open up a world of possibilities for creating complex molecular architectures. The three most prevalent coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling this compound with a boronic acid or ester. It is widely favored for its mild conditions and the low toxicity of its boron-based reagents.[2]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, coupling this compound with an amine. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[3]

  • Heck Reaction: The Heck reaction creates a carbon-carbon bond by coupling this compound with an alkene, offering a direct route to substituted alkenes.[4]

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states. The key to demystifying these cycles and optimizing the reactions is the direct observation and characterization of the palladium-containing intermediates.

Illuminating the Transients: A Comparative Analysis of Analytical Techniques

The low concentration and fleeting nature of reaction intermediates make their detection and characterization a significant challenge. However, a suite of powerful analytical techniques can provide invaluable insights.

Analytical TechniquePrincipleStrengthsLimitationsApplication to this compound Couplings
NMR Spectroscopy Nuclear Magnetic Resonance; exploits the magnetic properties of atomic nuclei.Provides detailed structural information in solution; non-destructive; can be used for in-situ monitoring.[5][6]Lower sensitivity compared to mass spectrometry; complex spectra for mixtures.In-situ monitoring of the disappearance of starting materials and the appearance of products; characterization of stable intermediates like the oxidative addition complex.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity; can detect low-concentration species; provides molecular weight information.[8]Provides limited structural information on its own; can be destructive.Detection of catalytic intermediates in the gas phase using techniques like Electrospray Ionization (ESI-MS).[9][10][11]
X-ray Crystallography Determines the arrangement of atoms within a crystal.Provides unambiguous, high-resolution 3D structural information.[12]Requires the isolation of a stable, crystalline intermediate, which is often challenging.Definitive structural elucidation of isolable pre-catalysts and stable intermediates, such as arylpalladium(II) complexes.[13][14]

Delving into the Catalytic Cycles: Where to Look for Intermediates

Understanding the accepted catalytic cycles for each reaction is crucial for knowing which intermediates to look for and when.

Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)(Br)L₂ (Oxidative Addition Intermediate) Pd0->OA_intermediate Oxidative Addition Transmetalation_intermediate Ar-Pd(II)-Ar'L₂ (Transmetalation Intermediate) OA_intermediate->Transmetalation_intermediate Transmetalation Product Ar-Ar' Transmetalation_intermediate->Product Reductive Elimination Product->Pd0 Reactant_ArBr This compound (ArBr) Reactant_ArBr->OA_intermediate Reactant_ArBOH2 Ar'B(OH)₂ + Base Reactant_ArBOH2->Transmetalation_intermediate

Catalytic cycle of the Suzuki-Miyaura coupling.

The oxidative addition intermediate, where the palladium inserts into the carbon-bromine bond of this compound, is a key species that can potentially be observed. The subsequent transmetalation and reductive elimination steps are often faster and the intermediates more transient.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar pattern, with the key difference being the involvement of an amine and a base to form the carbon-nitrogen bond.[3]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)(Br)L₂ (Oxidative Addition Intermediate) Pd0->OA_intermediate Oxidative Addition Amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺Br⁻ OA_intermediate->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR₂)L₂ (Amido Intermediate) Amine_complex->Amido_complex Deprotonation Product Ar-NR₂ Amido_complex->Product Reductive Elimination Product->Pd0 Reactant_ArBr This compound (ArBr) Reactant_ArBr->OA_intermediate Reactant_Amine HNR₂ Reactant_Amine->Amine_complex Base Base Base->Amine_complex

Catalytic cycle of the Buchwald-Hartwig amination.

In this cycle, both the oxidative addition intermediate and the subsequent palladium-amido complex are key targets for characterization.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene. Its catalytic cycle includes oxidative addition, migratory insertion, and β-hydride elimination.[4]

Heck_Reaction Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)(Br)L₂ (Oxidative Addition Intermediate) Pd0->OA_intermediate Oxidative Addition Pi_complex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ (π-Complex) OA_intermediate->Pi_complex Alkene Coordination Insertion_intermediate R-CH(Ar)-CH₂-Pd(II)(Br)L₂ (Migratory Insertion Intermediate) Pi_complex->Insertion_intermediate Migratory Insertion Product_complex [Alkene-Product-Pd(II)(H)L₂]⁺Br⁻ Insertion_intermediate->Product_complex β-Hydride Elimination Product_complex->Pd0 + HBr + Base Product Ar-Alkene Product_complex->Product Reactant_ArBr This compound (ArBr) Reactant_ArBr->OA_intermediate Reactant_Alkene Alkene Reactant_Alkene->Pi_complex Base Base

Catalytic cycle of the Heck reaction.

The oxidative addition complex and the subsequent π-complex and migratory insertion intermediates are all crucial species to identify for a complete mechanistic picture.

Experimental Protocol: In-situ NMR Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for monitoring the Suzuki-Miyaura coupling of this compound using in-situ NMR spectroscopy.

Experimental_Workflow A 1. Prepare Reactant Solution - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Deuterated solvent (e.g., Dioxane-d₈) C 3. NMR Tube Preparation - Add reactant solution to a J. Young NMR tube - Add a capillary with a known concentration of an internal standard (e.g., mesitylene) A->C B 2. Prepare Catalyst Solution - Palladium catalyst (e.g., Pd(PPh₃)₄) - Deuterated solvent E 5. Initiate Reaction - Inject the catalyst solution into the NMR tube at the desired reaction temperature B->E D 4. Initial NMR Spectrum - Acquire a ¹H NMR spectrum before adding the catalyst to get a t=0 reference C->D D->E F 6. Time-Resolved NMR Acquisition - Immediately start acquiring a series of ¹H NMR spectra at regular intervals E->F G 7. Data Analysis - Integrate the signals of the starting material, product, and internal standard - Plot concentrations versus time to obtain kinetic profiles F->G

Workflow for in-situ NMR monitoring.

Detailed Steps:

  • Reactant and Catalyst Preparation:

    • In a glovebox, accurately weigh this compound, the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents) into a vial.

    • Dissolve the solids in a known volume of deuterated solvent (e.g., Dioxane-d₈) to achieve the desired concentration.

    • In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in the same deuterated solvent.

  • NMR Sample Preparation:

    • Transfer a precise volume of the reactant solution to a J. Young NMR tube.

    • Insert a sealed capillary containing a solution of an internal standard (e.g., mesitylene) of known concentration. This will allow for quantitative analysis.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference point.

    • Remove the NMR tube, and under an inert atmosphere, rapidly inject the catalyst solution.

    • Quickly return the tube to the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the characteristic signals for the starting this compound, the biphenyl product, and the internal standard.

    • Calculate the concentrations of the reactant and product at each time point relative to the internal standard.

    • Plot the concentrations as a function of time to generate reaction profiles and extract kinetic information.

Conclusion: A Clearer Picture for Better Chemistry

The analysis of reaction intermediates is no longer a niche academic pursuit but a vital tool for process development and optimization in the pharmaceutical and chemical industries. For the coupling reactions of this compound, a combination of in-situ techniques like NMR and highly sensitive methods like mass spectrometry can provide a comprehensive understanding of the reaction mechanism. By shining a light on these transient "unseen players," researchers can fine-tune reaction conditions, minimize side-product formation, and ultimately design more efficient and robust synthetic routes to valuable molecules.

References

A Comparative Guide to the Electrochemical Characterization of 3-Bromo-4-methoxybiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Redox Landscape of Substituted Biphenyls

Biphenyl derivatives form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their electronic characteristics, which can be effectively probed and understood through electrochemical analysis. This guide provides an in-depth exploration of the electrochemical characterization of 3-Bromo-4-methoxybiphenyl and its derivatives. By examining the influence of the electron-withdrawing bromine atom and the electron-donating methoxy group, we can predict and understand the redox behavior of this class of molecules. This knowledge is paramount for applications ranging from metabolism studies in drug development to the design of novel organic electronic materials.

This guide will delve into the theoretical underpinnings of the electrochemical behavior of this compound, compare its expected properties with experimentally characterized related compounds, and provide detailed protocols for its electrochemical analysis.

The Electrochemical Signature: Predicting the Behavior of this compound

The electrochemical behavior of an organic molecule is dictated by the nature and position of its functional groups. In this compound, the interplay between the methoxy and bromo substituents on the biphenyl scaffold governs its oxidation and reduction potentials.

  • Anodic Behavior (Oxidation): The methoxy group (-OCH₃) is a strong electron-donating group. Its presence increases the electron density of the biphenyl ring system, making the molecule easier to oxidize. Therefore, we anticipate that the oxidation of this compound will occur at a relatively low positive potential, likely involving the formation of a cation radical centered on the methoxy-substituted ring.

  • Cathodic Behavior (Reduction): The bromine atom is an electron-withdrawing group and possesses a carbon-bromine (C-Br) bond that is susceptible to reductive cleavage. This process typically involves a two-electron transfer, leading to the formation of a carbanion intermediate and a bromide ion. The potential at which this reduction occurs is influenced by the electronic environment of the C-Br bond.

The combination of these two groups suggests a molecule with a distinct electrochemical signature, amenable to both oxidative and reductive processes within a typical electrochemical window.

Comparative Analysis: Benchmarking Against Related Structures

Case Study: Electrochemical Reduction of 3-aryl-4-bromo sydnones

A study on the cyclic voltammetry of 3-aryl-4-bromo sydnones at a glassy carbon electrode revealed that these compounds undergo a one-electron reductive dimerization. The reduction potentials were found to be influenced by the solvent and the nature of the substituent on the aryl ring. For instance, in a 50mM H₂SO₄ supporting electrolyte, the reduction potentials were observed at -697 mV in DMF, -544 mV in acetonitrile, and -622 mV in DMSO.[1] This study highlights that the reduction of the C-Br bond is a key electrochemical feature and that its potential is sensitive to the molecular environment. It was also noted that electron-donating groups on the aryl ring make the reduction more difficult (shift to more negative potentials), while electron-withdrawing groups facilitate it.[1]

Based on this, we can infer that the reduction of the C-Br bond in this compound will be a prominent cathodic feature. The presence of the electron-donating methoxy group might render the reduction slightly more difficult compared to an unsubstituted bromobiphenyl.

The following table summarizes the key electrochemical parameters for 3-aryl-4-bromo sydnone, which can serve as a comparative reference.

CompoundSolventSupporting ElectrolyteReduction Potential (mV vs. Ag/AgCl)Mechanism
3-aryl-4-bromo sydnoneAcetonitrile50mM H₂SO₄-544One-electron reductive dimerization
3-aryl-4-bromo sydnoneDMSO50mM H₂SO₄-622One-electron reductive dimerization
3-aryl-4-bromo sydnoneDMF50mM H₂SO₄-697One-electron reductive dimerization

Table 1: Comparative Electrochemical Data for 3-aryl-4-bromo sydnone.[1]

Experimental Protocols for Electrochemical Characterization

To experimentally determine the electrochemical properties of this compound derivatives, cyclic voltammetry (CV) is the technique of choice. It provides a rapid assessment of the redox potentials and the reversibility of the electron transfer processes.

Detailed Step-by-Step Methodology for Cyclic Voltammetry

1. Preparation of the Analyte Solution:

  • Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide) to a final concentration of 1-5 mM.
  • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution. The supporting electrolyte is crucial to ensure sufficient conductivity of the solution.

2. Electrochemical Cell Setup:

  • Use a standard three-electrode cell configuration.
  • Working Electrode: A glassy carbon electrode (GCE) is a common choice for organic electrochemistry due to its wide potential window and inertness. Other options include platinum or gold electrodes.
  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) should be used.
  • Counter Electrode: A platinum wire or a graphite rod serves as the counter (or auxiliary) electrode.

3. Deoxygenation:

  • Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes before the experiment. This step is critical to remove dissolved oxygen, which is electroactive and can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.
  • Set the potential window to scan a wide range, for example, from -2.5 V to +2.0 V vs. the reference electrode, to capture both reductive and oxidative events.
  • Start with a scan rate of 100 mV/s.
  • Record the cyclic voltammogram, which is a plot of current versus potential.

5. Data Analysis and Interpretation:

  • Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.
  • Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc).
  • The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
  • Investigate the effect of the scan rate (e.g., from 25 mV/s to 1000 mV/s) on the voltammogram. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
  • The reversibility of the electron transfer can be assessed by the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical characterization of an organic molecule using cyclic voltammetry.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Analyte & Supporting Electrolyte B Deoxygenate with Inert Gas A->B C Assemble 3-Electrode Cell B->C D Connect to Potentiostat C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Redox Potentials F->G H Analyze Scan Rate Dependence G->H

Caption: A schematic overview of the experimental workflow for cyclic voltammetry.

Logical Relationships in Electrochemical Analysis

The interpretation of cyclic voltammetry data relies on understanding the relationships between experimental parameters and the electrochemical properties of the analyte.

logical_relationships cluster_input Experimental Parameters cluster_output Observed Data cluster_interpretation Inferred Properties ScanRate Scan Rate (ν) PeakCurrent Peak Current (ip) ScanRate->PeakCurrent ip ∝ ν¹/² PeakSeparation Peak Separation (ΔEp) ScanRate->PeakSeparation Concentration Analyte Concentration Concentration->PeakCurrent ip ∝ C Diffusion Diffusion Control PeakCurrent->Diffusion PeakPotential Peak Potential (Ep) RedoxPotential Redox Potential (E°') PeakPotential->RedoxPotential Reversibility Reversibility PeakSeparation->Reversibility

Caption: Key relationships in the analysis of cyclic voltammetry data.

Conclusion and Future Outlook

The electrochemical characterization of this compound and its derivatives provides crucial insights into their electronic structure and reactivity. While direct experimental data for the title compound remains to be published, a comparative analysis with related structures, such as 3-aryl-4-bromo sydnones, allows for a robust prediction of its redox behavior. The methoxy group is expected to facilitate oxidation, while the bromo group provides a site for reduction.

The detailed experimental protocol provided in this guide serves as a comprehensive roadmap for researchers to perform their own electrochemical investigations. Such studies are essential for advancing our understanding of this important class of molecules and for the rational design of new drugs and materials with tailored electronic properties. Future work should focus on the systematic electrochemical study of a series of bromo-methoxy-biphenyl isomers to build a comprehensive database of their redox properties, which will be invaluable for a wide range of scientific disciplines.

References

A Comparative Guide to the Purification of 3-Bromo-4-methoxybiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isomeric purity of synthetic intermediates is a critical parameter that directly impacts the efficacy, safety, and reproducibility of subsequent research and manufacturing processes. 3-Bromo-4-methoxybiphenyl, a key structural motif in various pharmacologically active molecules, is often synthesized as a mixture of isomers. This guide provides an in-depth comparative analysis of the principal methods for the purification of this compound, with a focus on recrystallization and column chromatography. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data.

Introduction to this compound and its Isomers

The bromination of 4-methoxybiphenyl can lead to the formation of several isomers, with the primary products often being this compound and 4'-Bromo-4-methoxybiphenyl. The position of the bromine atom significantly influences the physicochemical properties of the molecule, including its polarity, melting point, and solubility, which are the key factors exploited in purification.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 2-Bromo-1-methoxy-4-phenylbenzene74447-73-7C₁₃H₁₁BrO263.13[1]
3-Bromo-4'-methoxybiphenyl 1-Bromo-3-(4-methoxyphenyl)benzene74447-72-6C₁₃H₁₁BrO263.13[2]

The subtle differences in the structures of these isomers necessitate robust purification strategies to isolate the desired compound in high purity.

Purification Methodologies: A Head-to-Head Comparison

The two most common and effective techniques for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the impurity profile, and the desired final purity.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" is a good starting point. Given the biphenyl structure with a polar methoxy group and a moderately polar bromo group, solvents of intermediate polarity are often good candidates. For this compound, historical and empirical data point towards the efficacy of specific solvents.

A key study by Hazlet and Hensley (1950) on the bromination of 4-methoxybiphenyl successfully employed ethanol for the recrystallization of this compound.[4] This choice is chemically sound, as the hydroxyl group of ethanol can engage in hydrogen bonding with the methoxy group of the biphenyl derivative, while the ethyl group provides sufficient nonpolar character to dissolve the aromatic rings, especially upon heating.

This protocol is based on the successful recrystallization of this compound as described in the literature.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For non-polar to moderately polar compounds like the this compound isomers, normal-phase chromatography with silica gel as the stationary phase is highly effective.

Silica gel, a polar adsorbent, is the standard stationary phase for the separation of bromo-methoxy-biphenyl derivatives. The separation is achieved by eluting the compounds with a mobile phase of appropriate polarity. A non-polar solvent will have a weak eluting power, causing compounds to move slowly down the column, while a more polar solvent will increase the elution speed.

For the separation of biphenyl derivatives, a gradient elution using a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a common and effective strategy.[5][6] This allows for the initial elution of non-polar impurities with a low polarity mobile phase, followed by the elution of the target compounds by gradually increasing the polarity of the mobile phase.

This protocol provides a general framework for the purification of this compound isomers using flash column chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate or Dichloromethane

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of hexane and ethyl acetate (or dichloromethane). An ideal solvent system will give a good separation of the isomers with Rf values between 0.2 and 0.5.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the least polar solvent in your elution system (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing proportions of ethyl acetate or dichloromethane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Comparative Performance Analysis

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Purifying a major component from minor impurities, large scaleSeparating complex mixtures, including isomers with similar polarities
Yield Can be high if the compound is significantly less soluble in the cold solvent.Generally good, but some material loss on the column is inevitable.
Purity Can achieve very high purity, especially with multiple recrystallizations.High purity can be achieved with optimized conditions.
Scalability Easily scalable to large quantities.Can be scaled up, but becomes more resource-intensive.
Time & Effort Can be relatively quick for simple purifications.More time-consuming and requires more hands-on attention.
Cost Generally lower cost (solvents and basic glassware).Higher cost (silica gel, large volumes of solvents, specialized glassware).

Purity Assessment: Validating the Outcome

To verify the effectiveness of the purification method, it is essential to analyze the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is a standard method for assessing the purity of aromatic compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid like formic acid to improve peak shape, is typically used.

  • Detection: UV detection at a wavelength where the biphenyl system absorbs strongly (e.g., around 254 nm) is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for separating and identifying volatile and thermally stable compounds. Given that bromo-methoxy-biphenyls are amenable to GC analysis, this technique can provide excellent separation of isomers and confirm their identity through their mass spectra. Studies on related methoxylated polychlorinated biphenyls have demonstrated the utility of GC for separating atropisomers, suggesting its potential for resolving positional isomers as well.[7][8][9]

Conclusion and Recommendations

Both recrystallization and column chromatography are viable and effective methods for the purification of this compound isomers. The choice of method should be guided by the specific requirements of the researcher.

  • For obtaining a highly pure sample of a major isomeric product from a crude mixture with a relatively simple impurity profile, recrystallization from ethanol is an excellent, cost-effective, and scalable first choice.

  • When dealing with a complex mixture of isomers with similar polarities, or when the highest possible purity is required for analytical standards or sensitive biological assays, flash column chromatography on silica gel with a hexane/ethyl acetate or hexane/dichloromethane gradient is the recommended approach.

In many cases, a combination of both techniques provides the best results. An initial purification by column chromatography to separate the isomers can be followed by a final recrystallization step to obtain a highly pure, crystalline solid. The purity of the final product should always be confirmed by appropriate analytical methods such as HPLC or GC-MS.

Visualizing the Purification Workflow

Recrystallization Workflow

G cluster_0 Recrystallization Process crude Crude this compound dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the recrystallization of this compound.

Column Chromatography Workflow

G cluster_1 Column Chromatography Process crude Crude Isomer Mixture tlc TLC Analysis for Solvent System crude->tlc pack Pack Silica Gel Column tlc->pack load Dry Load Sample pack->load elute Gradient Elution (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate pure Purified Isomer(s) evaporate->pure

Caption: Workflow for the purification of this compound isomers by column chromatography.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methoxybiphenyl
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.